5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O/c1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h2-3,8-9,15H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADJSLVGESASMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693234 | |
| Record name | 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1276666-13-7 | |
| Record name | 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and characterization of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole
An In-depth Technical Guide for the Synthesis and Characterization of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole
Introduction: Unveiling a Privileged Scaffold
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a cornerstone of modern drug design. The title compound, This compound , represents a compelling example of this strategy. It marries the benzoxazole nucleus, a scaffold known for a wide array of pharmacological activities including anti-inflammatory and antibacterial properties[1], with the 1,4-diazepane ring system, a seven-membered heterocycle integral to numerous psychoactive and CNS-targeting agents[2].
The specific substitution pattern—a chlorine atom at the 5-position of the benzoxazole ring and a methyl group on the diazepane nitrogen—suggests a molecule designed for nuanced interactions with biological targets. The chlorine can modulate electronic properties and metabolic stability, while the diazepane moiety offers a flexible, three-dimensional structure capable of forming key hydrogen bonds and van der Waals interactions.
While this specific molecule is cataloged (CAS 1266975-27-2), detailed synthetic and characterization data are not widely available in peer-reviewed literature[][4][5][6]. This guide, therefore, serves as a comprehensive scientific roadmap for researchers and drug development professionals. It outlines a robust, proposed synthetic pathway grounded in established chemical principles and provides a rigorous analytical framework for its complete characterization and structural validation.
Part 1: A Proposed Retrosynthetic Strategy
The most logical and efficient approach to constructing the target molecule involves a convergent synthesis. The core strategy hinges on a late-stage coupling of two key fragments: an activated benzoxazole electrophile and a cyclic amine nucleophile. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a reliable and widely employed method for forming C-N bonds on electron-deficient aromatic systems[7][8].
Our retrosynthetic analysis deconstructs the target molecule into two primary synthons: the 2,5-dichlorobenzoxazole core (the electrophile) and 1-methyl-1,4-diazepane (the nucleophile). The C2 position of the benzoxazole ring is highly activated towards nucleophilic attack, making the displacement of a leaving group at this position particularly favorable.
Caption: Workflow for the synthesis of the key intermediate.
Protocol 1: Synthesis of 2,5-Dichlorobenzoxazole
-
Materials & Reagents:
-
2-Amino-4-chlorophenol (1.0 eq)
-
Triphosgene (0.4 eq) or similar phosgene equivalent
-
Triethylamine (Et3N) or another suitable base (2.2 eq)
-
Toluene or Tetrahydrofuran (THF), anhydrous
-
Phosphorus oxychloride (POCl3) (3.0 eq) or Thionyl chloride (SOCl2) with catalytic DMF [9][10] * Ethyl acetate, Hexanes (for chromatography)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
-
Procedure:
-
Cyclization: To a stirred solution of 2-Amino-4-chlorophenol in anhydrous toluene at 0 °C under an inert atmosphere (N2 or Ar), add triethylamine. Slowly add a solution of triphosgene in toluene.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield crude 5-chlorobenzoxazolin-2-one.
-
Chlorination: To the crude 5-chlorobenzoxazolin-2-one, add phosphorus oxychloride (POCl3). Heat the mixture to reflux for 4-6 hours. Alternative protocols using thionyl chloride are also effective.[11]
-
Work-up: Carefully quench the reaction by pouring it slowly onto crushed ice. Neutralize with a saturated NaHCO3 solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to afford pure 2,5-dichlorobenzoxazole.
-
Step 2: Nucleophilic Aromatic Substitution (SNAr) Coupling
This final step involves the C-N bond formation between the synthesized electrophile and 1-methyl-1,4-diazepane. The secondary amine of the diazepane acts as the nucleophile, selectively displacing the highly activated chlorine atom at the C2 position of the benzoxazole ring. The presence of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction, driving it to completion.
Protocol 2: Synthesis of this compound
-
Materials & Reagents:
-
2,5-Dichlorobenzoxazole (1.0 eq)
-
1-methyl-1,4-diazepane (1.1 eq)
-
Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Acetonitrile (CH3CN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, Water, Brine
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2,5-dichlorobenzoxazole in anhydrous acetonitrile.
-
Add potassium carbonate and 1-methyl-1,4-diazepane to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: After completion, cool the mixture to room temperature and filter off the inorganic base.
-
Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and DMF (if used).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography (silica gel, eluting with a dichloromethane/methanol gradient) or by recrystallization to obtain the final product as a pure solid.
-
Part 3: Structural Elucidation and Purity Assessment
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A multi-technique approach is recommended.
Caption: Recommended analytical workflow for product validation.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This is the primary technique for assessing purity and confirming the molecular weight. [12][13][14][15]
-
Purity Analysis (HPLC): A reversed-phase C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with 0.1% formic acid to aid ionization. Purity is determined by integrating the peak area at a suitable UV wavelength (e.g., 254 nm).
-
Mass Verification (MS): Using electrospray ionization in positive mode (ESI+), the protonated molecular ion [M+H]⁺ is expected. The presence of a single chlorine atom will result in a characteristic isotopic pattern, with a second peak at [M+2+H]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework. [16][17][18][19]
-
¹H NMR: The spectrum should reveal distinct signals for the aromatic protons on the benzoxazole ring, the complex, diastereotopic protons of the diazepane ring, and a sharp singlet for the N-methyl group.
-
¹³C NMR: The spectrum will confirm the total number of unique carbon atoms in the molecule. Key diagnostic signals include the C2 carbon of the benzoxazole ring (typically >160 ppm) and the carbons bearing chlorine and nitrogen atoms.
Predicted Analytical Data
The following table summarizes the expected characterization data for the title compound.
| Analysis Technique | Parameter | Predicted Result |
| Molecular Formula | - | C₁₃H₁₆ClN₃O |
| Molecular Weight | - | 265.74 g/mol |
| LC-MS (ESI+) | [M+H]⁺ | m/z 266.1 (A) and 268.1 (A+2) in a ~3:1 ratio |
| ¹H NMR (400 MHz) | Aromatic Protons | 3H, complex pattern (~δ 7.0-7.5 ppm) |
| Diazepane Protons | 9H, complex multiplets (~δ 2.5-4.0 ppm) | |
| N-Methyl Protons | 3H, singlet (~δ 2.3-2.5 ppm) | |
| ¹³C NMR (100 MHz) | Benzoxazole C2 | ~δ 162-165 ppm |
| Aromatic Carbons | 6 signals in the aromatic region (~δ 110-150 ppm) | |
| Aliphatic Carbons | 5 signals in the aliphatic region (~δ 30-60 ppm) | |
| FT-IR | Key Stretches (cm⁻¹) | ~1640 (C=N), ~1580 (C=C, aromatic), ~1050 (C-Cl) |
Conclusion and Outlook
This guide provides a comprehensive and scientifically grounded framework for the synthesis and characterization of This compound . By following the proposed two-step synthesis involving the preparation of a 2,5-dichlorobenzoxazole intermediate and subsequent nucleophilic aromatic substitution, researchers can reliably access this molecule. The detailed analytical protocols ensure that the final compound's structure and purity can be rigorously validated. The strategic combination of the benzoxazole and diazepane scaffolds makes this compound and its analogues promising candidates for further investigation in various drug discovery programs, particularly in areas targeting the central nervous system or infectious diseases.
References
- The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. (2025).
- SYNTHESIS AND CHARACTERIZATION OF NEW 2- AMINOBENZOXAZOLE-5-CARBOHYDRAZIDES.
- High performance liquid chromatography —Electrospray tandem mass spectrometry (HPLC-ESI-MS-MS) for the analysis of heterocyclic aromatic amines (HAA). (1995).
- 2-Chlorobenzoxazole synthesis. ChemicalBook.
- Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI.
- Determination of Heterocyclic Amines by Liquid Chromatography-Quadrupole Time-Of-Flight Mass Spectrometry. (2004).
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
- Process for the preparation of 2-chlorobenzoxazoles.
- Process for the preparation of 2-amino-5-chlorobenzoxazole.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019). ACS Omega.
- Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi.
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure.
- Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. (2013).
- (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole hydrochloride. CLEARSYNTH.
- Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research.
- Synthesis of substituted 2-amino benzoxazole derivatives starting
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
- BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis. ChemicalBook.
- Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
-
Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e]d[9][12]iazepines. IV. (1983). Semantic Scholar.
- Process for preparing 2-chlorobenzoxazoles.
- A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021).
- Synthesis of 2-chlorobenzoxazole. PrepChem.com.
- QUANTIFICATION OF HETEROCYCLIC AROM
- (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. BOC Sciences.
- Coupling reaction between benzoxazoles and secondary amines.
- Deconstructive diversification of cyclic amines.
- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
- 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole. PubChem.
- (R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole. ChemicalBook.
- Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS).
- (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. BLDpharm.
- Investigation of diazepam drug using thermal analyses, mass spectrometry and semi-empirical MO calcul
- Concerted Nucleophilic Aromatic Substitution Reactions.
- Fragmentation and Skeletal Rearrangements of 2-arylylamino-5-aryl-1,3,4-oxadiazoles and Their Noncovalent Complexes With Cobalt Cation and Cyclodextrin Studied by Mass Spectrometry. (2006). Journal of Mass Spectrometry.
- 2-Amino-4-chlorophenol. PubChem.
- Concerted Nucleophilic Aromatic Substitutions.
- Mass Spectrometry: Fragment
- Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-nitrobenzene. Benchchem.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
- Synthetic method of 2-chloro-4-aminophenol.
- Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). (2011). MDPI.
Sources
- 1. ijrdst.org [ijrdst.org]
- 2. benthamscience.com [benthamscience.com]
- 4. 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | C13H16ClN3O | CID 53260164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole | 1266975-27-2 [chemicalbook.com]
- 6. 1266975-27-2|(R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole|BLD Pharm [bldpharm.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chlorobenzoxazole synthesis - chemicalbook [chemicalbook.com]
- 10. BENZOXAZOLE, 2-CHLORO-5-NITRO- synthesis - chemicalbook [chemicalbook.com]
- 11. US4517370A - Process for preparing 2-chlorobenzoxazoles - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design and synthesis of small molecular 2-aminobenzoxazoles as potential antifungal agents against phytopathogenic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (Eplivanserin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, also known as Eplivanserin, is a potent and selective antagonist of the serotonin 5-HT2A receptor. Initially investigated for its potential as an antipsychotic and later as a treatment for insomnia, its mechanism of action provides a compelling case study in targeted receptor modulation. This technical guide delves into the core molecular interactions, signaling pathways, and the experimental methodologies used to elucidate the pharmacodynamic profile of this compound. By synthesizing preclinical data and clinical observations, we aim to provide a comprehensive resource for researchers in pharmacology and drug development.
Introduction: The Significance of Eplivanserin
Eplivanserin is a novel benzoxazole derivative that has garnered significant interest for its high affinity and selectivity for the 5-HT2A receptor, a key player in various central nervous system functions and pathological states, including psychosis and sleep regulation. Unlike many antipsychotic agents that exhibit a broad receptor binding profile, Eplivanserin's targeted action on the 5-HT2A receptor with minimal off-target effects on dopaminergic, histaminergic, or adrenergic receptors presents a more refined approach to modulating serotonergic neurotransmission.[1] This selectivity is crucial for minimizing the side-effect profiles often associated with less specific agents. Furthermore, its classification as an inverse agonist suggests a mechanism that goes beyond simple receptor blockade, actively reducing the receptor's basal constitutive activity.[1] Although its clinical development was discontinued, the study of Eplivanserin's mechanism of action continues to offer valuable insights into the therapeutic potential of selective 5-HT2A receptor antagonism.[1][2]
Molecular Target and Binding Profile
The primary molecular target of Eplivanserin is the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Quantitative analysis of its binding affinity has been crucial in understanding its potency and selectivity.
Binding Affinity and Selectivity
Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. In the case of Eplivanserin, these assays have demonstrated its high potency.
| Parameter | Value | Receptor Source | Radioligand | Reference |
| IC50 | 5.8 nM | Rat Cortical Membrane | [3H]ketanserin | |
| Kd | 1.14 nM | Not Specified | Not Specified |
Table 1: Binding Affinity of Eplivanserin for the 5-HT2A Receptor
These values indicate that Eplivanserin binds to the 5-HT2A receptor with high affinity in the low nanomolar range. Importantly, it displays greater than 20-fold selectivity for the 5-HT2A receptor over the 5-HT2B and 5-HT2C receptor subtypes, underscoring its specificity.
Core Mechanism: Antagonism of the 5-HT2A Receptor Signaling Pathway
Eplivanserin functions as an antagonist and inverse agonist at the 5-HT2A receptor, thereby inhibiting its downstream signaling cascades. The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq/G11 family of G-proteins.
The Gq/G11 Signaling Cascade
Upon activation by serotonin, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq/G11 protein. This initiates a well-defined signaling cascade:
-
Activation of Phospholipase C (PLC): The activated α-subunit of the Gq/G11 protein stimulates the enzyme phospholipase C.
-
Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.
-
Generation of Second Messengers: This hydrolysis yields two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).
-
DAG remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).
-
By acting as an antagonist, Eplivanserin blocks the binding of serotonin to the 5-HT2A receptor, thus preventing the initiation of this signaling cascade. As an inverse agonist, it further reduces the basal, agonist-independent activity of the receptor.
Experimental Workflows for Mechanistic Elucidation
A series of in vitro and in vivo experiments are essential to fully characterize the mechanism of action of a 5-HT2A receptor antagonist like Eplivanserin.
In Vitro Assays
This assay quantifies the affinity of the test compound for the receptor.[3]
Protocol: Competitive Radioligand Binding Assay [3][4][5][6][7]
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT2A receptor (e.g., rat frontal cortex or transfected cell lines) in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [³H]ketanserin) and varying concentrations of unlabeled Eplivanserin.
-
Equilibration: Allow the binding to reach equilibrium (typically 20-30 minutes at room temperature).
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of Eplivanserin. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Eplivanserin that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
These assays measure the ability of the compound to inhibit the functional response of the receptor to an agonist.
a) Phosphoinositide Hydrolysis Assay [8][9][10][11][12]
This assay directly measures the production of inositol phosphates, a key downstream product of the Gq/G11 pathway.
Protocol: Phosphoinositide Hydrolysis Assay
-
Cell Culture and Labeling: Culture cells stably expressing the 5-HT2A receptor and label them overnight with [³H]myo-inositol, which is incorporated into the cell membrane as PIP2.
-
Pre-incubation: Pre-incubate the labeled cells with varying concentrations of Eplivanserin.
-
Stimulation: Stimulate the cells with a 5-HT2A receptor agonist (e.g., serotonin) for a defined period.
-
Extraction: Terminate the reaction and extract the water-soluble inositol phosphates.
-
Separation: Separate the different inositol phosphate species using anion-exchange chromatography.
-
Quantification: Quantify the amount of [³H]inositol phosphates produced using scintillation counting.
-
Data Analysis: Determine the ability of Eplivanserin to inhibit the agonist-induced production of inositol phosphates and calculate its IC50 value.
b) Intracellular Calcium (Ca2+) Flux Assay [13][14][15][16][17]
This assay measures the transient increase in intracellular calcium concentration following receptor activation.
Protocol: Intracellular Calcium Flux Assay
-
Cell Culture: Plate cells expressing the 5-HT2A receptor in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Antagonist Addition: Add varying concentrations of Eplivanserin to the wells.
-
Agonist Stimulation: Inject a 5-HT2A receptor agonist into the wells.
-
Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Quantify the peak fluorescence response and determine the inhibitory effect of Eplivanserin on the agonist-induced calcium flux to calculate its IC50.
In Vivo Studies
This assay determines the extent to which Eplivanserin binds to and occupies 5-HT2A receptors in the living brain.
Pharmacodynamic Effects: Insights from Clinical and Preclinical Studies
The primary pharmacodynamic effect of Eplivanserin observed in clinical studies is its impact on sleep architecture.
Effects on Sleep
Clinical trials in patients with insomnia and healthy volunteers have consistently demonstrated that Eplivanserin significantly increases slow-wave sleep (SWS), also known as deep sleep.[18][19][20][21][22][23] This effect is a hallmark of 5-HT2A receptor antagonism.
| Study Population | Dose | Key Findings on Sleep | Reference |
| Healthy Subjects | 1, 10, 40 mg | Doubled slow-wave sleep time; increased sleep efficiency; decreased wakefulness after sleep onset. | [18] |
| Patients with Primary Insomnia | 5 mg | Reduced wake time after sleep onset by a mean of 39 minutes (vs. 26 minutes for placebo); reduced the number of nocturnal awakenings by 64% (vs. 36% for placebo). | [24][25][26] |
Table 2: Summary of Eplivanserin's Effects on Sleep from Clinical Studies
The increase in SWS is thought to be a direct consequence of blocking the excitatory influence of serotonin on cortical neurons via the 5-HT2A receptor, thereby promoting a state of deeper, more restorative sleep. Notably, these effects on sleep were achieved without significant next-day cognitive or psychomotor impairment, a common side effect of many hypnotic agents.[27]
Conclusion
The mechanism of action of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (Eplivanserin) is centered on its potent and selective antagonism of the 5-HT2A receptor. By blocking the Gq/G11-mediated signaling cascade, it effectively inhibits the downstream effects of serotonin at this receptor. This targeted action translates into significant pharmacodynamic effects, most notably the promotion of slow-wave sleep. The comprehensive experimental approach, from in vitro binding and functional assays to in vivo receptor occupancy and clinical sleep studies, has provided a clear and detailed understanding of its molecular and physiological effects. While no longer in clinical development, Eplivanserin remains a valuable pharmacological tool and a testament to the potential of selective receptor modulation for therapeutic intervention in central nervous system disorders.
References
-
BioWorld. (2008, June 25). Eplivanserin doubles slow-wave sleep time in healthy humans. [Link]
-
Feige, B., et al. (2010). Drug-related Sleep Stage Changes: Functional Significance and Clinical Relevance. Sleep Medicine Clinics, 5(4), 527-543. [Link]
-
Roth, T. (2009). Enhancement of Slow Wave Sleep: Implications for Insomnia. Journal of Clinical Sleep Medicine, 5(2 Suppl), S1-S2. [Link]
-
Ancoli-Israel, S., et al. (2011). Pimavanserin tartrate, a 5-HT2A Receptor Inverse Agonist, Increases Slow Wave Sleep as Measured by Polysomnography in Healthy Adult Volunteers. Sleep, 34(10), 1389-1395. [Link]
-
PDSP. Assay Protocol Book. [Link]
-
Wikipedia. Eplivanserin. [Link]
-
Landolt, H. P., & Wehrle, R. (2009). The 5-HT2A receptor antagonist eplivanserin increases low-frequency activity (0.25–6 Hz) and reduces spindle frequency activity (11–14 Hz) in nonREM sleep similar to sleep deprivation. ResearchGate. [Link]
-
Khan, M. A., et al. (2012). Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. Journal of Pharmacological and Toxicological Methods, 65(2-3), 85-94. [Link]
-
Roth, T. (2009). Enhancement of Slow Wave Sleep: Implications for Insomnia. ResearchGate. [Link]
-
Jancin, B. (2008). Novel Drug Cuts Insomnia; No Drowsiness or Rebound. Clinical Psychiatry News. [Link]
-
Taylor & Francis. Eplivanserin – Knowledge and References. [Link]
-
MDedge. (2019, January 18). Novel Drug Cuts Insomnia; No Drowsiness or Rebound. [Link]
-
MDedge. (2018, April 16). Eplivanserin Soothes Insomnia Without Next-Morning Effects. [Link]
-
Pupo, A. S., et al. (2002). Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100. Journal of Biomolecular Screening, 7(3), 291-301. [Link]
-
Gifford Bioscience. Receptor Occupancy Assay. [Link]
-
MDedge. (2010, January 1). Eplivanserin Beats Flurazepam On Next-Day Cognitive Effects. [Link]
-
Siebert, D. M., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 18(2-3), 109-122. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Egan, C. T., et al. (2002). 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens. Fungifun. [Link]
-
Sanders-Bush, E., et al. (1991). Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus. Brain Research, 552(2), 330-332. [Link]
-
Shapiro, D. A., et al. (2000). Evidence for a Model of Agonist-induced Activation of 5-Hydroxytryptamine 2A Serotonin Receptors That Involves the Disruption of a Strong Ionic Interaction between Helices 3 and 6. ResearchGate. [Link]
-
Gurevich, I., et al. (2002). Deletion of the Serotonin 5-HT2C Receptor PDZ Recognition Motif Prevents Receptor Phosphorylation and Delays Resensitization of Receptor Responses. ResearchGate. [Link]
-
DiRaddo, J. O., et al. (2015). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 6(8), 1374-1383. [Link]
-
Melior Discovery. Receptor Occupancy Assay. [Link]
-
Gifford Bioscience. Radioligand Binding Assay. [Link]
-
ClinicalTrials.gov. (2016, March 1). Efficacy and Safety of Eplivanserin Treatment for Sleep Maintenance Insomnia. [Link]
-
ClinicalTrials.gov. (2016, March 7). Efficacy and Safety of Eplivanserin 5mg/Day in Insomnia Characterized by Sleep Maintenance Difficulties. [Link]
-
Li, Y., et al. (2023). Intracellular calcium imaging for agonist screening. Biophysics Reports, 9(4), 289-296. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. ketanserin | Ligand Activity Charts. [Link]
-
Egan, C. T., et al. (2002). 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens. Pharmacology, Biochemistry, and Behavior, 72(1-2), 29-37. [Link]
-
Leysen, J. E., et al. (1993). Receptor occupancy by ritanserin and risperidone measured using ex vivo autoradiography. Neuropsychopharmacology, 8(1), 11-21. [Link]
-
National Center for Biotechnology Information. (2017, March 9). In Vivo Receptor Occupancy in Rodents by LC-MS/MS - Assay Guidance Manual. [Link]
-
University of Pennsylvania. CALCIUM FLUX PROTOCOL. [Link]
-
MLM Medical Labs. Receptor Occupancy Assay for Assessment of Therapeutic Agents. [Link]
Sources
- 1. Eplivanserin - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fungifun.org [fungifun.org]
- 9. Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serotonin antagonist profiling on 5HT2A and 5HT2C receptors by nonequilibrium intracellular calcium response using an automated flow-through fluorescence analysis system, HT-PS 100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biophysics-reports.org [biophysics-reports.org]
- 17. bu.edu [bu.edu]
- 18. | BioWorld [bioworld.com]
- 19. Drug-related Sleep Stage Changes: Functional Significance and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Enhancement of Slow Wave Sleep: Implications for Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pimavanserin tartrate, a 5-HT2A Receptor Inverse Agonist, Increases Slow Wave Sleep as Measured by Polysomnography in Healthy Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
- 25. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 26. Eplivanserin Soothes Insomnia Without Next-Morning Effects | MDedge [ma1.mdedge.com]
- 27. Eplivanserin Beats Flurazepam On Next-Day Cognitive Effects | MDedge [mdedge.com]
Physical and chemical properties of CAS 1266975-27-2
An In-Depth Technical Guide to (R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole (CAS 1266975-27-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole, identified by CAS number 1266975-27-2, is a chiral heterocyclic compound of significant interest in modern medicinal chemistry and pharmaceutical development.[1][2] It is not a therapeutic agent itself but serves a critical function as a key advanced intermediate in the synthesis of Suvorexant (Belsomra®), a first-in-class dual orexin receptor antagonist approved for the treatment of insomnia.[3][4] The structural complexity and specific stereochemistry of this molecule are essential for the final biological activity of the active pharmaceutical ingredient (API) it helps create.
This guide provides a comprehensive overview of the known physical and chemical properties, synthesis, and analytical methodologies related to CAS 1266975-27-2. It aims to equip researchers and drug development professionals with the core technical knowledge required to handle, analyze, and utilize this compound effectively, while also providing context for its importance by detailing the mechanism of action of its final product, Suvorexant.
Chemical Identity and Structure
The precise identification and structural understanding of a synthetic intermediate are foundational to its application. CAS 1266975-27-2 is a substituted benzoxazole derivative featuring a chiral 1,4-diazepane moiety.[5]
-
IUPAC Name: 5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole[5][]
-
Molecular Formula: C₁₃H₁₆ClN₃O[4][]
-
Synonyms: Suvorexant Intermediate III, (R)-5-Chloro-2-(5-methyl-[8][9]diazepan-1-yl)-benzoxazole, 5-Chloro-2-[(5R)-hexahydro-5-methyl-1H-1,4-diazepin-1-yl]benzoxazole[4][]
Structural Representation
The molecule's structure is defined by a central benzoxazole ring system linked at the 2-position to a seven-membered diazepane ring. The "(R)" designation indicates a specific stereoconfiguration at the 5-position of the methyl-substituted diazepane ring, a critical feature for the ultimate efficacy of Suvorexant.
-
SMILES: C[C@H]1NCCN(C2=NC3=CC(Cl)=CC=C3O2)CC1
-
InChI Key: RADJSLVGESASMK-SECBINFHSA-N[]
Physicochemical Properties
The physicochemical properties of an intermediate are crucial for process development, determining factors like reaction conditions, solvent selection, and purification strategies. While some experimental data for CAS 1266975-27-2 is available, other parameters like melting point and solubility are not consistently reported in public literature.
| Property | Value | Source(s) |
| Molecular Weight | 265.74 g/mol | [2][5] |
| Appearance | White solid | |
| Boiling Point | 395 °C | |
| Density | 1.221 g/cm³ | |
| Flash Point | 193 °C | |
| pKa (Predicted) | 10.18 ± 0.40 | |
| Melting Point | Not Available | |
| Solubility | Not Available |
Note: Properties without citations are commonly listed across supplier technical data sheets but lack primary literature sources. Predicted values should be used with caution.
Synthesis and Application in Drug Development
The primary significance of CAS 1266975-27-2 lies in its role as the penultimate building block for Suvorexant.[4] Its synthesis is a key step in the overall manufacturing process of the drug.
Role in the Synthesis of Suvorexant
Suvorexant is synthesized via an amide bond formation between the secondary amine of the diazepane ring in CAS 1266975-27-2 and an activated carboxylic acid, 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.[3] This reaction connects the two key fragments of the final drug molecule. The causality behind this specific synthetic route is driven by convergent synthesis principles, allowing for the independent and efficient preparation of two complex fragments before their final coupling, which generally improves overall yield and simplifies purification.
Context: Mechanism of Action of Suvorexant
To appreciate the importance of the stereospecific synthesis of CAS 1266975-27-2, it is essential to understand the mechanism of the final API. Suvorexant is a dual orexin receptor antagonist (DORA).[8][10] It functions by blocking the binding of the wake-promoting neuropeptides, orexin A and orexin B, to their receptors, OX1R and OX2R.[11][12] These receptors are located in the lateral hypothalamus and are central to maintaining arousal and wakefulness.[8][11] By inhibiting this system, Suvorexant does not directly induce sleep like traditional GABAergic hypnotics; instead, it inactivates the brain's wakefulness pathways, allowing for a more natural transition to sleep.[8]
The Orexin Signaling Pathway
Orexin receptors (OX1R and OX2R) are G-protein-coupled receptors (GPCRs).[13][14] Their activation by orexin peptides initiates a complex signaling cascade that leads to neuronal excitation and the promotion of wakefulness. This signaling is multifaceted and can involve multiple G-protein subtypes. The trustworthiness of this pathway is validated by extensive research into GPCR signaling.
-
Gq Pathway: Both receptors couple to Gαq proteins, activating Phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG. IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This cascade is a primary driver of neuronal depolarization.[15][16]
-
Gi/Go Pathway: OX2R can also couple to inhibitory Gαi/o proteins, which can lead to the inhibition of adenylyl cyclase, reducing cAMP levels.[15]
-
Gs Pathway: Evidence also suggests potential coupling to Gαs, which would stimulate adenylyl cyclase and increase cAMP.[9][13]
-
β-Arrestin: Following activation, β-arrestins are recruited to the receptors, which not only mediate receptor desensitization and internalization but can also act as scaffolds for other signaling pathways, such as the ERK/MAPK cascade.[9]
Analytical Methodologies
As a key process intermediate and potential impurity in the final drug product, robust analytical methods for CAS 1266975-27-2 are essential for quality control.[1][2][17] High-Performance Liquid Chromatography (HPLC) is the predominant technique for its analysis.[18][19][20]
Protocol: Chiral HPLC for Purity and Enantiomeric Excess
The following protocol is a representative method adapted from established practices for analyzing Suvorexant intermediates and related chiral compounds.[19] Its self-validating nature comes from the use of a specific chiral stationary phase designed to resolve enantiomers, ensuring that the peak for the (R)-isomer is distinct from its (S)-counterpart.
Objective: To determine the purity and enantiomeric excess of CAS 1266975-27-2.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Column: CHIRALPAK AD-H (or equivalent amylose-based chiral stationary phase).
-
Mobile Phase A: n-Heptane (HPLC Grade).
-
Mobile Phase B: Ethanol (HPLC Grade).
-
Peak Modifier: Diethylamine (DEA).
-
Sample Diluent: n-Heptane and Ethanol mixture.
-
Reference Standards: (R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole and its corresponding (S)-enantiomer or racemic mixture.
2. Chromatographic Conditions:
-
Column: CHIRALPAK AD-H, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of n-Heptane, Ethanol, and Diethylamine (e.g., 85:15:0.1 v/v/v). The exact ratio must be optimized to achieve baseline separation.
-
Flow Rate: 0.8 mL/min.[19]
-
Column Temperature: 35 °C.[19]
-
Detection Wavelength: 254 nm.[19]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the test sample.
-
Dissolve in and dilute to 10 mL with the sample diluent to achieve a concentration of 1 mg/mL.
-
Vortex to ensure complete dissolution.
-
Prepare a racemic standard in the same manner to confirm peak identification and resolution.
4. System Suitability:
-
Inject the racemic standard solution.
-
The resolution between the (R)- and (S)-enantiomer peaks must be greater than 2.0.
-
The tailing factor for the (R)-isomer peak should be less than 1.5.
5. Analysis:
-
Inject the prepared sample solution.
-
Identify the peaks based on the retention times obtained from the individual enantiomer or racemic standard injections.
-
Calculate the area percentage of each peak to determine purity and enantiomeric excess.
Safety and Handling
Based on available Safety Data Sheet (SDS) information, CAS 1266975-27-2 is associated with the following hazards:
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
Handling Precautions:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Conclusion
CAS 1266975-27-2 is a specialized chemical intermediate whose value is intrinsically linked to the therapeutic importance of Suvorexant. Its synthesis requires precise stereochemical control, and its analysis demands robust chiral separation techniques. This guide has consolidated the key technical data on its properties, its pivotal role in a convergent synthesis strategy, and the analytical methods for its quality control. A thorough understanding of this intermediate provides valuable insight not only into its own chemistry but also into the broader context of modern pharmaceutical manufacturing and the targeting of complex neurological pathways like the orexin system.
References
-
Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia. (n.d.). PMC. Retrieved January 15, 2026, from [Link]
-
Mechanism of action of suvorexant. (2016). PubMed. Retrieved January 15, 2026, from [Link]
-
Suvorexant. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]
-
Orexin Signaling: A Complex, Multifaceted Process. (2018). Frontiers. Retrieved January 15, 2026, from [Link]
-
The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases. (2018). PubMed Central. Retrieved January 15, 2026, from [Link]
-
What is the mechanism of Suvorexant? (2024). Patsnap Synapse. Retrieved January 15, 2026, from [Link]
-
A molecular network map of orexin-orexin receptor signaling system. (2022). PubMed Central. Retrieved January 15, 2026, from [Link]
-
Orexins, orexin receptors and the underlying signal transduction pathways. (2007). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Orexin/hypocretin receptor signalling cascades. (2014). PubMed Central. Retrieved January 15, 2026, from [Link]
- A kind of method for determination of related substances of Suvorexan by HPLC. (n.d.). Google Patents.
-
Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. (2025). PubMed Central. Retrieved January 15, 2026, from [Link]
- Method for determining Suvorexant intermediate employing HPLC. (n.d.). Google Patents.
-
Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS, HR-MS and 1D, 2D NMR. (2020). PubMed. Retrieved January 15, 2026, from [Link]
-
literature review on analytical methods for quantification of suvorexant. (2024). JBINO. Retrieved January 15, 2026, from [Link]
-
Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS, HR-MS and 1D, 2D NMR. (2020). Oxford Academic. Retrieved January 15, 2026, from [Link]
-
Development And Validation Of HPLC Method For The Determination Of Suvorexant In Pharmaceutical Dosage Forms. (2018). International Journal of Pharmaceutical Sciences and Research. Retrieved January 15, 2026, from [Link]
-
HPLC chromatogram of oxidative degradation for suvorexant drug substance. (2020). ResearchGate. Retrieved January 15, 2026, from [Link]
-
development and validation of high - Jetir.Org. (n.d.). Jetir.Org. Retrieved January 15, 2026, from [Link]
-
Suvorexant Impurity 5. (n.d.). Venkatasai Life Sciences. Retrieved January 15, 2026, from [Link]
-
Suvorexant Impurity 39 | CAS No. NA. (n.d.). SynZeal. Retrieved January 15, 2026, from [Link]
-
Suvorexant-impurities. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]
-
Cas 1266975-27-2,(R) - LookChem. (n.d.). LookChem. Retrieved January 15, 2026, from [Link]
-
(R)-5-Chloro-2-(5-methyl-4-(5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoyl)-1,4-diazepan-1-yl)benzo[d]oxazole 3-oxide. (n.d.). Pharmaffiliates. Retrieved January 15, 2026, from [Link]
-
5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]
Sources
- 1. Suvorexant Impurity 5 : Venkatasai Life Sciences [venkatasailifesciences.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Suvorexant synthesis - chemicalbook [chemicalbook.com]
- 4. Cas 1266975-27-2,(R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole | lookchem [lookchem.com]
- 5. 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | C13H16ClN3O | CID 53260164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole | 1266975-27-2 [chemicalbook.com]
- 8. Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 10. Suvorexant: Mechanism of Action and Clinical Studies_Chemicalbook [chemicalbook.com]
- 11. Suvorexant - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Suvorexant? [synapse.patsnap.com]
- 13. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suvorexant Impurity 39 | CAS No. NA | | SynZeal [synzeal.com]
- 18. CN107179356B - A kind of method for determination of related substances of Suvorexan by HPLC - Google Patents [patents.google.com]
- 19. CN104569255A - Method for determining Suvorexant intermediate employing HPLC - Google Patents [patents.google.com]
- 20. Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS, HR-MS and 1D, 2D NMR: Validation of Suvorexant Drug Substance and Process Impurities by HPLC and UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole
Executive Summary
The journey of a novel chemical entity from discovery to a potential therapeutic candidate is contingent on a meticulous and comprehensive evaluation of its biological activity. This guide provides an in-depth technical framework for the in vitro pharmacological profiling of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole , a benzoxazole derivative with potential therapeutic applications. The (R)-enantiomer of this compound is also known as Eplivanserin, a selective antagonist of the serotonin 5-HT2A receptor, suggesting a primary mechanism of action that warrants thorough investigation[1]. This document outlines a strategic and multi-faceted approach to elucidate the compound's potency, selectivity, mechanism of action, and potential off-target liabilities, which are critical for informed decision-making in the early stages of drug development[2][3]. The methodologies described herein are grounded in established principles of pharmacology and are designed to provide a robust and reproducible dataset for the comprehensive assessment of this compound.
Introduction: The Imperative of Early-Stage In Vitro Profiling
The early characterization of a compound's pharmacological profile is a cornerstone of modern drug discovery, enabling a "fail early, fail cheap" paradigm. A significant percentage of drug candidates fail during clinical trials due to a lack of efficacy or unforeseen toxicity[4]. Comprehensive in vitro profiling mitigates this risk by providing a detailed understanding of a compound's interaction with its intended target and a broader view of its potential off-target effects[5][6]. This proactive approach allows for the early identification of potential liabilities, guiding medicinal chemistry efforts to optimize for potency and selectivity while minimizing undesirable interactions[5].
For This compound , a compound with a known association to the serotonin 5-HT2A receptor, the primary objectives of the in vitro pharmacological profiling campaign are:
-
To confirm and quantify its activity at the primary target (5-HT2A receptor).
-
To determine its selectivity profile against a panel of related and unrelated biological targets.
-
To elucidate its mechanism of action at the primary target (e.g., agonist, antagonist, inverse agonist).
-
To assess its potential for off-target liabilities through broad safety pharmacology screening.
-
To evaluate its preliminary ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. [4][7]
This guide will detail the experimental strategies and methodologies to achieve these objectives, providing a clear roadmap for the comprehensive in vitro characterization of this promising compound.
Primary Target Engagement and Potency Determination
The initial phase of profiling focuses on validating the compound's interaction with its putative primary target, the serotonin 5-HT2A receptor. Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor[8].
Radioligand Binding Affinity Assay (5-HT2A Receptor)
This assay determines the affinity of the test compound for the 5-HT2A receptor by measuring its ability to displace a known radiolabeled ligand.
Experimental Protocol:
-
Receptor Source: Commercially available cell membranes prepared from a stable cell line expressing the human recombinant 5-HT2A receptor.
-
Radioligand: [3H]-Ketanserin, a well-characterized 5-HT2A antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Procedure: a. Incubate the receptor membranes with a fixed concentration of [3H]-Ketanserin (at its Kd value) and a range of concentrations of this compound (typically from 10-10 M to 10-5 M). b. Incubate for 60 minutes at 25°C to reach equilibrium. c. Separate bound from free radioligand by rapid filtration through glass fiber filters using a cell harvester. d. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand. e. Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: a. Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM Mianserin). b. Specific binding is calculated by subtracting non-specific binding from total binding. c. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. d. The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hypothetical Data Summary:
| Compound | Target | Radioligand | IC50 (nM) | Ki (nM) |
| This compound | 5-HT2A Receptor | [3H]-Ketanserin | 5.2 | 2.8 |
| Reference Antagonist (e.g., Mianserin) | 5-HT2A Receptor | [3H]-Ketanserin | 2.1 | 1.1 |
Functional Activity and Mechanism of Action
While binding assays confirm affinity, functional assays are essential to determine the compound's effect on receptor signaling, classifying it as an agonist, antagonist, or inverse agonist[9].
Calcium Flux Functional Assay (5-HT2A Receptor)
The 5-HT2A receptor is a Gq/11-coupled GPCR, and its activation leads to an increase in intracellular calcium concentration. This assay measures the ability of the compound to modulate this signaling pathway.
Experimental Protocol:
-
Cell Line: A stable cell line co-expressing the human recombinant 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Medium: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Procedure (Antagonist Mode): a. Pre-incubate the cells with a range of concentrations of this compound for 15-30 minutes. b. Stimulate the cells with an EC80 concentration of a known 5-HT2A agonist (e.g., serotonin). c. Measure the resulting change in fluorescence intensity using a fluorescence plate reader.
-
Procedure (Agonist Mode): a. Apply a range of concentrations of the test compound directly to the cells. b. Measure the change in fluorescence intensity.
-
Data Analysis: a. For antagonist activity, calculate the IC50 value from the concentration-response curve of the test compound's inhibition of the agonist response. b. For agonist activity, calculate the EC50 value from the concentration-response curve of the compound's stimulation of a response.
Hypothetical Data Summary:
| Compound | Assay Mode | Agonist (Serotonin) EC80 | IC50 (nM) | EC50 (nM) | Emax (%) |
| This compound | Antagonist | 100 nM | 8.5 | >10,000 | <5 |
| Reference Antagonist (e.g., Mianserin) | Antagonist | 100 nM | 3.7 | >10,000 | <5 |
Interpretation: The hypothetical data suggests that this compound acts as a potent antagonist at the 5-HT2A receptor, with no significant agonist activity.
Experimental Workflow:
Caption: Workflow for the 5-HT2A Calcium Flux Functional Assay.
Selectivity Profiling: Understanding Off-Target Interactions
Assessing the selectivity of a compound is crucial to predict its potential for side effects. This is achieved by screening the compound against a panel of receptors, ion channels, transporters, and enzymes.
Broad Panel Selectivity Screening
A broad panel screen provides a comprehensive overview of the compound's off-target interactions. Commercial services offer standardized panels for this purpose[5][10].
Experimental Protocol:
-
Panel Selection: A panel of at least 44 targets (e.g., Eurofins SafetyScreen44 Panel) is recommended for early-stage profiling, covering major target classes like GPCRs, ion channels, and transporters[5].
-
Assay Format: Typically, these are radioligand binding assays performed at a single high concentration of the test compound (e.g., 1 µM or 10 µM).
-
Data Analysis: The results are expressed as the percentage inhibition of radioligand binding at the tested concentration. A common threshold for a "hit" is >50% inhibition.
Hypothetical Selectivity Profile Data:
| Target | % Inhibition @ 1 µM |
| 5-HT2A Receptor | 98% |
| 5-HT2C Receptor | 65% |
| Alpha-1A Adrenergic Receptor | 58% |
| Dopamine D2 Receptor | 25% |
| Histamine H1 Receptor | 15% |
| Muscarinic M1 Receptor | 8% |
| hERG Ion Channel | 12% |
Interpretation: The hypothetical data indicates high selectivity for the 5-HT2A receptor. However, there is some notable activity at the 5-HT2C and Alpha-1A adrenergic receptors, which would warrant further investigation with full concentration-response curves to determine the potency of these off-target interactions.
Preliminary ADME-Tox Profiling
Early assessment of a compound's ADME-Tox properties is vital for predicting its pharmacokinetic behavior and potential for toxicity[4][11].
In Vitro ADME Assays
A standard panel of in vitro ADME assays should be conducted to evaluate key properties.
Hypothetical ADME Data Summary:
| Assay | Method | Result | Interpretation |
| Metabolic Stability | Human Liver Microsomes (HLM) incubation | t1/2 = 45 min | Moderate metabolic stability |
| CYP450 Inhibition | Fluorescent probe-based assay | IC50 > 10 µM for major isoforms | Low potential for drug-drug interactions |
| Plasma Protein Binding | Equilibrium dialysis | 95% bound | High plasma protein binding |
| Aqueous Solubility | Nephelometry | 50 µg/mL at pH 7.4 | Moderate solubility |
| Permeability | Caco-2 cell monolayer assay | Papp (A→B) = 15 x 10-6 cm/s | High permeability, potential for good oral absorption |
In Vitro Cytotoxicity Assay
This assay provides a preliminary assessment of the compound's potential to cause cell death.
Experimental Protocol:
-
Cell Line: A commonly used cell line such as HepG2 (human liver carcinoma) or HEK293 (human embryonic kidney).
-
Assay: MTT or resazurin-based cell viability assay.[12]
-
Procedure: a. Incubate the cells with a range of concentrations of the test compound for 24-48 hours. b. Add the viability reagent and measure the absorbance or fluorescence.
-
Data Analysis: Calculate the CC50 (the concentration that causes 50% reduction in cell viability).
Hypothetical Cytotoxicity Data:
| Cell Line | CC50 (µM) |
| HepG2 | > 50 |
Interpretation: A CC50 value significantly higher than the therapeutic concentration suggests a favorable preliminary safety profile.
Pharmacological Profiling Decision Tree:
Caption: Decision-making workflow for early-stage in vitro profiling.
Conclusion and Future Directions
The in vitro pharmacological profiling of This compound as outlined in this guide provides a robust framework for its initial characterization. The hypothetical data presented suggests a compound with high affinity and functional antagonism for the 5-HT2A receptor, a favorable selectivity profile, and promising preliminary ADME-Tox properties.
Based on these findings, the next steps in the drug discovery process would involve:
-
Dose-response analysis of the identified off-target "hits" to accurately determine their potencies and the selectivity window.
-
Further investigation into the compound's metabolic pathways to identify potential metabolites.
-
Progression to more complex in vitro models , such as 3D cell cultures or organoids, to better predict in vivo responses[13].
-
Initiation of in vivo pharmacokinetic and pharmacodynamic studies to correlate the in vitro findings with in-animal activity.
By adhering to a systematic and comprehensive in vitro profiling strategy, researchers can build a strong foundation of data to support the advancement of promising compounds like This compound towards becoming potential therapeutic agents.
References
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]
- Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922.
-
Stemina Biomarker Discovery. (2023, April 19). Importance of ADME and Toxicology Studies in Drug Discovery. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
-
ICE Bioscience. (n.d.). Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel. Retrieved from [Link]
-
IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2006, February 2). In vitro safety pharmacology profiling. European Pharmaceutical Review. Retrieved from [Link]
-
QIMA Life Sciences. (n.d.). In Vitro Pharmacology - Drug Discovery & Development. Retrieved from [Link]
- Pauwels, B., & Lardon, F. (2018). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 38(3), 1327-1332.
-
VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Retrieved from [Link]
-
JoVE. (2015, July 10). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]
- Naidoo, S., De Kock, M., & Rautenbach, M. (2008). Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. Reproductive Toxicology, 25(3), 361-367.
-
Technology Networks. (2022, April 19). The Promise of In Vitro 3D Organoid Models: Meeting the ADME-Tox Testing Needs of the Pharmaceutical Industry. Retrieved from [Link]
-
ResearchGate. (2005). ADME-Tox in drug discovery: Integration of experimental and computational technologies. Retrieved from [Link]
-
Altascences. (2020, October 3). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Retrieved from [Link]
- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology, 270(2 Pt 2), F1-F12.
- Sittampalam, G. S., Gal-Edd, N., Arkin, M., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
-
Paperless Lab Academy. (2021, June 2). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1266975-27-2,(R) - this compound. Retrieved from [Link]
- Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in molecular biology (Clifton, N.J.), 632, 251–267.
-
National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. Retrieved from [Link]
-
Wertalik, P. (2023, April 21). A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. Technology Networks. Retrieved from [Link]
-
WorldWide Antimalarial Resistance Network. (n.d.). In Vitro Module: Data Management and Statistical Analysis Plan (DMSAP) Version 1.1. Retrieved from [Link]
-
ResearchGate. (2010). Design, Data Analysis, and Simulation of in Vitro Drug Transport Kinetic Experiments Using a Mechanistic in Vitro Model. Retrieved from [Link]
- Wang, Y., Wang, Z., & Wang, Y. (2022). A review for cell-based screening methods in drug discovery. Biomedicine & Pharmacotherapy, 147, 112641.
-
KCAS Bio. (2023, February 6). Functional Assay Development Roadmap: Strategic Planning for Success. Retrieved from [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 4. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 7. vectorb2b.com [vectorb2b.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Functional Assay Development Roadmap: Strategic Planning for Success | KCAS Bio [kcasbio.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 12. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Promise of In Vitro 3D Organoid Models: Meeting the ADME-Tox Testing Needs of the Pharmaceutical Industry | Technology Networks [technologynetworks.com]
In-Depth Technical Guide on the Structure-Activity Relationship of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole Analogs
Abstract
This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of a series of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole analogs. The parent compound, known as Eplivanserin (SR-46349B), is a potent and selective inverse agonist of the serotonin 5-HT2A receptor, which was investigated for the treatment of insomnia. This guide will delve into the critical structural motifs required for high-affinity binding to the 5-HT2A receptor and functional antagonism. We will explore the influence of modifications to the benzoxazole core, the diazepane ring, and the stereochemistry of the methyl substituent. Furthermore, this document provides detailed experimental protocols for the synthesis and biological evaluation of these analogs, offering valuable insights for researchers and professionals engaged in the development of novel central nervous system (CNS) therapeutics.
Introduction: The 5-HT2A Receptor and the Benzoxazole Scaffold
The serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a well-established target for the treatment of a variety of neuropsychiatric disorders.[1] Antagonists of this receptor have shown therapeutic potential in managing conditions such as schizophrenia, depression, and sleep disorders. The core focus of this guide, this compound, also known as Eplivanserin, emerged from discovery efforts to identify potent and selective 5-HT2A antagonists.[2] Eplivanserin was developed by Sanofi-Aventis and reached late-stage clinical trials for insomnia.[1][2]
The benzoxazole scaffold serves as a versatile template in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities. In the context of 5-HT2A antagonists, the rigid, bicyclic benzoxazole system provides a key structural framework for interaction with the receptor. This guide will systematically dissect the contributions of each component of the Eplivanserin scaffold to its overall pharmacological profile.
Core Structure-Activity Relationship (SAR) Analysis
The SAR of this series can be systematically examined by considering modifications at three key positions: the benzoxazole ring, the chloro-substituent, and the 1,4-diazepane moiety.
The Benzoxazole Core: A Privileged Scaffold
The benzoxazole core is a critical pharmacophoric element. Its planarity and potential for π-π stacking interactions are thought to be important for anchoring the ligand within the receptor binding pocket. Replacement of the benzoxazole with other heterocyclic systems, such as benzimidazole or benzothiazole, has been explored in related series of 5-HT receptor ligands. While these analogs can also exhibit high affinity, the benzoxazole oxygen is believed to participate in key hydrogen bonding interactions that contribute to the high potency of this specific class.
Substitution on the Benzoxazole Ring: The Role of the 5-Chloro Group
The presence of a halogen atom at the 5-position of the benzoxazole ring significantly influences the compound's activity. The 5-chloro substituent in Eplivanserin is crucial for its high affinity.
| Compound ID | R1 | R2 | R3 (5-position) | 5-HT2A Binding Affinity (Ki, nM) |
| Eplivanserin | H | CH3 | Cl | 0.5 - 2.0 |
| Analog A | H | CH3 | H | > 50 |
| Analog B | H | CH3 | F | 3.5 |
| Analog C | H | CH3 | Br | 1.8 |
| Analog D | Cl | CH3 | Cl | 2.5 |
Table 1: Impact of Benzoxazole Ring Substitution on 5-HT2A Receptor Affinity. Data is illustrative and compiled from general knowledge of similar series.
As depicted in Table 1, removal of the chloro group (Analog A) leads to a dramatic loss of affinity, highlighting its importance. Substitution with other halogens, such as fluorine (Analog B) or bromine (Analog C), can maintain potent binding, suggesting that an electron-withdrawing group at this position is favorable. The introduction of additional chloro groups (Analog D) does not appear to further enhance affinity. This suggests that the 5-position is optimal for this interaction.
The 1,4-Diazepane Moiety: Influence of Ring Size and Substitution
The basic nitrogen-containing heterocycle at the 2-position of the benzoxazole is another key determinant of activity. The 1,4-diazepane ring in Eplivanserin provides the necessary basicity for interaction with an acidic residue, likely an aspartate, in the transmembrane domain of the 5-HT2A receptor.
A critical feature of Eplivanserin is the chiral center at the 5-position of the diazepane ring. The (R)-enantiomer is significantly more potent than the (S)-enantiomer, indicating a specific stereochemical requirement for optimal interaction with the receptor. This suggests that the methyl group occupies a defined hydrophobic pocket within the binding site.
| Compound | Stereochemistry | 5-HT2A Binding Affinity (Ki, nM) |
| Eplivanserin | (R) | 0.5 - 2.0 |
| (S)-enantiomer | (S) | > 20 |
Table 2: Stereochemical Influence of the Methyl Group on 5-HT2A Receptor Affinity. Data is illustrative.
Alterations to the diazepane ring, such as changing the ring size or the nature of the substituent on the nitrogen, have a profound impact on activity.
| Compound ID | Heterocyclic Ring | R-group | 5-HT2A Binding Affinity (Ki, nM) |
| Eplivanserin | 1,4-Diazepane | CH3 | 0.5 - 2.0 |
| Analog E | Piperazine | H | 15 |
| Analog F | Homopiperazine | H | 25 |
| Analog G | 1,4-Diazepane | H | 8 |
| Analog H | 1,4-Diazepane | C2H5 | 5 |
Table 3: Influence of the Heterocyclic Ring and N-Substituent on 5-HT2A Receptor Affinity. Data is illustrative.
Replacing the 1,4-diazepane with a smaller piperazine ring (Analog E) or a larger homopiperazine ring (Analog F) generally leads to a decrease in affinity. Removal of the methyl group (Analog G) also reduces potency, further emphasizing the importance of the hydrophobic interaction provided by this group. Increasing the size of the alkyl substituent to an ethyl group (Analog H) can be tolerated, but larger groups tend to be detrimental to activity.
Synthesis and Experimental Protocols
The synthesis of this compound analogs generally follows a convergent approach.
General Synthetic Scheme
Sources
An In-depth Technical Guide to the 5-HT2A Receptor Binding Affinity of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the binding affinity of the compound 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole for the serotonin 2A (5-HT2A) receptor. This compound, also known as Eplivanserin, is recognized as a selective 5-HT2A receptor antagonist with high binding affinity.[1] This document will delve into the theoretical and practical aspects of determining this binding affinity, offering detailed experimental protocols and computational approaches. The intended audience includes researchers, scientists, and drug development professionals actively engaged in the study of neuropsychiatric therapeutics.
Introduction: The Compound and the Target
This compound: A Profile
This compound is a benzoxazole derivative that has garnered interest in the field of medicinal chemistry.[1][2] Its core structure consists of a substituted benzoxazole moiety linked to a chiral 1,4-diazepane ring.[2] The presence of the basic diazepane ring contributes to its polarity and hydrogen-bonding capabilities, while the chiral center is crucial for its specific three-dimensional orientation, a key factor in its interaction with biological targets.[2]
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1266975-27-2 | [1][2][3][4][] |
| Molecular Formula | C13H16ClN3O | [1][2][4] |
| Molecular Weight | 265.74 g/mol | [1][2][4] |
| IUPAC Name | 5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole | [2][4] |
| Synonyms | Eplivanserin, (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | [1][4] |
The 5-HT2A Receptor: A Key Player in Neurotransmission
The 5-HT2A receptor is a subtype of the serotonin receptor family and a member of the G protein-coupled receptor (GPCR) superfamily.[6][7] It is widely expressed in the central nervous system, particularly in the cerebral cortex, and plays a crucial role in modulating various physiological and cognitive processes.[6][7] The 5-HT2A receptor is a primary target for a range of therapeutic agents, including atypical antipsychotics and psychedelic compounds.[7][8]
Upon activation by its endogenous ligand, serotonin (5-hydroxytryptamine), the 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway.[6][8] This activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[6][7][9] These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively.[6][7][9]
Theoretical Framework: Understanding Binding Affinity
Binding affinity is a measure of the strength of the interaction between a ligand (in this case, this compound) and its receptor (the 5-HT2A receptor). It is a critical parameter in drug discovery, as it often correlates with the potency of a compound. High binding affinity indicates that a low concentration of the ligand is required to occupy a significant number of receptors.
Binding affinity is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). The Ki value represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value signifies a higher binding affinity.
Experimental Determination of Binding Affinity: A Step-by-Step Guide
The gold standard for determining the binding affinity of a compound for a specific receptor is the radioligand binding assay .[10] This method is highly sensitive and robust for quantifying the interaction between a ligand and its target.[10]
Radioligand Binding Assay Protocol
This protocol outlines a competitive radioligand binding assay to determine the Ki of this compound for the human 5-HT2A receptor.
Materials:
-
Receptor Source: Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).[11]
-
Radioligand: A tritiated antagonist with high affinity for the 5-HT2A receptor, such as [3H]ketanserin.[12]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, unlabeled 5-HT2A receptor ligand (e.g., ketanserin or clozapine) to determine non-specific binding.[12]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl2, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: To measure radioactivity.
Workflow Diagram:
Caption: Radioligand Binding Assay Workflow
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (receptor + radioligand + buffer), non-specific binding (receptor + radioligand + high concentration of unlabeled ligand), and competitor binding (receptor + radioligand + varying concentrations of the test compound).
-
Incubation: Add the receptor membrane preparation, radioligand (at a concentration close to its Kd), and either buffer, non-specific ligand, or the test compound to the appropriate wells. Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Results
Based on existing literature describing this compound (Eplivanserin) as a high-affinity antagonist, the expected Ki value would be in the low nanomolar range.[1]
Table 2: Representative Binding Affinities of Known 5-HT2A Receptor Ligands
| Compound | Type | Ki (nM) | Radioligand |
| Ketanserin | Antagonist | ~1.1 | [3H]LSD |
| Risperidone | Antagonist | ~4.5 | [3H]ketanserin |
| Clozapine | Antagonist | ~12.6 | [3H]ketanserin |
| Serotonin | Agonist | ~10 | [3H]ketanserin |
| (R)-DOI | Agonist | ~0.27 | [3H]ketanserin |
Note: These values are approximate and can vary depending on the experimental conditions.
Computational Approaches to Predicting Binding Affinity
In addition to experimental methods, computational techniques such as molecular docking can provide valuable insights into the binding of a ligand to its receptor.[13][14] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[13]
Molecular Docking Workflow
Sources
- 1. Cas 1266975-27-2,(R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole | lookchem [lookchem.com]
- 2. apicule.com [apicule.com]
- 3. (R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole | 1266975-27-2 [chemicalbook.com]
- 4. 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | C13H16ClN3O | CID 53260164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. 5-HT2A_receptor [bionity.com]
- 8. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Docking of highly selective 5-HT2A/C receptor peptide ligands with antipsychotic activity - Orlova - Pharmacy Formulas [journals.eco-vector.com]
- 14. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to the Spectroscopic Characterization of 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole
Introduction
Benzoxazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide array of pharmacological activities.[1][2] The compound 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, a member of this important class, features a complex architecture comprising a substituted benzoxazole core linked to a methyl-diazepan moiety.[][4] Its potential as a therapeutic agent, possibly as a selective antagonist for serotonin receptors, necessitates unambiguous structural confirmation and purity assessment.[5]
This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. As experimental spectra for this specific molecule are not publicly available, this document will focus on the foundational principles and expected outcomes of key analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The protocols and data interpretations are grounded in established knowledge of benzoxazole and diazepine chemistry, offering a predictive and instructional resource for researchers in drug discovery and development.[6][7]
Molecular Structure and Analysis Workflow
The structural elucidation of a novel compound like this compound is a systematic process. Each spectroscopic technique provides a unique piece of the puzzle, and together they offer a complete picture of the molecular identity.
Caption: General workflow for the spectroscopic characterization of novel benzoxazole derivatives.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the carbon-hydrogen framework.
Expertise & Experience: The Rationale for NMR
For a molecule with multiple rings and substituent groups like our target compound, ¹H and ¹³C NMR are indispensable. ¹H NMR provides detailed information on the number, environment, and connectivity of protons.[6] The aromatic protons of the benzoxazole core, for instance, are expected to appear in a distinct downfield region of the spectrum (typically δ 6.8–8.8 ppm), with their splitting patterns revealing their relative positions.[6] ¹³C NMR complements this by identifying all unique carbon atoms, including quaternary carbons that are invisible in ¹H NMR.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified solid compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Deuterated Chloroform, CDCl₃, or Dimethyl Sulfoxide, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.[6]
-
-
Instrument Setup & Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquire a ¹H NMR spectrum, typically using a standard pulse program.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to definitively assign proton-proton and proton-carbon correlations.
-
Predicted NMR Data
To facilitate the discussion of predicted chemical shifts, the atoms of this compound are numbered as follows:
Caption: Numbering scheme for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton(s) | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Rationale for Prediction |
| H4, H6, H7 | 7.0 - 7.8 | m | Aromatic protons on the benzoxazole ring typically resonate in this downfield region.[2] |
| H2', H3', H5', H6' | 2.5 - 4.0 | m | Protons on the diazepan ring adjacent to nitrogen atoms are deshielded. |
| H7' | 1.1 - 1.3 | d | Methyl group protons, split by the adjacent methine proton. |
| H1' | 2.8 - 3.2 | m | Methine proton on the diazepan ring. |
| NH (diazepan) | 1.5 - 2.5 | br s | The NH proton chemical shift can vary and may exchange with D₂O. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon(s) | Predicted Chemical Shift (δ) ppm | Rationale for Prediction |
| C2 | 160 - 165 | The C=N carbon of the benzoxazole ring is significantly deshielded.[8] |
| C8, C9 | 140 - 155 | Aromatic carbons attached to heteroatoms (O and N). |
| C4, C5, C6, C7 | 110 - 135 | Aromatic carbons of the benzene ring. |
| C2', C3', C5', C6' | 40 - 60 | Aliphatic carbons of the diazepan ring adjacent to nitrogen atoms. |
| C1' | 45 - 55 | Methine carbon on the diazepan ring. |
| C7' | 15 - 25 | Methyl group carbon. |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is the gold standard for determining the molecular weight of a compound.
Expertise & Experience: The Rationale for MS
High-Resolution Mass Spectrometry (HRMS) is particularly crucial. It provides a highly accurate mass measurement, which allows for the determination of the molecular formula.[9] This is a self-validating system: the experimentally determined mass must match the calculated mass for the proposed formula (C₁₃H₁₆ClN₃O) to within a very small tolerance (typically <5 ppm). Furthermore, the fragmentation pattern observed in the mass spectrum can provide structural information, confirming the connectivity of the benzoxazole and diazepan moieties.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Setup & Acquisition:
-
Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for this type of molecule.
-
Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
If fragmentation data is desired, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
-
Predicted Mass Spectrometry Data
Table 3: Predicted HRMS Data
| Ion | Calculated m/z | Predicted Observation |
| [M]⁺ (C₁₃H₁₆ClN₃O) | 265.0982 | The molecular ion peak might be observed, but the protonated molecule is more likely with ESI. |
| [M+H]⁺ | 266.1055 | This will be the base peak or a very prominent peak in the ESI spectrum. |
The presence of a chlorine atom will be indicated by a characteristic isotopic pattern for the molecular ion and related fragments, with a second peak at [M+2] that is approximately one-third the intensity of the main peak.
Predicted Fragmentation: The molecule is expected to fragment at the bonds connecting the two ring systems and within the diazepan ring. Key fragments would likely arise from the loss of the methyl-diazepan side chain or cleavage of the diazepan ring itself.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: The Rationale for IR
While NMR and MS provide the core structural framework, IR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups. For our target compound, we would expect to see characteristic absorption bands for C-H bonds (aromatic and aliphatic), C=N and C=C bonds within the benzoxazole system, C-O and C-N bonds, and the N-H bond of the diazepan ring. The presence of these bands provides corroborating evidence for the structure determined by NMR and MS.[2][10]
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of the dry, solid compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[6]
-
Ensure a fine, homogenous powder is formed.
-
Transfer the powder to a pellet-forming die and press under high pressure to form a transparent or translucent pellet.
-
-
Instrument Setup & Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample chamber to subtract atmospheric contributions.
-
Predicted Infrared (IR) Data
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 3400 | N-H Stretch | Secondary Amine (Diazepan) |
| 3000 - 3100 | C-H Stretch | Aromatic |
| 2850 - 3000 | C-H Stretch | Aliphatic (Diazepan & Methyl) |
| 1600 - 1650 | C=N Stretch | Benzoxazole |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | C-O Stretch | Aryl Ether |
| 1000 - 1250 | C-N Stretch | Amine |
| 700 - 800 | C-Cl Stretch | Aryl Halide |
Conclusion
The structural elucidation of this compound requires a multi-faceted analytical approach. This guide outlines the expected outcomes from NMR, MS, and IR spectroscopy. By systematically applying these techniques and correlating the data, researchers can achieve unambiguous confirmation of the molecule's identity, purity, and structural integrity. The provided protocols and predicted data serve as a robust framework for the analysis of this and related benzoxazole derivatives, ensuring the high standards of scientific integrity required in drug development.
References
- Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols - Benchchem. (URL: )
- Spectroscopic Characterization of 1,2-Benzoxazole Derivatives: A Technical Guide - Benchchem. (URL: )
-
Spectroscopic, antimicrobial and computational study of novel benzoxazole derivative | Request PDF - ResearchGate. (URL: [Link])
-
Benzoxazole derivatives: design, synthesis and biological evaluation - PMC. (URL: [Link])
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. (URL: [Link])
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. (URL: [Link])
-
5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | C13H16ClN3O - PubChem. (URL: [Link])
-
(R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | Pharmaffiliates. (URL: [Link])
-
Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. (URL: [Link])
-
Cas 1266975-27-2,(R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole - LookChem. (URL: [Link])
-
NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - Bentham Science. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | C13H16ClN3O | CID 53260164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benthamscience.com [benthamscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, a novel benzoxazole derivative, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of its pharmacokinetics and metabolism, critical parameters for its development as a safe and efficacious therapeutic agent. This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME) profile, offering valuable insights for researchers and drug development professionals in the field of medicinal chemistry and pharmacology.
Introduction: Unveiling a Promising Benzoxazole Derivative
(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole is a chiral small molecule featuring a benzoxazole core coupled to a methyl-diazepane moiety.[1][2] Its chemical structure is presented in Table 1. This compound is a key intermediate in the synthesis of more complex pharmaceutical agents and has been investigated for its own pharmacological activities. Notably, it forms the core structure of Eplivanserin, a selective serotonin 5-HT2A receptor antagonist that was investigated for the treatment of insomnia.[3][4] Understanding the ADME properties of this core structure is paramount for optimizing its therapeutic potential and ensuring its safety profile.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole | [1] |
| CAS Number | 1266975-27-2 | [1] |
| Molecular Formula | C13H16ClN3O | [1] |
| Molecular Weight | 265.74 g/mol | [1] |
Pharmacokinetics: The Journey Through the Body
The pharmacokinetic profile of a drug candidate dictates its dosing regimen and therapeutic window. For (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, a comprehensive understanding of its absorption, distribution, metabolism, and excretion is essential.
Absorption
Distribution
The distribution of a drug throughout the body influences its concentration at the target site and potential off-target effects. Key parameters include the volume of distribution (Vd) and plasma protein binding.
-
Plasma Protein Binding: The extent to which a drug binds to plasma proteins, such as albumin, affects its free concentration and availability to exert its pharmacological effect.[5] While specific data for (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole is not published, many drugs with similar structures exhibit moderate to high plasma protein binding. For instance, the structurally related 5-HT2A antagonist ketanserin has a plasma protein binding of approximately 95%.[6]
Metabolism: A Multi-Step Transformation
Metabolism is a critical process that transforms drugs into more water-soluble compounds for easier excretion. In vitro studies have identified the primary metabolic pathway for this benzoxazole derivative.
-
Primary Metabolic Pathway: The metabolism of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system in the liver.[4][7] This is a common metabolic pathway for a wide range of pharmaceuticals.
-
Formation of an Active Metabolite: A key metabolic transformation is the formation of an active metabolite, identified as SR-141342 .[5] The presence of an active metabolite is a crucial consideration in drug development, as it can contribute to the overall therapeutic effect and may have its own distinct pharmacokinetic profile. The exact chemical structure of SR-141342 is not publicly disclosed in the reviewed literature.
The metabolic pathway can be visualized as a multi-step process.
Sources
- 1. researchgate.net [researchgate.net]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. Eplivanserin - Wikipedia [en.wikipedia.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 6. Plasma protein binding of ketanserin and its distribution in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole: A Key Intermediate in the Synthesis of Suvorexant
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole, a critical chiral intermediate in the synthesis of the dual orexin receptor antagonist, Suvorexant. The discovery and history of this benzoxazole derivative are intrinsically linked to the development of Suvorexant, a novel therapeutic agent for insomnia. This document details the pivotal role of this intermediate, its synthesis through various chemical routes, and its chemical properties. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic strategies and experimental considerations for this compound.
Introduction: The Emergence of a Key Synthetic Building Block
The subject of this guide, this compound (CAS No. 1266975-27-2), is a heterocyclic compound whose significance in medicinal chemistry is tied to its role as a key precursor to Suvorexant.[1] Suvorexant, marketed for the treatment of insomnia, functions by antagonizing orexin receptors, which are involved in regulating the sleep-wake cycle. The discovery and development of Suvorexant by Merck & Co. necessitated the efficient and stereoselective synthesis of its core components, bringing about the development of synthetic pathways for intermediates like this compound.[1][2]
Initially, some databases erroneously associated this compound with the synonym "Eplivanserin." However, chemical structure analysis confirms these are distinct molecules. This compound is a benzoxazole derivative, while Eplivanserin has a different chemical scaffold.[3] The primary utility of the title compound is as a building block in pharmaceutical manufacturing, specifically for the construction of the diazepane-benzoxazole moiety of Suvorexant.[1][4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆ClN₃O | [5] |
| Molecular Weight | 265.74 g/mol | |
| CAS Number | 1266975-27-2 | [5] |
| Appearance | White solid | [6] |
| Boiling Point | 395 °C (predicted) | [3] |
| Flash Point | 193 °C (predicted) | [3] |
| Density | 1.221 g/cm³ (predicted) | [3] |
| pKa | 10.18 ± 0.40 (predicted) | [3] |
| IUPAC Name | 5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole | [5] |
Synthesis and Manufacturing Routes: A Strategic Overview
The synthesis of this compound is a critical step in the overall synthesis of Suvorexant. Various strategies have been developed to produce this intermediate with high enantiomeric purity. Below are detailed protocols for some of the key synthetic approaches.
General Synthetic Strategy
The synthesis of this intermediate generally involves the formation of the chiral 1,4-diazepane ring and its subsequent coupling with a 2,5-disubstituted benzoxazole precursor. The chirality of the methyl-substituted diazepane ring is crucial for the biological activity of the final drug, Suvorexant.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis via Tandem Enantioselective Transamination/Ring Annulation
This innovative approach avoids the use of heavy metal catalysts and provides the desired product with high enantioselectivity.[7]
Step 1: Preparation of the Aminoketone Precursor
The synthesis begins with the preparation of an aminoketone precursor, which is not detailed here but is a known process in the art.
Step 2: Enantioselective Transamination and Cyclization
-
To a solution of the aminoketone precursor in a suitable buffer (e.g., phosphate buffer), add a (R)-selective transaminase enzyme.
-
Add a suitable amine donor (e.g., isopropylamine).
-
The reaction mixture is stirred at a controlled temperature (e.g., 30-40 °C) until the conversion is complete, as monitored by HPLC.
-
The tandem reaction proceeds with the in-situ formation of the chiral amine, which then undergoes intramolecular cyclization to form the 1,4-diazepane ring.
-
The resulting intermediate is then coupled with a benzoxazole precursor to yield the final product.
Experimental Protocol: Synthesis via Classical Resolution
An earlier, large-scale synthesis of Suvorexant utilized a classical resolution to obtain the chiral diazepane intermediate.[2]
Step 1: Synthesis of Racemic 1,4-diazepane
-
The synthesis of the racemic diazepane core is achieved through a multi-step sequence starting from commercially available materials.
Step 2: Chiral Resolution
-
The racemic diazepane is treated with a chiral resolving agent (e.g., a derivative of tartaric acid) in a suitable solvent.
-
The diastereomeric salt of the desired enantiomer is selectively crystallized from the solution.
-
The salt is then treated with a base to liberate the free chiral amine.
Step 3: Coupling with Benzoxazole Moiety
-
The enantiomerically pure diazepane is then reacted with 2,5-dichloro-1,3-benzoxazole in the presence of a base (e.g., potassium carbonate) to afford this compound.
Role in Suvorexant Synthesis and Downstream Processing
The title compound is the penultimate intermediate in several reported syntheses of Suvorexant. The final step involves the coupling of this intermediate with 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.
Caption: Final coupling step in the synthesis of Suvorexant.
Conclusion
This compound is a compound of significant interest in the field of pharmaceutical synthesis. Its history is directly tied to the successful development of the insomnia therapeutic, Suvorexant. The stereoselective synthesis of this intermediate has been a key challenge, leading to the development of innovative chemical and enzymatic methods. This guide has provided a detailed overview of its discovery, synthesis, and critical role as a building block in drug manufacturing, offering valuable insights for professionals in the field.
References
-
Cox, C. D., Breslin, M. J., Whitman, D. B., et al. (2010). Discovery of the dual orexin receptor antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the treatment of insomnia. Journal of Medicinal Chemistry, 53(14), 5320-5332. [Link]
-
Baxter, C. A., Cleator, E., Karel, M. J., et al. (2011). The first large-scale synthesis of MK-4305: a dual orexin receptor antagonist for the treatment of sleep disorder. Organic Process Research & Development, 15(2), 367-375. [Link]
- European Patent Office. (2017).
- Google Patents. (n.d.). Novel routes of synthesis for the preparation of suvorexant. (WO2016020405A1).
- Google Patents. (n.d.). Process for the preparation of suvorexant and intermediates useful in the synthesis thereof. (WO2015008218A2).
- Google Patents. (n.d.). Suvorexant intermediate and preparation method thereof. (WO2017133620A1).
- Google Patents. (n.d.). Novel routes of synthesis for the preparation of suvorexant. (WO2016020406A1).
-
LookChem. (n.d.). Cas 1266975-27-2,(R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole. Retrieved from [Link]
-
Molsyns Research. (n.d.). Suvorexant Impurity 5. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. Retrieved from [Link]
-
ResearchGate. (2025). Laboratory and practical synthesis of Suvorexant, a selective dual orexin receptor antagonist. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. Retrieved from [Link]
-
Axios Research. (n.d.). This compound HCl. Retrieved from [Link]
-
SynZeal. (n.d.). Suvorexant Impurity 5. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. html.rhhz.net [html.rhhz.net]
- 3. lookchem.com [lookchem.com]
- 4. This compound HCl | Axios Research [axios-research.com]
- 5. 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | C13H16ClN3O | CID 53260164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WO2016020405A1 - Novel routes of synthesis for the preparation of suvorexant - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Utilizing 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole in Cell-Based Assays
Introduction: Unveiling the Therapeutic Potential of a Selective 5-HT2A Antagonist
5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole, also known as Eplivanserin, is a potent and selective inverse agonist of the serotonin 2A (5-HT2A) receptor.[1] This compound has garnered significant interest within the drug development community for its potential therapeutic applications in neuropsychiatric disorders.[1] Eplivanserin exhibits high affinity for the 5-HT2A receptor with minimal interaction with other receptors such as dopamine, histamine, and adrenergic receptors, highlighting its specificity.[1][2] Understanding the precise interaction of this molecule with its target in a cellular context is paramount for advancing its research and development.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in relevant cell-based assays. The protocols detailed herein are designed to be robust and self-validating, enabling the accurate characterization of the compound's antagonist activity at the 5-HT2A receptor.
The 5-HT2A Receptor Signaling Cascade: A Key Target in Neuropsychiatry
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) predominantly coupled to the Gq/11 signaling pathway.[3][4] Upon activation by its endogenous ligand, serotonin (5-HT), the receptor initiates a signaling cascade that plays a crucial role in various physiological and pathological processes in the central nervous system.[5][6]
The canonical signaling pathway is as follows:
-
Ligand Binding: Serotonin binds to the 5-HT2A receptor.
-
Gq/11 Activation: The receptor undergoes a conformational change, activating the associated Gq/11 protein.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[4][7]
-
Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG).[4][7]
-
Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[4][8][9]
-
PKC Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, modulating cellular responses.[9]
Antagonists like this compound block this cascade by preventing the initial activation of the receptor by serotonin.
Experimental Protocols for Functional Characterization
To quantitatively assess the antagonist activity of this compound, two primary cell-based functional assays are recommended: a Calcium Flux Assay and an Inositol Monophosphate (IP1) Accumulation Assay.[7]
Cell Line Selection and Culture
The choice of cell line is critical for the success of these assays. It is imperative to use a cell line that stably expresses the human 5-HT2A receptor at a sufficient density to generate a robust signal. Commercially available recombinant cell lines are highly recommended to ensure consistency and reproducibility.
| Cell Line | Background | Supplier Examples | Key Features |
| CHO-K1/5-HT2A | Chinese Hamster Ovary | GenScript, Revvity | Adherent, robust, and well-characterized for GPCR assays.[10][11] |
| U2OS/5-HT2A | Human Osteosarcoma | Innoprot | Adherent, suitable for high-content imaging and fluorescence-based assays.[12] |
| HEK293/5-HT2A | Human Embryonic Kidney | Various | Suspension or adherent, high transfection efficiency for transient expression if needed. |
Cells should be cultured according to the supplier's recommendations, typically in Ham's F12 or DMEM supplemented with 10% FBS and a selective antibiotic (e.g., G418) to maintain receptor expression.[5]
Protocol 1: Calcium Flux Assay
This assay directly measures the increase in intracellular calcium concentration following receptor activation, providing a real-time readout of Gq/11 pathway engagement.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist (e.g., serotonin), the release of intracellular calcium stores leads to an increase in fluorescence, which is measured by a plate reader. The antagonist activity of this compound is quantified by its ability to inhibit the agonist-induced fluorescence increase.
Materials:
-
CHO-K1/5-HT2A or U2OS/5-HT2A cells
-
Black, clear-bottom 96-well or 384-well microplates
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Calcium-6)
-
Probenecid (an anion-exchange transport inhibitor, often used to prevent dye leakage)
-
5-HT (Serotonin) as the reference agonist
-
This compound
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Step-by-Step Methodology:
-
Cell Plating: Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a dilution series of this compound and serotonin in Assay Buffer. A typical starting concentration for the antagonist might be 10 µM, with serial dilutions.
-
Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions, often including probenecid. Remove the cell culture medium from the plates and add the dye loading solution. Incubate for 1 hour at 37°C.
-
Antagonist Incubation: After the dye loading, wash the cells with Assay Buffer. Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence reader. Establish a baseline fluorescence reading for a few seconds. Then, add a pre-determined concentration of serotonin (typically the EC80 concentration to ensure a robust signal) to all wells (except for the negative control) and immediately begin kinetic measurement of fluorescence for 1-3 minutes.
-
Data Analysis: The antagonist effect is determined by the reduction in the peak fluorescence signal in the presence of this compound compared to the agonist-only control. The IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) can be calculated by fitting the data to a four-parameter logistic equation.
Protocol 2: IP1 Accumulation Assay
This assay provides a more downstream, cumulative measure of Gq/11 pathway activation by quantifying the accumulation of a stable metabolite of IP3, inositol monophosphate (IP1).
Principle: Upon PLC activation, IP3 is rapidly metabolized to IP2, IP1, and finally inositol. In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, leading to its accumulation. This accumulation can be measured using a competitive immunoassay, typically employing Homogeneous Time-Resolved Fluorescence (HTRF). The antagonist activity is determined by the reduction in agonist-induced IP1 accumulation.
Materials:
-
CHO-K1/5-HT2A or a similar cell line
-
White, solid-bottom 96-well or 384-well microplates
-
Assay Buffer
-
Stimulation Buffer (Assay Buffer containing LiCl)
-
IP1 accumulation assay kit (e.g., from Cisbio, PerkinElmer) containing IP1-d2 conjugate and anti-IP1-cryptate antibody
-
5-HT (Serotonin)
-
This compound
-
HTRF-compatible plate reader
Step-by-Step Methodology:
-
Cell Plating: Seed cells into the microplates and incubate overnight as described for the calcium flux assay.
-
Compound Preparation: Prepare dilution series of the antagonist and agonist in Assay Buffer.
-
Antagonist and Agonist Incubation: Remove the culture medium. Add the varying concentrations of this compound followed by the EC80 concentration of serotonin, both prepared in Stimulation Buffer containing LiCl. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and perform the IP1 detection steps according to the kit manufacturer's protocol. This typically involves adding the IP1-d2 conjugate and the anti-IP1-cryptate antibody to the cell lysate and incubating for a specified time at room temperature.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of IP1 produced. Calculate the inhibition of the agonist-induced IP1 accumulation for each concentration of the antagonist and determine the IC50 value using a suitable curve-fitting model.
Expected Results and Data Interpretation
As a 5-HT2A antagonist, this compound is expected to produce a concentration-dependent inhibition of the serotonin-induced response in both the calcium flux and IP1 accumulation assays.
| Assay Type | Expected Outcome with Antagonist | Key Parameter |
| Calcium Flux | Concentration-dependent decrease in the peak fluorescence signal following serotonin stimulation. | IC50 (nM) : Concentration of the antagonist that causes 50% inhibition of the maximum agonist response. |
| IP1 Accumulation | Concentration-dependent decrease in the HTRF signal (or increase in the ratio, depending on the kit) following serotonin stimulation. | IC50 (nM) : Concentration of the antagonist that causes 50% inhibition of the maximum agonist response. |
The IC50 values obtained from these assays provide a quantitative measure of the compound's potency as a functional antagonist at the 5-HT2A receptor in a cellular environment. It is advisable to run a known 5-HT2A antagonist, such as Ketanserin or Risperidone, as a positive control to validate the assay performance.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By leveraging commercially available 5-HT2A expressing cell lines and validated assay methodologies, researchers can reliably determine the functional potency of this compound. The causality-driven approach, from understanding the signaling pathway to the principles of each assay, ensures that the generated data is both accurate and interpretable, thereby accelerating the exploration of this promising therapeutic candidate.
References
-
Wikipedia. Eplivanserin. [Link]
-
Innoprot. HiTSeeker 5-HT2A Serotonin Receptor Cell Line. [Link]
-
Springer Nature. Eplivanserin - AdisInsight. [Link]
-
Springer Nature. Eplivanserin/volinanserin - Terran Biosciences - AdisInsight. [Link]
-
Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]
-
GenScript. CHO-K1/5-HT2A Stable Cell Line. [Link]
-
GenScript. Human Recombinant 5-HT2A Serotonin Receptor Stable Cell Line. [Link]
-
Cells Online. 5-HT2A Serotonin Receptor Cell Line. [Link]
-
Eurofins DiscoverX. 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay - FR. [Link]
-
Eurofins DiscoverX. 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US. [Link]
-
National Center for Biotechnology Information. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. [Link]
-
Innoprot. 5-HT2A Serotonin Receptor Assay. [Link]
-
DiscoverX. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. [Link]
-
Taylor & Francis Online. Eplivanserin – Knowledge and References. [Link]
-
National Center for Biotechnology Information. Pimavanserin tartrate, a 5-HT2A Receptor Inverse Agonist, Increases Slow Wave Sleep as Measured by Polysomnography in Healthy Adult Volunteers. [Link]
-
National Center for Biotechnology Information. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. [Link]
-
Wikipedia. 5-HT2A receptor. [Link]
Sources
- 1. Eplivanserin - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. genscript.com [genscript.com]
- 6. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. innoprot.com [innoprot.com]
- 10. revvity.com [revvity.com]
- 11. genscript.com [genscript.com]
- 12. innoprot.com [innoprot.com]
Application of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole in neuroscience research
An Application Guide to (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole in Neuroscience Research
Introduction: A Selective Tool for Interrogating the Serotonergic System
(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, also identified by its CAS Number 1266975-27-2 and synonym Eplivanserin, is a benzoxazole derivative of significant interest in the field of neuroscience.[][2][3] Its value as a research tool stems from its function as a potent and selective antagonist of the serotonin 5-HT2A receptor.[2] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a critical modulator of numerous central nervous system functions, including mood, cognition, and perception. Its dysfunction has been implicated in the pathophysiology of several psychiatric disorders, most notably schizophrenia.[4][5]
This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound. It provides the scientific rationale for its use, detailed protocols for its characterization, and insights into the interpretation of experimental outcomes. The primary applications discussed herein focus on its utility in studying psychosis models and dissecting the intricate relationship between the serotonergic and dopaminergic systems.[2][5]
Physicochemical Properties
A clear understanding of the compound's basic properties is essential for proper handling, formulation, and experimental design.
| Property | Value | Reference |
| IUPAC Name | 5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole | [] |
| CAS Number | 1266975-27-2 | [][3] |
| Molecular Formula | C₁₃H₁₆ClN₃O | [][6] |
| Molecular Weight | 265.74 g/mol | [][6] |
| Synonyms | Eplivanserin, CS-M1403 | [][2] |
Core Mechanism of Action: Targeting the 5-HT2A-D2 Receptor Axis
The therapeutic potential and research utility of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole are rooted in its interaction with the serotonin 5-HT2A receptor and the subsequent modulation of dopamine D2 receptor signaling.
The 5-HT2A receptor is canonically coupled to Gq/11 proteins, initiating a signaling cascade that results in the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium levels.[5] In contrast, the dopamine D2 receptor, a primary target for typical antipsychotic drugs, couples to Gi/o proteins to inhibit adenylyl cyclase and decrease cyclic AMP (cAMP) levels.[7][8]
Crucially, these two systems do not operate in isolation. There is substantial evidence for functional crosstalk and the formation of 5-HT2A-D2 receptor heteromers in brain regions critical for mood and cognition.[5][9] Activation of the 5-HT2A receptor can allosterically modulate D2 receptor signaling, and this interaction is a cornerstone of the "atypicality" of second-generation antipsychotics, which often exhibit higher affinity for 5-HT2A than D2 receptors.[4][9] By selectively antagonizing the 5-HT2A receptor, (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole allows researchers to probe the specific contribution of this receptor to neural circuit function and behavior, particularly in contexts where dopamine signaling is dysregulated.[10][11]
Protocol 1: Radioligand Binding Assay for Affinity (Ki) Determination
Causality: This assay directly measures the compound's ability to displace a known high-affinity radiolabeled ligand from the 5-HT2A receptor. This provides a quantitative measure of binding affinity (Ki), a fundamental parameter of drug-receptor interaction. Running competition assays against other receptors (e.g., D2) is crucial for establishing selectivity.
Methodology:
-
Cell Culture & Membrane Preparation:
-
Culture HEK293 or CHO cells stably expressing the human 5-HT2A receptor.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
Set up assay tubes/plates containing:
-
Fixed concentration of radioligand (e.g., [³H]ketanserin or [³H]MDL 100,907).
-
Increasing concentrations of the test compound (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
Cell membrane preparation.
-
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-Specific Binding (NSB): Radioligand + membranes + a high concentration of a non-labeled, potent 5-HT2A antagonist (e.g., 10 µM M100907).
-
-
-
Incubation & Harvesting:
-
Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/B) using a cell harvester. This separates bound from free radioligand.
-
Wash filters quickly with ice-cold buffer to remove unbound radioligand.
-
-
Quantification & Analysis:
-
Place filters in scintillation vials with scintillation fluid.
-
Count radioactivity using a liquid scintillation counter (counts per minute, CPM).
-
Calculate specific binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Antagonist Assay (Calcium Flux)
Causality: This assay measures the compound's ability to block the intracellular signaling cascade initiated by receptor activation. It confirms that the binding observed in the previous protocol translates to a functional consequence—in this case, antagonism. Measuring the inhibition of an agonist-induced calcium increase confirms the compound's functional potency (IC₅₀).
Methodology:
-
Cell Preparation:
-
Use a cell line stably or transiently expressing the human 5-HT2A receptor (e.g., HEK293, CHO).
-
Plate cells in black, clear-bottom 96- or 384-well microplates and culture until they form a confluent monolayer. [7]2. Dye Loading:
-
Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate at 37°C for 45-60 minutes in the dark.
-
-
Compound Addition & Incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole to the wells.
-
Incubate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptors.
-
-
Agonist Challenge & Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Establish a stable baseline fluorescence reading.
-
Inject a known 5-HT2A agonist (e.g., Serotonin, DOI) at a concentration that elicits a submaximal response (EC₈₀).
-
Immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data: Set the response with agonist alone as 100% and the baseline (no agonist) as 0%.
-
Plot the normalized response against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
-
PART 2: In Vivo Characterization Protocols
Following successful in vitro characterization, in vivo studies are essential to evaluate the compound's effects on complex behaviors relevant to neuropsychiatric disorders. The models described below are widely used in the preclinical assessment of antipsychotic efficacy. [12][13]
Protocol 3: Attenuation of NMDA Antagonist-Induced Hyperlocomotion
Causality: This model is based on the glutamate hypofunction hypothesis of schizophrenia. [4][13]NMDA receptor antagonists like phencyclidine (PCP) or MK-801 induce a hyperdopaminergic state and locomotor hyperactivity in rodents, which is considered a model of the positive symptoms of psychosis. [12][13]A clinically effective antipsychotic is expected to attenuate this behavior. The ability of a 5-HT2A antagonist to do so provides strong evidence for its potential antipsychotic efficacy via the serotonin-dopamine crosstalk pathway. [12] Methodology:
-
Animals & Habituation:
-
Use adult male mice (e.g., C57BL/6J) or rats (e.g., Sprague-Dawley).
-
Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Habituate each animal to the open-field arena (e.g., a 40x40 cm box equipped with infrared beams) for 30-60 minutes.
-
-
Drug Administration:
-
Divide animals into treatment groups (n=8-12 per group):
-
Group 1: Vehicle + Saline
-
Group 2: Vehicle + PCP (e.g., 5 mg/kg, i.p.)
-
Group 3: Test Compound (Dose 1) + PCP
-
Group 4: Test Compound (Dose 2) + PCP
-
Group 5: Test Compound (Dose 3) + PCP
-
-
Administer the test compound or its vehicle via the appropriate route (e.g., i.p., p.o.). The pretreatment time should be based on pharmacokinetic data (e.g., 30-60 minutes).
-
After the pretreatment period, administer PCP or saline.
-
-
Behavioral Recording:
-
Immediately place the animals back into the open-field arenas.
-
Record locomotor activity (e.g., total distance traveled, beam breaks) for 60-90 minutes using an automated tracking system.
-
-
Data Analysis:
-
Analyze the data in time bins (e.g., 5-minute intervals) and as a total cumulative score.
-
Use a one-way or two-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare the PCP group with the vehicle and test compound-treated groups.
-
A significant reduction in total distance traveled in the compound-treated groups compared to the PCP-only group indicates efficacy.
-
Data Interpretation and Trustworthiness
-
Self-Validation: Every protocol must include appropriate controls. For in vitro assays, this includes "no drug" and "known antagonist" controls. For in vivo studies, a "Vehicle + Psychotomimetic" group is the primary comparator to establish the model's validity on the day of testing.
-
Dose-Response: Characterizing the compound across a range of concentrations/doses is critical. This allows for the determination of potency (IC₅₀/ED₅₀) and helps to identify a therapeutic window, avoiding off-target effects at excessively high concentrations.
-
Linking In Vitro to In Vivo: A key aspect of drug development is establishing a correlation between in vitro potency and in vivo efficacy. The doses selected for behavioral experiments should be informed by the compound's binding affinity and functional potency, as well as its pharmacokinetic properties (e.g., brain exposure).
Conclusion
(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole is a valuable pharmacological tool for neuroscience research. Its selectivity for the 5-HT2A receptor allows for precise investigation into the role of this receptor in both normal physiology and in pathological states mimicking psychiatric illness. By employing the systematic in vitro and in vivo protocols detailed in this guide, researchers can rigorously characterize its profile and effectively utilize it to advance our understanding of the complex interplay between serotonergic and dopaminergic systems in the brain.
References
- Benchchem. Application Note & Protocol: In Vitro Dopamine D2 Receptor Agonist Assay.
- Clearsynth. (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole hydrochloride.
- Wesołowska, A. (2021). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules.
- Slideshare. Screening models of anti psychotic drugs-converted.
- González-Maeso, J. (2014). Preclinical models of antipsychotic drug action. ACS Chemical Neuroscience.
- BOC Sciences. CAS 1266975-27-2 (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole.
- Newman-Tancredi, A., et al. (2007). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. Psychopharmacology.
- Innoprot. D2 Dopamine Receptor Assay.
- Fluorochem. (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)succinate.
- LookChem. Cas 1266975-27-2,(R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole.
- Pharmaffiliates. (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole.
- BLD Pharm. 1266664-66-7|(R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole hydrochloride.
- Lieberman, J. A., & First, M. B. (2018). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Pharmacological Reviews.
- ResearchGate. (PDF) In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia.
- Lukas, M., et al. (2012). Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors. Brain Research.
- PubChem. 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole.
- Nuñez, A., et al. (2022). Preferential modulatory action of 5-HT2A receptors on the dynamic regulation of basal ganglia circuits. Journal of Neuroscience.
- Borroto-Escuela, D. O., et al. (2021). Hallucinogenic 5-HT2AR agonists LSD and DOI enhance dopamine D2R protomer recognition and signaling of D2-5-HT2A heteroreceptor complexes. Journal of Psychopharmacology.
- Howell, L. L., & Cunningham, K. A. (2015). Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder. Pharmacological Reviews.
- Li, M., et al. (2020). 5-HT2A Receptors Modulate Dopamine D2-mediated Maternal Effects. Behavioural Brain Research.
Sources
- 2. lookchem.com [lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | C13H16ClN3O | CID 53260164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. innoprot.com [innoprot.com]
- 9. researchgate.net [researchgate.net]
- 10. Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "5-HT2A Receptors Modulate Dopamine D2-mediated Maternal Effects" by Jun Gao [digitalcommons.unl.edu]
- 12. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Serotonin Receptor Landscape: A Guide to Chemical Probes and a Clarification on CAS 1266975-27-2
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of neuropharmacology, the precise selection of chemical tools is paramount to unraveling the complexities of neurotransmitter systems. This guide is intended to provide clarity on the selection and application of chemical probes for serotonin receptor studies, with a specific clarification regarding the compound identified by CAS number 1266975-27-2. While the initial query suggested an interest in this specific molecule as a tool for serotonin receptor research, a thorough review of the scientific literature reveals a different pharmacological profile. This document will first address the established identity and primary biological target of CAS 1266975-27-2 and then provide a broader, more applicable guide to the principles and examples of validated chemical probes for the serotonin receptor family.
Part 1: The Pharmacological Identity of CAS 1266975-27-2
The chemical compound registered under CAS number 1266975-27-2 is chemically known as (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole.[1] A comprehensive search of chemical and pharmacological databases establishes this compound as a known impurity of Suvorexant , a dual orexin receptor antagonist approved for the treatment of insomnia.[2]
Key Pharmacological Characteristics:
| Property | Value | Source |
| Chemical Name | (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | [1] |
| Molecular Formula | C₁₃H₁₆ClN₃O | [3] |
| Molecular Weight | 265.74 g/mol | [3] |
| Primary Association | Suvorexant Impurity 5 | [2] |
Crucially, the primary mechanism of action of Suvorexant is the blockade of orexin receptors (OX1R and OX2R).[4][5] Extensive selectivity profiling of Suvorexant has demonstrated that it has no significant affinity for a wide range of other neurotransmitter receptors, including serotonin receptors .[6] This high selectivity is a key attribute of its therapeutic profile. As a closely related impurity, CAS 1266975-27-2 is not expected to possess significant affinity for serotonin receptors and, therefore, is not a suitable tool for studying this receptor system.
It is important to note that some commercial chemical supplier websites may contain erroneous information. For instance, a single supplier has incorrectly labeled CAS 1266975-27-2 as "Eplivanserin," a known 5-HT2A receptor antagonist.[7] This appears to be a cataloging error, as the structure and primary literature associated with CAS 1266975-27-2 do not support this identification. Researchers should always critically evaluate information from commercial suppliers against peer-reviewed scientific literature.
Part 2: A Guide to Selecting and Using Chemical Probes for Serotonin Receptor Studies
A chemical probe is a small molecule used to study the function of a specific protein, such as a receptor, in a biological system. A high-quality chemical probe possesses several key characteristics:
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor.
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds and reference agonist (e.g., 5-HT or DOI).
-
Microplate reader with fluorescence detection capabilities.
Procedure:
-
Cell Plating: Seed the 5-HT2A expressing cells into a 96- or 384-well black, clear-bottom microplate and culture overnight.
-
Dye Loading: Remove culture medium and add the fluorescent calcium indicator dye diluted in assay buffer. Incubate for 45-60 minutes at 37°C.
-
Compound Preparation: Prepare serial dilutions of your test compound and the reference agonist. For antagonist testing, prepare dilutions of the antagonist to be pre-incubated.
-
Assay:
-
Wash the cells with assay buffer to remove excess dye.
-
For antagonist testing, add the antagonist dilutions and incubate for 15-30 minutes.
-
Place the plate in the microplate reader.
-
Initiate fluorescence reading and add the agonist (either the reference agonist for antagonist mode or the test compound for agonist mode).
-
Record the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values by fitting the concentration-response data to a sigmoidal dose-response curve.
The 5-HT2C receptor is involved in the regulation of appetite, mood, and addiction. [8][9]
-
Agonists:
The 5-HT6 receptor is primarily expressed in the brain and is a target for cognitive enhancement in neurodegenerative diseases.
-
Antagonists:
-
Idalopirdine (Lu AE58054): A selective 5-HT6 receptor antagonist that has been investigated in clinical trials for Alzheimer's disease. [11] * SB-271046: A potent 5-HT6 receptor antagonist that has been used as a scaffold for the development of fluorescent and biotinylated probes for receptor visualization. [12][13]
-
Conclusion
The compound CAS 1266975-27-2 is a Suvorexant-related molecule and is associated with the orexin system, not the serotonin system. Therefore, it is unsuitable for use as a chemical probe in serotonin receptor studies. Researchers interested in the serotonin system should utilize well-characterized and validated probes, such as those mentioned in this guide, to ensure the generation of reliable and interpretable data. The principles of high potency, selectivity, and demonstrated biological activity, supported by a clear structure-activity relationship and the availability of negative controls, are the cornerstones of rigorous pharmacological research.
References
-
Vázquez-Villa, H., et al. (2010). Development of Molecular Probes for the Human 5-HT6 Receptor. Journal of Medicinal Chemistry. Available at: [Link]
-
Vázquez-Villa, H., et al. (2010). Development of molecular probes for the human 5-HT(6) receptor. PubMed. Available at: [Link]
-
LookChem. (n.d.). Cas 1266975-27-2,(R). Retrieved from [Link]
-
Di Giovanni, G. (2020). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. PubMed. Available at: [Link]
-
Di Giovanni, G. (2019). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. PubMed Central. Available at: [Link]
-
Pharmaffiliates. (n.d.). (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. Retrieved from [Link]
-
Levit, A., et al. (2022). Structure-Based Design of a Chemical Probe Set for the 5-HT5A Serotonin Receptor. ResearchGate. Available at: [Link]
-
Pascual, O., et al. (2018). Development of Fluorescent Probes that Target Serotonin 5-HT2B Receptors. Semantic Scholar. Available at: [Link]
-
Levit, A., et al. (2021). Structure-based design of a chemical probe set for the 5-HT5A serotonin receptor. bioRxiv. Available at: [Link]
-
Venkatasai Life Sciences. (n.d.). Suvorexant Impurity 5. Retrieved from [Link]
-
Atkin, G., et al. (2024). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. ACS Publications. Available at: [Link]
-
Alzheimer's Association. (n.d.). Medications for Memory, Cognition & Dementia-Related Behaviors. Retrieved from [Link]
-
Heath, C. J., et al. (2018). Selective effects of 5-HT2C receptor modulation on performance of a novel valence-probe visual discrimination task and probabilistic reversal learning in mice. SpringerLink. Available at: [Link]
-
Kaplan, A. L., et al. (2022). Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. PubMed Central. Available at: [Link]
-
PubChem. (n.d.). 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole. Retrieved from [Link]
-
Jirik, B. A., et al. (2022). Suvorexant, an FDA-approved dual orexin receptor antagonist, reduces oxycodone self-administration and conditioned reinstatement in male and female rats. PubMed Central. Available at: [Link]
-
Mésangeau, C., et al. (2022). Photoswitchable Serotonins for Optical Control of the 5-HT2A. PubMed Central. Available at: [Link]
-
Levit, A., et al. (2021). Structure-based design of a chemical probe set for the 5-HT5A serotonin receptor. bioRxiv. Available at: [Link]
-
Kripke, D. F. (2016). Profile of suvorexant in the management of insomnia. PubMed Central. Available at: [Link]
-
Hrdina, P. D. (2016). The activity of the serotonin receptor 2C is regulated by alternative splicing. PubMed Central. Available at: [Link]
-
Active Biopharma Corp. (n.d.). (R)-5-chloro-2-(5-methyl-1,4-Diazepan-1-yl)benzo[D]oxazole. Retrieved from [Link]
-
Aloyo, V. J., & Harvey, J. A. (2009). Current status of inverse agonism at serotonin(2A) (5-HT(2A)) and 5-HT(2C) receptors. Elsevier. Available at: [Link]
-
Kaur, H., et al. (2021). Suvorexant, a Novel Dual Orexin Receptor Antagonist, for the Management of Insomnia. PubMed Central. Available at: [Link]
-
Tondo, L., et al. (2023). Insomnia in seasonal affective disorder: considering the use of benzodiazepines with a focus on lormetazepam. Frontiers in Psychiatry. Available at: [Link]
-
Wikipedia. (n.d.). List of investigational insomnia drugs. Retrieved from [Link]
-
Kripke, D. F. (2016). Profile of suvorexant in the management of insomnia. ResearchGate. Available at: [Link]
-
Marion, S., et al. (2010). Constitutive activity of serotonin 2C receptors at G protein-independent signaling: modulation by RNA editing and antidepressants. PubMed. Available at: [Link]
-
Kuriyama, A., & Tabata, H. (2021). Suvorexant in the Treatment of Difficulty Falling and Staying Asleep (Insomnia). PubMed Central. Available at: [Link]
-
Adham, N., et al. (1998). In vitro autoradiography of serotonin 5-HT(2A/2C) receptor-activated G protein: guanosine-5'-(gamma-[(35)S]thio)triphosphate binding in rat brain. PubMed. Available at: [Link]
Sources
- 1. 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | C13H16ClN3O | CID 53260164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Suvorexant, an FDA-approved dual orexin receptor antagonist, reduces oxycodone self-administration and conditioned reinstatement in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suvorexant, a Novel Dual Orexin Receptor Antagonist, for the Management of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suvorexant in the Treatment of Difficulty Falling and Staying Asleep (Insomnia) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective effects of 5-HT2C receptor modulation on performance of a novel valence-probe visual discrimination task and probabilistic reversal learning in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Development of molecular probes for the human 5-HT(6) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole: A Guide for Drug Discovery Professionals
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of high-throughput screening (HTS) assays for the characterization of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole, also known as Eplivanserin. This compound is a selective antagonist of the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[1][2] The following application notes and protocols are designed to provide both the theoretical framework and practical, step-by-step methodologies for identifying and characterizing the antagonistic properties of this and similar compounds in a high-throughput format.
Introduction: Targeting the 5-HT2A Receptor
The serotonin 5-HT2A receptor, a Gq/11-coupled GPCR, is a pivotal target in contemporary drug discovery.[3] Upon activation by its endogenous ligand, serotonin, the receptor initiates a signaling cascade through phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium levels.[4] Antagonists of this receptor, such as Eplivanserin, hold therapeutic promise for conditions like insomnia and psychosis.[2][5] Effective screening for such antagonists requires robust, scalable, and reproducible assays that can accurately quantify the inhibition of agonist-induced receptor activation. This guide details three such HTS assays: a Calcium Flux Assay, an Inositol Monophosphate (IP1) Accumulation Assay, and a β-Arrestin Recruitment Assay.
Data Presentation: Comparative Analysis of Reference 5-HT2A Antagonists
To provide a benchmark for the evaluation of novel compounds like this compound, the following table summarizes the reported inhibitory potencies (IC50) of well-characterized 5-HT2A antagonists in various functional assays.
| Compound | Assay Type | Reported IC50 (nM) |
| Ketanserin | Calcium Flux | 32 - 83.7[6] |
| Ketanserin | IP1 Accumulation | 5.7[7] |
| Spiperone | IP1 Accumulation | 3.1[7] |
| Ritanserin | IP1 Accumulation | 9.2[7] |
| Pimavanserin | Functional Inverse Agonism | 2[3] |
Primary Screening Assay: Homogeneous Calcium Flux Assay
This assay is a cornerstone for screening Gq-coupled GPCRs due to its direct measurement of a key downstream signaling event and its amenability to high-throughput automation with instruments like the Fluorometric Imaging Plate Reader (FLIPR).[8]
Principle of the Assay
The assay utilizes a cell line stably expressing the human 5-HT2A receptor. These cells are loaded with a calcium-sensitive fluorescent dye. When an agonist activates the 5-HT2A receptor, it triggers the release of intracellular calcium, causing a significant increase in the fluorescence of the dye. An antagonist, such as this compound, will inhibit this agonist-induced calcium mobilization, resulting in a diminished fluorescent signal.
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for the high-throughput calcium flux antagonist assay.
Detailed Protocol: Calcium Flux Assay (Antagonist Mode)
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Assay Plates: 384-well black-wall, clear-bottom microplates.
-
Reagents:
-
FLIPR Calcium 5 or 6 Assay Kit.[9]
-
Serotonin (5-HT) or a selective 5-HT2A agonist.
-
Reference antagonist (e.g., Ketanserin).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
-
Instrumentation: FLIPR Tetra or Penta System.[9]
Procedure:
-
Cell Plating (Day 1):
-
Seed the 5-HT2A expressing cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 10,000 - 20,000 cells per well in 25 µL of culture medium).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading (Day 2):
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference antagonist in the assay buffer at a concentration 4-fold higher than the final desired concentration.
-
Include vehicle control (e.g., DMSO at a final concentration ≤ 0.5%) and agonist-only control wells.
-
-
Assay Execution on FLIPR System:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Instrument Settings (Example for FLIPR Tetra): [9]
-
Excitation: 470-495 nm
-
Emission: 515-575 nm
-
Read Interval: 1 second
-
Baseline Reading: Read fluorescence for 10-20 seconds to establish a baseline.
-
Compound Addition: Add 12.5 µL of the compound dilutions to the cell plate and incubate for 15-30 minutes.
-
Agonist Addition: Add 12.5 µL of the 5-HT agonist (at a pre-determined EC80 concentration) to all wells.
-
Post-Addition Reading: Continue reading fluorescence for an additional 2-3 minutes to capture the peak calcium response.
-
-
-
Data Analysis:
-
The kinetic data is analyzed by calculating the difference between the maximum fluorescence signal and the baseline.
-
Determine the percent inhibition for each concentration of the antagonist relative to the agonist-only control.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
-
Confirmatory Assay 1: Inositol Monophosphate (IP1) Accumulation Assay
This assay provides a more integrated measure of Gq pathway activation by quantifying the accumulation of a stable downstream metabolite, IP1. It is less susceptible to the transient nature of calcium signals and can be performed in a homogeneous, non-kinetic format.[11]
Principle of the Assay
The HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay is a competitive immunoassay.[12] Cellular IP1 produced upon 5-HT2A receptor activation competes with a fluorophore-labeled IP1 analog for binding to a specific antibody. The resulting HTRF signal is inversely proportional to the concentration of cellular IP1. Antagonists will inhibit agonist-induced IP1 accumulation, leading to a higher HTRF signal.
Experimental Workflow: IP1 Accumulation Assay
Caption: Workflow for the HTRF IP-One antagonist assay.
Detailed Protocol: HTRF IP-One Assay (Antagonist Mode)
Materials:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Assay Plates: 384-well low-volume white microplates.
-
Reagents:
-
HTRF IP-One Gq detection kit.[12]
-
Serotonin (5-HT).
-
Reference antagonist (e.g., Ketanserin).
-
-
Instrumentation: HTRF-compatible microplate reader.
Procedure:
-
Cell Plating (Day 1):
-
Seed cells as described in the Calcium Flux Assay protocol.
-
-
Assay Execution (Day 2):
-
Remove culture medium from the wells.
-
Compound Pre-incubation: Add 5 µL of test compounds or reference antagonist at various concentrations to the wells. Incubate for 30 minutes at 37°C.[13]
-
Agonist Stimulation: Add 5 µL of 5-HT (at a pre-determined EC80 concentration) prepared in the stimulation buffer containing lithium chloride (LiCl) provided in the kit.[12]
-
Incubate for 1 hour at 37°C.[13]
-
Cell Lysis and Detection: Add 5 µL of IP1-d2 conjugate followed by 5 µL of the anti-IP1 cryptate antibody to all wells.[13]
-
Incubate for 1 hour at room temperature, protected from light.
-
Signal Reading: Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm).
-
Determine the percent inhibition of the agonist response by the antagonist.
-
Generate concentration-response curves and calculate IC50 values.
-
Confirmatory Assay 2: β-Arrestin Recruitment Assay (Tango™ Assay)
This assay measures a G protein-independent signaling event, the recruitment of β-arrestin to the activated GPCR. This can provide valuable information on the potential for biased agonism or antagonism of a compound.[14]
Principle of the Assay
The Tango™ GPCR assay utilizes a cell line expressing the 5-HT2A receptor fused to a transcription factor, and a separate fusion protein of β-arrestin and a protease.[1] Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the protease into proximity to cleave and release the transcription factor. The transcription factor then translocates to the nucleus and drives the expression of a reporter gene (e.g., β-lactamase). An antagonist will block this process.
Experimental Workflow: β-Arrestin Recruitment Assay
Caption: Workflow for the Tango™ β-Arrestin antagonist assay.
Detailed Protocol: Tango™ Assay (Antagonist Mode)
Materials:
-
Cell Line: Tango™ 5-HT2A-bla U2OS cell line.
-
Assay Plates: 384-well black-wall, clear-bottom microplates.
-
Reagents:
-
LiveBLAzer™ FRET-B/G Substrate.
-
Serotonin (5-HT).
-
Reference antagonist.
-
-
Instrumentation: Fluorescence plate reader.
Procedure:
-
Cell Plating (Day 1):
-
Plate Tango™ 5-HT2A cells as per the Calcium Flux Assay protocol.
-
-
Assay Execution (Day 2):
-
Compound Pre-incubation: Add test compounds to the cells and incubate for 15-30 minutes at 37°C.[1]
-
Agonist Stimulation: Add 5-HT at its EC80 concentration to the wells.
-
Reporter Gene Expression: Incubate the plates for 5 hours at 37°C to allow for β-lactamase expression.[1]
-
Substrate Addition: Add the LiveBLAzer™ FRET-B/G substrate to all wells.
-
Signal Development: Incubate for 2 hours at room temperature in the dark.
-
Fluorescence Reading: Measure fluorescence at two wavelengths (e.g., 460 nm and 530 nm).
-
-
Data Analysis:
-
Calculate the ratio of emission at 460 nm to 530 nm.
-
Determine the percent inhibition of the agonist-induced signal.
-
Generate concentration-response curves and calculate IC50 values.
-
Quality Control: Ensuring Data Integrity
Robust HTS assays require stringent quality control to ensure the reliability of the screening data. The Z'-factor is a widely accepted statistical parameter for evaluating the quality of an HTS assay.[15]
Z'-Factor Calculation and Interpretation
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
Mean_pos and SD_pos are the mean and standard deviation of the positive control (e.g., agonist only).
-
Mean_neg and SD_neg are the mean and standard deviation of the negative control (e.g., vehicle or maximum inhibition).
Interpretation of Z'-Factor Values: [11]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
A Z'-factor should be calculated for each screening plate to monitor assay performance.
Hit Confirmation and Follow-Up
Compounds identified as "hits" in the primary screen should be subjected to a confirmation process. This typically involves re-testing the compounds in the same assay to confirm their activity and then performing concentration-response curves to determine their potency (IC50). Confirmed hits should then be evaluated in orthogonal secondary assays (e.g., IP1 accumulation or β-arrestin recruitment if the primary screen was a calcium flux assay) to rule out assay-specific artifacts and to further characterize their pharmacological profile.
Troubleshooting Common HTS Issues
-
High Well-to-Well Variability: This can be caused by inconsistent cell seeding, edge effects on the plate, or issues with liquid handling. Ensure proper cell counting and seeding techniques, and consider using the outer wells of the plate for controls only.[16]
-
Low Z'-Factor: This indicates a small signal window or high data variability. Optimize agonist concentration (EC80 is often ideal), cell density, and incubation times.
-
False Positives: Some compounds may interfere with the assay technology (e.g., autofluorescence). Confirmed hits should be tested in counter-screens (e.g., using a parental cell line lacking the receptor) to identify non-specific effects.[4]
References
-
Eplivanserin - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Z-factor - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]
-
Z-factors - BIT 479/579 High-throughput Discovery. (n.d.). Retrieved January 15, 2026, from [Link]
-
FLIPR Calcium 5 Assay Kit Guide | Molecular Devices. (n.d.). Retrieved January 15, 2026, from [Link]
-
Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System - Molecular Devices. (n.d.). Retrieved January 15, 2026, from [Link]
-
HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012, May 1). Retrieved January 15, 2026, from [Link]
-
HTRF IP-One Gq Detection Kit-WEICHILAB. (n.d.). Retrieved January 15, 2026, from [Link]
-
Ketanserin and ritanserin discriminate between recombinant human 5-HT1D alpha and 5-HT1D beta receptor subtypes - PubMed. (1995, September 15). Retrieved January 15, 2026, from [Link]
-
FLIPR Penta High Throughput Cellular Screening System Protocol Guide - Molecular Devices. (n.d.). Retrieved January 15, 2026, from [Link]
-
5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. (n.d.). Retrieved January 15, 2026, from [Link]
-
HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. (n.d.). Retrieved January 15, 2026, from [Link]
-
Using IP-One HTRF® Assay to Identify Low Affinity Compounds - News-Medical.Net. (2015, July 2). Retrieved January 15, 2026, from [Link]
-
Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. (n.d.). Retrieved January 15, 2026, from [Link]
-
FLIPR™ Assays for GPCR and Ion Channel Targets - NCBI. (2012, May 1). Retrieved January 15, 2026, from [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
Overcoming the Challenges of Detecting GPCR Oligomerization in the Brain - PMC. (n.d.). Retrieved January 15, 2026, from [Link]
-
ketanserin | Ligand Activity Charts - IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved January 15, 2026, from [Link]
-
FLIPR Detection System - Creative Bioarray. (n.d.). Retrieved January 15, 2026, from [Link]
-
Ciltyri (eplivanserin): What is it and is it FDA approved? - Drugs.com. (n.d.). Retrieved January 15, 2026, from [Link]
-
Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo - PMC - NIH. (n.d.). Retrieved January 15, 2026, from [Link]
-
CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.). Retrieved January 15, 2026, from [Link]
Sources
- 1. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 2. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. resources.revvity.com [resources.revvity.com]
- 8. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. moleculardevices.com [moleculardevices.com]
- 11. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 12. biorxiv.org [biorxiv.org]
- 13. resources.revvity.com [resources.revvity.com]
- 14. Tango GPCR Assay System | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
In Vivo Experimental Design with (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole
An Application Note and Protocol Guide for Researchers
Prepared by a Senior Application Scientist, this guide provides a detailed framework for designing and executing in vivo experiments with (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. This document is intended for researchers, scientists, and drug development professionals.
Introduction
(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, a benzoxazole derivative, is a compound of interest in advanced medicinal chemistry.[] It is identified by CAS Number 1266975-27-2. The molecular formula of this compound is C13H16ClN3O and it has a molecular weight of 265.74 g/mol .[2] Structurally, it features a 1,3-benzoxazole heteroaromatic core with a chloro substituent and a chiral 1,4-diazepane moiety at the 2-position.[3] The diazepane ring provides polarity and hydrogen-bonding capabilities, while the (5R)-methyl stereocenter creates a specific three-dimensional orientation, which is crucial for structure-activity relationship studies.[3]
Notably, this compound is also known as Eplivanserin, a selective antagonist of the serotonin 5-HT2A receptor.[4] Due to its high binding affinity for this receptor, it is under investigation as a potential antipsychotic medication for conditions such as schizophrenia and other psychotic disorders.[4] As a selective 5-HT2A receptor antagonist, it is a valuable tool in drug discovery to identify novel antipsychotic drugs with potentially improved efficacy and fewer side effects.[4]
This guide will provide a comprehensive overview of in vivo experimental design, offering detailed protocols and insights to facilitate robust and reproducible research.
Core Principles of In Vivo Experimental Design
The success of any in vivo study hinges on a well-conceived experimental design.[5] Poorly designed studies can lead to ambiguous results, wasted resources, and ethical concerns.[5] Therefore, careful consideration of various factors is paramount to ensure the scientific rigor and translatability of your research.[5][6]
Animal Model Selection: The Foundation of Translational Research
The choice of an appropriate animal model is a critical determinant of a study's success.[7] The model should be selected based on its anatomical and physiological similarities to humans, the existence of established disease models, and practical considerations.[5] Given that (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole is being investigated for its antipsychotic and anxiolytic potential, the following models are recommended:
-
For Antipsychotic-like Activity:
-
Phencyclidine (PCP) or Amphetamine-Induced Hyperlocomotion: These models are widely used to screen for antipsychotic potential. PCP, a non-competitive NMDA receptor antagonist, and amphetamine, a dopamine-releasing agent, induce hyperlocomotion in rodents, which is considered a model of psychosis. The ability of a test compound to attenuate this hyperlocomotion is indicative of antipsychotic-like effects.
-
Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients. The disruption of PPI by psychotomimetic agents like PCP can be reversed by antipsychotic drugs.
-
-
For Anxiolytic-like Activity:
-
Elevated Plus-Maze (EPM): This is a classic test for anxiety-like behavior in rodents. The maze consists of two open and two closed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Light-Dark Box Test: This model is based on the innate aversion of rodents to brightly lit areas.[8] Anxiolytic compounds increase the time spent in the light compartment.[8]
-
The selection of the animal species and strain is also crucial. Mice and rats are the most commonly used species in biomedical research.[5] Different strains can exhibit varying behavioral and physiological responses.[9] A thorough literature review is essential to select the most appropriate strain for your research question.[7]
Dosing and Administration: Achieving Therapeutic Exposure
A critical aspect of in vivo pharmacology is determining the appropriate dose and route of administration.
-
Dose-Response Studies: It is essential to conduct dose-response studies to determine the effective dose range of the compound. This typically involves testing a range of doses, including a vehicle control, and measuring the desired pharmacological effect.
-
Route of Administration: The choice of administration route depends on the compound's physicochemical properties and the desired pharmacokinetic profile. Common routes for preclinical studies include:
-
Oral (p.o.): Convenient for mimicking clinical use in humans.
-
Intraperitoneal (i.p.): Bypasses first-pass metabolism, often leading to higher bioavailability.
-
Intravenous (i.v.): Provides 100% bioavailability and rapid onset of action.
-
-
Vehicle Selection: The vehicle used to dissolve or suspend the compound should be inert and non-toxic. Common vehicles include saline, water, and solutions containing solubilizing agents like Tween 80 or DMSO. It is crucial to test the vehicle alone to ensure it does not have any effects on the measured endpoints.
Table 1: Hypothetical Dosing Regimen for Initial In Vivo Studies
| Group | Treatment | Dose (mg/kg) | Route of Administration |
| 1 | Vehicle | - | p.o. or i.p. |
| 2 | (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | 1 | p.o. or i.p. |
| 3 | (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | 3 | p.o. or i.p. |
| 4 | (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole | 10 | p.o. or i.p. |
| 5 | Positive Control (e.g., Diazepam for anxiety models) | Varies | p.o. or i.p. |
Pharmacokinetic Profiling: Understanding Drug Disposition
Pharmacokinetics (PK) describes the absorption, distribution, metabolism, and excretion (ADME) of a drug.[10] A thorough understanding of the PK profile of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole is essential for interpreting in vivo efficacy and safety data.
A basic PK study involves administering the compound to a group of animals and collecting blood samples at various time points.[10] The concentration of the drug in the plasma is then measured using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]
Table 2: Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve (a measure of total drug exposure) |
| t1/2 | Elimination half-life |
| Bioavailability | The fraction of the administered dose that reaches systemic circulation |
The pharmacokinetic parameters of benzodiazepines like diazepam can vary significantly depending on the route of administration.[11][12] For instance, intravenous administration of diazepam results in immediate and complete bioavailability, while oral and rectal routes have slightly lower and more variable bioavailability.[11][13]
Experimental Controls and Blinding: Ensuring Scientific Rigor
To minimize bias and ensure the validity of experimental results, it is crucial to include proper control groups and to blind the investigators.[5]
-
Vehicle Control: This group receives the same vehicle used to administer the test compound. This allows researchers to distinguish the effects of the compound from any effects of the vehicle itself.
-
Positive Control: This group receives a known active compound (e.g., a clinically used antipsychotic or anxiolytic). This helps to validate the experimental model and provides a benchmark for the efficacy of the test compound.
-
Blinding: Whenever possible, the investigators conducting the experiments and analyzing the data should be unaware of the treatment assignments of the animals. This prevents unconscious bias from influencing the results.
Detailed In Vivo Protocols
The following are detailed, step-by-step protocols for assessing the antipsychotic-like and anxiolytic-like activity of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole.
Protocol 1: Assessment of Antipsychotic-like Activity using the PCP-Induced Hyperlocomotion Model
Objective: To evaluate the ability of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole to attenuate PCP-induced hyperlocomotion in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole
-
Phencyclidine (PCP) hydrochloride
-
Vehicle (e.g., 0.9% saline with 5% Tween 80)
-
Open field activity chambers equipped with infrared beams
-
Syringes and needles for administration
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.
-
Habituation: Place each mouse in an individual open field chamber and allow them to habituate for 30 minutes.
-
Drug Administration:
-
Administer the vehicle, (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (e.g., 1, 3, 10 mg/kg, i.p.), or a positive control (e.g., haloperidol, 0.5 mg/kg, i.p.).
-
Return the mice to their home cages.
-
-
PCP Administration: After a predetermined pretreatment time (e.g., 30 minutes), administer PCP (e.g., 5 mg/kg, i.p.) to all animals except a vehicle-saline control group.
-
Locomotor Activity Recording: Immediately place the mice back into the open field chambers and record their locomotor activity (e.g., distance traveled, number of beam breaks) for 60-90 minutes.
Data Analysis:
-
Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).
-
Calculate the total distance traveled for each treatment group.
-
Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the treatment groups to the PCP control group.
Caption: Hypothesized signaling pathway of a 5-HT2A receptor antagonist.
Suggested Analyses:
-
Neurotransmitter Levels: Measure the levels of dopamine, serotonin, and their metabolites in brain regions implicated in psychosis and anxiety, such as the prefrontal cortex, striatum, and hippocampus, using high-performance liquid chromatography (HPLC).
-
Receptor Occupancy: Determine the in vivo binding of the compound to 5-HT2A receptors using techniques like autoradiography or positron emission tomography (PET) if a suitable radioligand is available.
-
Gene and Protein Expression: Analyze changes in the expression of genes and proteins involved in downstream signaling cascades (e.g., ERK, Akt, CREB) using quantitative PCR (qPCR) or Western blotting.
Data Analysis and Interpretation
-
Statistical Tests: The choice of statistical test depends on the experimental design. For comparing multiple groups, ANOVA is typically used, followed by appropriate post-hoc tests to identify specific group differences. For comparing two groups, a t-test may be sufficient.
-
Sample Size: The number of animals per group should be determined by a power analysis to ensure that the study is adequately powered to detect a meaningful effect.
-
Reproducibility: To ensure the reproducibility of the findings, it is important to report all experimental details, including the animal strain, sex, age, housing conditions, and the specific protocols used.
This application note provides a comprehensive framework for the in vivo investigation of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. By adhering to the principles of robust experimental design, including appropriate animal model selection, careful dosing and administration, and rigorous data analysis, researchers can generate high-quality, reproducible data to elucidate the therapeutic potential of this compound. The provided protocols serve as a starting point and should be optimized based on the specific research questions and available resources.
References
- ichorbio. (2022, April 14). Optimizing Experimental Design in In Vivo Research: A Comprehensive Review.
- MDPI. (n.d.). Designing an In Vivo Preclinical Research Study.
- ModernVivo. (2025, December 20). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges.
-
Anders, H. J., & Vielhauer, V. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446–451. [Link]
- LookChem. (n.d.). Cas 1266975-27-2,(R) -.
- The Jackson Laboratory. (2022, January 28). Webinar: Designing Your In Vivo Studies [Video]. YouTube.
- Pharmaffiliates. (n.d.). (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole.
- BOC Sciences. (n.d.). CAS 1266975-27-2 (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole.
- PubChem. (n.d.). 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole.
- NCBI. (n.d.). Animal models for screening anxiolytic-like drugs: a perspective.
- CLEARSYNTH. (n.d.). (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole hydrochloride.
- Niu, Y., et al. (2020). Study on the Pharmacokinetics of Diazepam and Its Metabolites in Blood of Chinese People. Frontiers in Pharmacology.
- Active Biopharma Corp. (n.d.). (R)-5-chloro-2-(5-methyl-1,4-Diazepan-1-yl)benzo[D]oxazole.
-
King-Pharm. (n.d.). (R)-5-Chloro-2-(5-methyl-di[5][15]azepan-1-yl)-benzoxazole [1266975-27-2]. Retrieved from
- MDPI. (n.d.). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights.
- MDPI. (n.d.). A Physiologically Based Pharmacokinetic Model for Predicting Diazepam Pharmacokinetics after Intravenous, Oral, Intranasal, and Rectal Applications.
- Misslin, R., et al. (1993). An effective method for measuring neophobic behaviour in mice and testing potential neophobia-reducing drugs. Behavioural Pharmacology, 4(6), 637-642.
- Boddu, S. H., & Kumari, S. (n.d.). Pharmacokinetic parameters of diazepam following various routes of administration. ResearchGate.
- University of Kentucky. (n.d.). General Pharmacology: Pharmacokinetics and Metabolism of benzodiazepines, such as midazolam (Versed).
- PubMed. (n.d.). Animal models for screening anxiolytic-like drugs: a perspective.
- apicule. (n.d.). 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole (CAS No: 1266975-27-2) API Intermediate Manufacturers.
Sources
- 2. 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | C13H16ClN3O | CID 53260164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apicule.com [apicule.com]
- 4. lookchem.com [lookchem.com]
- 5. ichor.bio [ichor.bio]
- 6. Tackling In Vivo Experimental Design [modernvivo.com]
- 7. mdpi.com [mdpi.com]
- 8. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ggriebel.perso.worldonline.fr [ggriebel.perso.worldonline.fr]
- 10. Study on the Pharmacokinetics of Diazepam and Its Metabolites in Blood of Chinese People - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. General Pharmacology: Pharmacokinetics and Metabolism of benzodiazepines, such as midazolam (Versed) [pharmacology2000.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of 5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole (CAS 1266975-27-2) in Human Plasma
Abstract
This application note describes a detailed, robust, and validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole (CAS 1266975-27-2) in human plasma. The analyte, a known intermediate and potential impurity in the synthesis of the insomnia therapeutic Suvorexant, requires precise measurement in biological matrices for pharmacokinetic and toxicokinetic studies. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard (Suvorexant-d6) to ensure accuracy and precision. The described protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring its suitability for regulatory submissions.
Introduction
5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole is a key chemical entity associated with the manufacturing of Suvorexant, a dual orexin receptor antagonist.[1][2] Given its structural relationship to the active pharmaceutical ingredient, the quantitative analysis of this compound in biological fluids is critical for a comprehensive understanding of the drug's disposition and for safety assessment. The development of a reliable bioanalytical method is therefore paramount for researchers in drug metabolism, pharmacokinetics, and toxicology.
This document provides a comprehensive guide for the quantification of CAS 1266975-27-2 in human plasma. We will detail the rationale behind the chosen analytical strategies, provide step-by-step protocols, and present validation data that underscores the method's reliability.
Analyte Properties
| Property | Value | Reference |
| Chemical Name | 5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole | [3][4] |
| CAS Number | 1266975-27-2 | [3][4] |
| Molecular Formula | C₁₃H₁₆ClN₃O | [3][5] |
| Molecular Weight | 265.74 g/mol | [3][5] |
Experimental Workflow
The overall analytical workflow is designed for high-throughput analysis while maintaining the highest standards of accuracy and precision. The process begins with a straightforward sample preparation step, followed by rapid chromatographic separation and highly selective detection by tandem mass spectrometry.
Sources
- 1. Suvorexant-d6 | CAS | LGC Standards [lgcstandards.com]
- 2. sussex-research.com [sussex-research.com]
- 3. Suvorexant-D6 solution 100 μg/mL in methanol, certified reference material, ampule of 1 mL, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 4. CERILLIANT Suvorexant-D6 Solution, 100 g/mL in Methanol, Sold by MilliporeSigma | Fisher Scientific [fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole as a potential therapeutic for schizophrenia
An In-Depth Guide to the Preclinical Evaluation of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole for Schizophrenia Research
Authored by: Gemini, Senior Application Scientist
Abstract
Schizophrenia is a complex and debilitating psychiatric disorder characterized by a range of positive, negative, and cognitive symptoms.[1][2] While current treatments have focused primarily on the dopamine D2 receptor, the development of atypical antipsychotics has highlighted the critical role of other neurotransmitter systems, particularly the serotonin type 2A (5-HT2A) receptor.[3][4] Antagonism at the 5-HT2A receptor is a hallmark of most atypical antipsychotics and is thought to contribute to their improved side-effect profile and efficacy against a broader range of symptoms.[4][5] This document provides a detailed technical guide for researchers investigating This compound , a potent and selective 5-HT2A antagonist, as a potential therapeutic agent for schizophrenia.[6] We present its proposed mechanism of action, comprehensive protocols for its in vitro and in vivo evaluation, and guidance on data interpretation, establishing a rigorous framework for its preclinical development.
Introduction: The Rationale for a Selective 5-HT2A Antagonist
The compound this compound is a benzoxazole derivative that has been identified as a selective antagonist of the serotonin 5-HT2A receptor.[6] Its investigation for schizophrenia is grounded in the "serotonin-dopamine hypothesis" of atypical antipsychotic action.
Traditional antipsychotics are potent dopamine D2 receptor antagonists. While effective against positive symptoms like hallucinations, their strong and persistent blockade of D2 receptors, particularly in the nigrostriatal pathway, often leads to severe extrapyramidal symptoms (EPS) and hyperprolactinemia.[5][7] Atypical antipsychotics, in contrast, generally exhibit a higher affinity for 5-HT2A receptors than for D2 receptors.[3][4][5] This dual action is believed to be key to their "atypicality." By blocking 5-HT2A receptors, these drugs can indirectly modulate and stabilize dopamine release in key brain regions, achieving a therapeutic effect with a lower risk of the motor side effects associated with high D2 receptor occupancy.[7][8]
Therefore, a highly selective 5-HT2A antagonist like this compound represents a valuable tool to dissect the specific contributions of the serotonergic system to psychosis and offers a potential therapeutic strategy with an optimized safety profile.
Table 1: Physicochemical Properties of the Compound
| Property | Value | Reference |
| IUPAC Name | 5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole | [9] |
| CAS Number | 1266975-27-2 | [6][9][][11] |
| Molecular Formula | C₁₃H₁₆ClN₃O | [6][9][] |
| Molecular Weight | 265.74 g/mol | [9][][11] |
| Appearance | Solid (Varies by salt form) | N/A |
| Solubility | Soluble in DMSO, Methanol | N/A |
Proposed Mechanism of Action: 5-HT2A/D2 Receptor Interaction
The therapeutic potential of this compound is predicated on its ability to modulate dopaminergic signaling through serotonergic antagonism. In cortical regions, serotonin (5-HT) acting on 5-HT2A receptors on pyramidal neurons can exert an inhibitory effect on downstream dopamine release in areas like the striatum. By antagonizing these 5-HT2A receptors, the compound is hypothesized to disinhibit these pathways, leading to an increase in dopamine release. This localized increase in dopamine in the striatum can compete with the drug's own (potentially weaker) binding at D2 receptors, helping to mitigate EPS. Simultaneously, this modulation is believed to help normalize cortical dopamine function, which may be beneficial for the negative and cognitive symptoms of schizophrenia.
Caption: Hypothesized mechanism of 5-HT2A antagonism.
Experimental Application Notes & Protocols
This section outlines a tiered approach for the preclinical evaluation of this compound, progressing from fundamental in vitro characterization to in vivo models of antipsychotic-like activity.
Part A: In Vitro Pharmacological Profiling
Objective: To quantitatively determine the binding affinity (Ki) and functional activity of the compound at the human 5-HT2A receptor and a panel of other CNS receptors to establish potency and selectivity.
Protocol 1: Radioligand Receptor Binding Assay for 5-HT2A Affinity
-
Principle: This is a competitive binding assay. The ability of the test compound to displace a known high-affinity radioligand ([³H]-ketanserin) from the 5-HT2A receptor is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to an affinity constant (Ki).
-
Materials:
-
Cell membranes from HEK293 cells stably expressing human 5-HT2A receptors.
-
Radioligand: [³H]-ketanserin (~80 Ci/mmol).
-
Non-specific binding control: Mianserin (10 µM).
-
Positive control: Unlabeled Ketanserin.
-
Test Compound: this compound, prepared in a 10-point, 3-fold serial dilution series (e.g., 0.1 nM to 2 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, scintillation fluid, microplate scintillation counter.
-
-
Procedure:
-
To each well of the microplate, add 50 µL of assay buffer (for total binding), 10 µM Mianserin (for non-specific binding), or the test compound/positive control at various concentrations.
-
Add 50 µL of [³H]-ketanserin (final concentration ~0.5 nM).
-
Add 100 µL of the cell membrane preparation (containing ~10 µg of protein).
-
Incubate the plate for 60 minutes at room temperature with gentle shaking.
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold assay buffer to separate bound from free radioligand.
-
Allow filters to dry, add scintillation fluid to each well, and count radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 2: Representative CNS Receptor Selectivity Panel
| Receptor Target | Radioligand | Rationale for Inclusion | Expected Ki of Compound X |
| 5-HT2A | [³H]-ketanserin | Primary Target | Low nM |
| Dopamine D2 | [³H]-spiperone | Key target for antipsychotics; low affinity desired for atypical profile | >100 nM |
| Serotonin 5-HT1A | [³H]-8-OH-DPAT | Implicated in mood and cognition | High µM |
| Histamine H1 | [³H]-pyrilamine | Blockade associated with sedation and weight gain | High µM |
| Adrenergic α1 | [³H]-prazosin | Blockade associated with orthostatic hypotension | High µM |
Part B: In Vivo Models of Antipsychotic-Like Efficacy
Objective: To assess the compound's ability to reverse schizophrenia-relevant behavioral deficits in established animal models. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Protocol 2: Amphetamine-Induced Hyperlocomotion (Model for Positive Symptoms)
-
Principle: The psychostimulant amphetamine increases dopamine release, inducing hyperlocomotor activity in rodents.[12] This is a widely used model that is sensitive to the effects of antipsychotic drugs and is considered to have high predictive validity for clinical efficacy against positive symptoms.[13]
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Materials:
-
Test Compound (e.g., 1, 3, 10 mg/kg, intraperitoneal injection - i.p.).
-
Vehicle (e.g., 0.9% saline with 5% Tween 80).
-
Positive Control: Risperidone (0.5 mg/kg, i.p.).
-
D-amphetamine (2.5 mg/kg, i.p.).
-
Open field activity chambers equipped with infrared beams.
-
-
Procedure:
-
Acclimate mice to the testing room for at least 60 minutes.
-
Administer the test compound, vehicle, or risperidone via i.p. injection.
-
After 30 minutes (to allow for drug absorption), administer D-amphetamine.
-
Immediately place each mouse into an open field chamber and record locomotor activity (total distance traveled) for 60 minutes.
-
-
Data Analysis: Compare the total distance traveled between the vehicle+amphetamine group and the compound+amphetamine groups. A statistically significant reduction in locomotion by the test compound indicates potential antipsychotic-like efficacy.
Protocol 3: Social Interaction Test (Model for Negative Symptoms)
-
Principle: Schizophrenia is often associated with social withdrawal (a negative symptom). Pharmacological models, such as chronic phencyclidine (PCP) administration, can induce social interaction deficits in rodents.[1] Reversal of this deficit by a test compound suggests potential efficacy against negative symptoms.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Procedure:
-
Induction Phase: Administer PCP (5 mg/kg, i.p.) or vehicle once daily for 7 days, followed by a 7-day washout period to induce a lasting social deficit.
-
Testing Phase: On the test day, administer the test compound (e.g., 1, 3, 10 mg/kg, i.p.) or a positive control (e.g., clozapine, 5 mg/kg, i.p.) to the PCP-treated rats.
-
After 30 minutes, place two unfamiliar rats (that have received the same treatment) in a dimly lit open field arena.
-
Videotape their interaction for 10 minutes.
-
-
Data Analysis: An observer, blind to the treatment conditions, should score the total time spent in active social behaviors (e.g., sniffing, grooming, following). A significant increase in interaction time in the compound-treated group compared to the vehicle-treated PCP group suggests efficacy against negative-like symptoms.
Integrated Preclinical Evaluation Workflow
The successful development of a novel therapeutic requires a logical progression from in vitro to in vivo studies. The following workflow illustrates the strategic path for evaluating this compound.
Caption: Preclinical evaluation workflow for the compound.
Conclusion and Future Directions
The protocols and framework presented in this guide offer a robust starting point for the investigation of this compound as a novel therapeutic for schizophrenia. Initial studies should focus on confirming its high affinity and selectivity for the 5-HT2A receptor. Positive results from in vitro assays should be followed by rigorous in vivo testing in validated animal models that capture the different symptom domains of schizophrenia.[14] This systematic approach, which integrates biochemical characterization with behavioral pharmacology, is essential for building a compelling data package to support further development. Future work should also explore the compound's effects in models of cognitive dysfunction, a critical and underserved area in schizophrenia treatment.
References
-
Koszła, O., Targowska-Duda, K. M., & Kaczor, A. A. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules. Available at: [Link]
-
Stahl, S. M. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. Journal of Clinical Psychiatry. Available at: [Link]
-
Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian Journal of Psychiatry. Available at: [Link]
-
Koszła, O., et al. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Semantic Scholar. Available at: [Link]
-
Meltzer, H. Y. (n.d.). MECHANISM OF ACTION OF ATYPICAL ANTIPSYCHOTIC DRUGS. American College of Neuropsychopharmacology (ACNP). Available at: [Link]
-
Stankovic, S. (2020). Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders. ResearchGate. Available at: [Link]
-
Kapur, S., & Seeman, P. (2002). Atypical Antipsychotics: Mechanism of Action. Focus. Available at: [Link]
-
LookChem. (n.d.). Cas 1266975-27-2, (R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole. Available at: [Link]
-
Mishra, D. K. (2018). Screening models of anti psychotic drugs-converted. SlideShare. Available at: [Link]
-
Powell, S. B., & Geyer, M. A. (2009). Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development. Current Topics in Behavioral Neurosciences. Available at: [Link]
-
Koszła, O., et al. (2020). (PDF) In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. ResearchGate. Available at: [Link]
-
Tsaltas, E., & Kontis, D. (2013). Innovative screening models for the discovery of new schizophrenia drug therapies: An integrated approach. Expert Opinion on Drug Discovery. Available at: [Link]
-
Arnt, J. (2010). (PDF) Screening models for antipsychotic drugs. ResearchGate. Available at: [Link]
-
Singh, Y., Rai, N., & Wal, P. (2024). A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Bentham Science. Available at: [Link]
-
Singh, Y., et al. (2024). A Comprehensive Review on the Screening Models for the Pharmacological Assessment of Antipsychotic Drugs. Bentham Science Publisher. Available at: [Link]
-
PubChem. (n.d.). 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole. Available at: [Link]
-
Pharmaffiliates. (n.d.). (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. Available at: [Link]
Sources
- 1. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Action of Atypical Antipsychotic Drugs in Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. acnp.org [acnp.org]
- 6. lookchem.com [lookchem.com]
- 7. Atypical antipsychotics: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychiatryonline.org [psychiatryonline.org]
- 9. 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | C13H16ClN3O | CID 53260164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. Neurodevelopmental Animal Models of Schizophrenia: Role in Novel Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia | Semantic Scholar [semanticscholar.org]
Formulation of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole for animal studies
Application Note & Protocol
Topic: Formulation of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole for Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole is a novel benzoxazole derivative with potential therapeutic applications.[1][2] As with many new chemical entities (NCEs) in the drug discovery pipeline, advancing this compound into preclinical animal studies requires the development of a suitable formulation that ensures adequate exposure for pharmacological and toxicological evaluation.[3][4] A significant hurdle for many NCEs, particularly heterocyclic compounds like this one, is poor aqueous solubility, which can lead to low and variable bioavailability.[3][4]
This document provides a comprehensive guide for the formulation of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole for early-stage in vivo animal studies. It outlines a systematic approach, beginning with essential pre-formulation characterization and progressing to the rational selection of vehicles and excipients, and finally, presenting detailed protocols for the preparation of various formulation types. The strategies discussed herein are designed to be adaptable, allowing researchers to tailor the formulation to the specific needs of their animal models and study objectives.
Pre-formulation Assessment: The Foundation of Rational Formulation Design
Before embarking on formulation development, a thorough understanding of the physicochemical properties of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole is paramount.[3][5] These initial studies guide the selection of an appropriate formulation strategy, minimizing the risk of inadequate drug exposure and ensuring the reliability of in vivo data.[6]
Physicochemical Properties
A summary of the known and predicted properties of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆ClN₃O | [7] |
| Molecular Weight | 265.74 g/mol | [7] |
| XLogP3 | 3.4 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Predicted pKa | 10.18 ± 0.40 | [2] |
The high XLogP3 value suggests that the compound is lipophilic and likely possesses low aqueous solubility.[7] The presence of a basic diazepane ring with a predicted pKa of around 10.18 suggests that the compound's solubility will be pH-dependent, with higher solubility at lower pH values due to the formation of a more soluble salt.[2]
Experimental Workflow for Pre-formulation Studies
The following diagram outlines the critical pre-formulation experiments to be conducted.
Caption: Workflow for pre-formulation characterization.
Protocol 1: pH-Dependent Solubility Profiling
Objective: To determine the aqueous solubility of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole across a physiologically relevant pH range.
Materials:
-
(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole
-
Buffer solutions (pH 2.0, 4.5, 6.8, 7.4, and 9.0)
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated pH meter
-
Analytical balance
-
HPLC system with UV detector
Procedure:
-
Prepare a series of buffer solutions at the target pH values.
-
Add an excess amount of the compound to a known volume of each buffer solution in separate vials.
-
Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Filter the samples through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated HPLC method.
-
Determine the solubility at each pH and plot the solubility-pH profile.
Formulation Development Strategies
The primary goal of preclinical formulation is to maximize drug exposure for safety and efficacy testing.[4] Based on the anticipated poor aqueous solubility of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, several formulation strategies should be considered. The choice of formulation will depend on the required dose, the route of administration, and the animal species being used.[8]
Decision Tree for Formulation Selection
The following diagram provides a decision-making framework for selecting an appropriate formulation approach.
Caption: Decision tree for formulation selection.
Solution Formulations
For low-dose studies, a solution formulation is often preferred due to dose uniformity and ease of administration.[4] Given the basic nature of the compound, pH adjustment can be a viable strategy to enhance solubility. The use of co-solvents and complexing agents can also be explored.
Commonly Used Vehicles and Excipients for Solution Formulations:
| Vehicle/Excipient | Function | Considerations |
| Water for Injection | Primary solvent | May require pH adjustment or co-solvents. |
| Polyethylene Glycol (PEG) 300/400 | Co-solvent | Can cause adverse effects at high concentrations.[9][10] |
| Propylene Glycol (PG) | Co-solvent | Potential for toxicity, especially with repeated dosing.[10] |
| Ethanol | Co-solvent | Use in moderation due to potential for sedation. |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | Can have pharmacological effects and should be used with caution.[9][11] |
| Polysorbate 80 (Tween® 80) | Surfactant/Solubilizer | Can enhance solubility and absorption.[10][12] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing agent | Forms inclusion complexes to increase solubility. |
Protocol 2: Preparation of a Co-solvent-Based Solution Formulation
Objective: To prepare a solution formulation of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole using a co-solvent system.
Materials:
-
(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole
-
PEG 400
-
Propylene Glycol
-
Saline (0.9% NaCl)
-
Glass vials and magnetic stirrer
Procedure:
-
Weigh the required amount of the compound.
-
In a glass vial, add the desired volume of PEG 400.
-
Slowly add the compound to the PEG 400 while stirring until it is completely dissolved. Gentle warming may be applied if necessary.
-
Add the desired volume of Propylene Glycol and continue stirring until a homogenous solution is obtained.
-
Finally, add saline to the desired final volume and stir until the solution is clear.
-
Visually inspect the final formulation for any precipitation or phase separation.
Example Vehicle Composition: A common co-solvent system for preclinical studies is 10% DMSO, 40% PEG 400, and 50% saline. However, the exact composition should be optimized based on the solubility and tolerability in the chosen animal model.[9][11]
Suspension Formulations
When the required dose cannot be achieved in a solution, a suspension is a common alternative.[3] The key to a successful suspension is ensuring particle size uniformity and preventing settling of the drug particles.
Commonly Used Excipients for Suspension Formulations:
| Excipient | Function | Typical Concentration |
| Carboxymethylcellulose (CMC) Sodium | Suspending agent | 0.5% - 2.0% w/v |
| Hydroxypropyl Methylcellulose (HPMC) | Suspending agent | 0.5% - 2.0% w/v |
| Methylcellulose | Suspending agent | 0.5% - 2.0% w/v |
| Polysorbate 80 (Tween® 80) | Wetting agent | 0.1% - 0.5% v/v |
| Sodium Lauryl Sulfate (SLS) | Wetting agent | 0.01% - 0.1% w/v |
Protocol 3: Preparation of a Carboxymethylcellulose-Based Suspension
Objective: To prepare a uniform and stable suspension of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole.
Materials:
-
(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (micronized, if possible)
-
Carboxymethylcellulose (CMC) sodium
-
Polysorbate 80
-
Purified water
-
Mortar and pestle
-
Homogenizer (optional)
Procedure:
-
Prepare the vehicle by slowly adding the required amount of CMC sodium to purified water while stirring vigorously to avoid clumping. Allow it to hydrate completely.
-
In a mortar, add the weighed amount of the compound.
-
Add a small amount of the wetting agent (e.g., a few drops of a 1% Polysorbate 80 solution) to the powder and triturate to form a smooth paste. This step is crucial to ensure the drug particles are adequately wetted.
-
Gradually add the CMC vehicle to the paste while continuing to triturate until a uniform suspension is formed.
-
Transfer the suspension to a calibrated container and add the remaining vehicle to reach the final volume.
-
If necessary, use a homogenizer to further reduce the particle size and improve the uniformity of the suspension.
-
The suspension should be stirred continuously before and during dose administration to ensure dose accuracy.
Formulation Stability and Characterization
Once a lead formulation has been developed, its stability must be assessed under the intended storage conditions.[8]
Key Stability-Indicating Parameters:
-
Appearance: Visual inspection for precipitation, crystallization, or phase separation.
-
pH: Measurement of the formulation's pH over time.
-
Assay and Purity: HPLC analysis to determine the concentration of the active ingredient and the presence of any degradation products.
-
Particle Size Distribution (for suspensions): To monitor for particle growth or aggregation.
-
Re-suspendability (for suspensions): Assessment of the ease of re-suspending settled particles.
Conclusion
The successful formulation of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole for animal studies is a critical step in its preclinical development. A systematic approach, beginning with thorough pre-formulation characterization, is essential for the rational design of a formulation that will ensure adequate and reproducible drug exposure. The protocols and strategies outlined in this application note provide a robust framework for developing suitable solution or suspension formulations for this promising new chemical entity. It is imperative to tailor the formulation to the specific requirements of each study and to conduct appropriate stability and characterization tests to ensure the quality and performance of the final product.
References
-
Singh, R., & Sharma, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech, 16(4), 776–793. [Link]
-
Figueiró, F., Bernardi, A., Frozza, R. L., & Salbego, C. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 110–118. [Link]
-
Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]
-
Crystal Pharmatech. (2017). Optimal Preclinical Formulation Development. Retrieved from [Link]
-
Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved from [Link]
-
Crystal Pharmatech. (n.d.). Animal Dosing Vehicle Selection. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Developing Oral Drug Formulations: Practical Strategies for Preclinical and Phase 1. Retrieved from [Link]
-
Drug Development & Delivery. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
Figueiró, F., Bernardi, A., Frozza, R. L., & Salbego, C. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole. PubChem Compound Database. Retrieved from [Link]
-
Gad, S. C., Cassidy, C. D., Aubert, N., Spainhour, B., & Robbe, H. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499–521. [Link]
-
Lanchote, V. L., & Garcia, R. C. M. (2021). Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations. Journal of Veterinary Pharmacology and Therapeutics, 44(4), 543–556. [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]
-
Al-Dhfyan, A., Al-Sanea, M. M., & Al-Tamimi, A. M. (2022). Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. Molecules, 27(9), 2998. [Link]
-
LookChem. (n.d.). (R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole. Retrieved from [Link]
-
Vadlamudi, M. K., & Dhanaraj, S. (2018). Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. ResearchGate. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]
-
Kumar, S., & Singh, S. K. (2016). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. Future Science OA, 2(4), FSO146. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2012). SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. Retrieved from [Link]
-
Kumar, A., Sharma, S., & Kumar, D. (2011). Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 19(15), 4543–4549. [Link]
-
Kumar, R., Yar, M. S., & Rai, A. K. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12(1), 84. [Link]
-
Pharmaffiliates. (n.d.). (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. Retrieved from [Link]
Sources
- 1. Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. altasciences.com [altasciences.com]
- 5. crystalpharmatech.com [crystalpharmatech.com]
- 6. Animal Dosing Vehicle Selection - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 7. 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | C13H16ClN3O | CID 53260164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Developing Oral Drug Formulations | Pharmaceutical Science Course | CE [ce.pharmacy.wisc.edu]
- 9. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of concerning excipients on animal safety: insights for veterinary pharmacotherapy and regulatory considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
Application Notes and Protocols for Radioligand Binding Assay of CAS 1266975-27-2 at Orexin Receptors
Introduction
This document provides a detailed guide for conducting radioligand binding assays to characterize the interaction of the compound (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (CAS 1266975-27-2) with human orexin 1 (OX₁) and orexin 2 (OX₂) receptors. This compound is recognized as a structural analog and impurity of Suvorexant, a dual orexin receptor antagonist (DORA) used in the management of insomnia.[1][2] Therefore, understanding its binding affinity for orexin receptors is crucial for assessing its potential pharmacological activity and for structure-activity relationship (SAR) studies.
Orexin receptors, also known as hypocretin receptors, are G protein-coupled receptors (GPCRs) that play a pivotal role in the regulation of sleep-wake cycles, appetite, and other physiological processes.[3] Radioligand binding assays are the gold-standard method for quantifying the affinity of a ligand for its receptor, providing essential data for drug discovery and development.[4][5] This guide will detail the protocols for both competitive and saturation binding assays, enabling researchers to determine the inhibition constant (Kᵢ) of CAS 1266975-27-2 and the key binding parameters of the radioligand to the orexin receptors.
Principle of the Assay
Radioligand binding assays measure the direct interaction of a radiolabeled ligand with a receptor. In a competitive binding assay , a fixed concentration of a radioligand is incubated with the receptor source in the presence of varying concentrations of an unlabeled competing ligand (in this case, CAS 1266975-27-2). The ability of the test compound to displace the radioligand from the receptor is measured, and from this, the half-maximal inhibitory concentration (IC₅₀) is determined. The IC₅₀ value is then converted to the inhibition constant (Kᵢ), which represents the affinity of the competitor for the receptor.
A saturation binding assay is performed to determine the density of receptors in a given tissue or cell preparation (Bₘₐₓ) and the equilibrium dissociation constant (Kₔ) of the radioligand. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.[6][7]
Experimental Workflow Overview
Figure 1: General workflow for the radioligand binding assay.
Materials and Reagents
Table 1: Key Reagents and Materials
| Reagent/Material | Supplier/Source | Notes |
| Test Compound | ||
| CAS 1266975-27-2 | Synthesized or commercially available | Dissolve in 100% DMSO to create a stock solution (e.g., 10 mM). |
| Radioligand | ||
| [³H]-EMPA | PerkinElmer, ARC | Selective for OX₂R.[8] |
| [¹²⁵I]-Orexin A | PerkinElmer, ARC | Non-selective for OX₁R and OX₂R.[9] |
| Receptor Source | ||
| HEK293 or CHO cell membranes expressing human OX₁R | Commercially available or in-house preparation | |
| HEK293 or CHO cell membranes expressing human OX₂R | Commercially available or in-house preparation | |
| Buffers and Solutions | ||
| Assay Buffer | See recipe below | Krebs buffer is a common choice.[8] |
| Wash Buffer | See recipe below | Ice-cold assay buffer. |
| Other Materials | ||
| 96-well microplates | Standard supplier | |
| Glass fiber filter mats (GF/B or GF/C) | Whatman, Millipore | Pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding. |
| Scintillation cocktail | PerkinElmer, R&J Scientific | |
| Scintillation counter | Beckman, PerkinElmer | |
| Plate harvester | Tomtec, PerkinElmer | For rapid filtration. |
Buffer Recipes
-
Assay Buffer (Krebs Buffer, pH 7.4):
-
118 mM NaCl
-
4.7 mM KCl
-
1.3 mM CaCl₂
-
1.2 mM MgSO₄
-
1.2 mM KH₂PO₄
-
4 mM NaHCO₃
-
11 mM Glucose
-
8.5 mM HEPES
-
Adjust pH to 7.4 with NaOH.
-
-
Wash Buffer:
-
Ice-cold Assay Buffer.
-
Detailed Protocols
Part 1: Receptor Membrane Preparation
This protocol describes the preparation of cell membranes from HEK293 cells stably expressing either human OX₁ or OX₂ receptors.
-
Cell Culture: Grow HEK293 cells expressing the target orexin receptor to ~90% confluency in appropriate culture flasks.
-
Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Dislodge the cells by gentle scraping.
-
Lysis: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.
-
Membrane Isolation: Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C. Discard the supernatant.
-
Washing: Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation step.
-
Final Preparation: Resuspend the final pellet in a suitable storage buffer (e.g., lysis buffer with 10% glycerol) to a protein concentration of 1-5 mg/mL.
-
Protein Quantification: Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Part 2: Competitive Radioligand Binding Assay
This protocol is designed to determine the Kᵢ of CAS 1266975-27-2 for OX₁R and OX₂R.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 8. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting solubility issues with (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (CAS 1266975-27-2). This document provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) to assist researchers in overcoming common solubility challenges encountered during experimental work. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your research.
Understanding the Molecule: Physicochemical Properties
The solubility behavior of a compound is dictated by its chemical structure. (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole is a molecule with distinct hydrophobic and basic regions, which are key to understanding its solubility profile.
-
Benzoxazole and Chloro Groups : These components form a rigid, aromatic, and lipophilic core, which tends to favor dissolution in organic solvents and limits aqueous solubility.[1][2][3]
-
Diazepane Moiety : This seven-membered ring contains two nitrogen atoms, acting as basic centers (amine groups).[4][5] These amines can accept protons, making the molecule's overall charge—and thus its aqueous solubility—highly dependent on the pH of the solution.[6][7]
A summary of its key computed properties is presented below.
| Property | Value / Prediction | Source | Significance for Solubility |
| Molecular Formula | C₁₃H₁₆ClN₃O | [8][9] | Indicates a moderately sized organic molecule. |
| Molecular Weight | 265.74 g/mol | [8] | Essential for calculating molar concentrations for stock solutions.[10] |
| pKa (strongest basic) | 10.18 ± 0.40 | [9] | The high basic pKa of the diazepane ring is critical. At pH values below this pKa, the molecule becomes protonated and more water-soluble. At neutral or alkaline pH, it is uncharged and less soluble.[4][11] |
| Predicted LogP | 3.16 - 3.4 | [8][12] | A positive LogP value indicates a preference for a lipid (non-polar) environment over an aqueous one, suggesting inherently low water solubility. |
| Hydrogen Bond Acceptors | 4 | [8] | Nitrogen and oxygen atoms can accept hydrogen bonds, which can aid solvation in protic solvents. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues reported by researchers.
Q1: My compound will not dissolve in my standard aqueous buffer (e.g., PBS at pH 7.4). What is the first and most critical step to try?
Answer: The primary issue is almost certainly pH. Your compound is a weak base due to the diazepane ring.[4][5] At neutral pH (7.4), the amine groups are largely uncharged, making the molecule hydrophobic and poorly soluble. You must lower the pH to protonate these amines, forming a more soluble salt.
Causality: The Henderson-Hasselbalch equation dictates that when the pH is below the pKa of a basic group, the protonated (charged) form predominates. This charged species interacts favorably with polar water molecules, dramatically increasing solubility.[6][7]
Immediate Action: Attempt to dissolve the compound in an acidic buffer (e.g., pH 4-5) or by adding a small amount of dilute acid (e.g., 0.1 M HCl) to your suspension and observing for dissolution.
Caption: Conceptual diagram of pH effect on solubility.
Q2: I successfully made a 10 mM stock in DMSO, but it crashes out when I add it to my cell culture media or assay buffer. What's happening?
Answer: You are observing the difference between kinetic and thermodynamic solubility.[13] Dissolving the compound in 100% DMSO allows it to reach a high concentration. When this stock is diluted into an aqueous buffer, the DMSO concentration drops sharply, and the buffer cannot maintain such a high concentration of the compound. The system is temporarily supersaturated before the compound precipitates out to reach its lower, true equilibrium (thermodynamic) solubility in that final medium.[14][15][16]
Troubleshooting Workflow:
-
Reduce Final Concentration: This is the simplest solution. Your target concentration may be above the compound's thermodynamic solubility limit in the final assay buffer. Try serial dilutions to find the highest concentration that remains soluble.
-
Minimize DMSO Carryover: Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤0.5%, as higher concentrations can be toxic to cells and can still promote precipitation.[17]
-
Use a Co-solvent in the Final Buffer: Adding a small percentage of a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.[18][19] This technique, known as co-solvency, works by reducing the polarity of the aqueous medium.[20][21]
-
Pre-warm the Buffer: Gently warming your assay buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help keep the compound in solution, though stability at this temperature should be confirmed.
-
Consider Formulation Excipients: For more challenging cases, especially for in vivo studies, solubility-enhancing excipients can be used.[22][23][24] A common laboratory-scale approach is to use cyclodextrins (like Captisol®) which can form inclusion complexes with the hydrophobic part of the molecule, shielding it from water.[24][25]
Q3: What are the best practices for preparing and storing a stock solution of this compound?
Answer: Proper stock solution preparation is essential for experimental reproducibility.[26][27][28]
Recommended Solvents:
-
DMSO (Dimethyl sulfoxide): The most common choice for creating high-concentration stock solutions of poorly soluble compounds for in vitro assays.[29]
-
DMF (Dimethylformamide): An alternative to DMSO with similar solubilizing power.
-
Ethanol: Can be effective, especially for less polar compounds, and is often used in formulations.[19] The solubility of similar compounds has been shown to increase significantly in ethanol/water mixtures.[30][31]
Best Practices:
-
Always Use an Analytical Balance: For accuracy, use a balance with sufficient precision for the mass you are weighing.[32]
-
Use Volumetric Flasks: Prepare solutions in Class A volumetric flasks for the highest accuracy.[32]
-
Confirm Dissolution: Ensure the compound is fully dissolved by visual inspection and gentle agitation or vortexing. Sonication in a water bath can aid dissolution but be cautious of potential compound degradation from heat.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10] Use amber or light-blocking vials, as benzoxazole structures can be light-sensitive.
Detailed Protocols & Methodologies
Protocol 1: Systematic Troubleshooting Workflow
This protocol provides a logical flow for diagnosing and solving solubility issues.
Caption: Step-by-step troubleshooting workflow for solubility.
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (MW: 265.74 g/mol ) needed.
-
Mass (mg) = 10 mmol/L * Volume (L) * 265.74 g/mol
-
Example: For 1 mL (0.001 L) of a 10 mM stock, you need 2.6574 mg.
-
-
Weighing: Accurately weigh the calculated mass of the solid compound onto an analytical balance.[32] Record the exact weight.
-
Dissolution: Quantitatively transfer the solid to a clean volumetric flask of the appropriate size (e.g., 1 mL).
-
Solubilization: Add approximately 70-80% of the final volume of high-purity DMSO. Cap and vortex or sonicate gently until the solid is completely dissolved.
-
Final Volume: Add DMSO to the calibration mark on the volumetric flask.
-
Mixing & Storage: Cap the flask and invert it 15-20 times to ensure homogeneity.[10] Aliquot into single-use, light-protected vials and store at -20°C or below.[10]
Protocol 3: Co-Solvent Screening for Aqueous Working Solutions
This protocol helps determine if a co-solvent can prevent precipitation upon dilution from a DMSO stock.
-
Prepare Buffers: Prepare your primary aqueous buffer (e.g., 50 mM Acetate Buffer, pH 5.0) and a set of co-solvent buffers containing 5% and 10% (v/v) of a co-solvent like ethanol, propylene glycol, or PEG 400.[20]
-
Set Up Plate: In a 96-well plate, add 198 µL of each buffer type to different wells.
-
Add Compound: Add 2 µL of your 10 mM DMSO stock solution to each well to achieve a final concentration of 100 µM (with 1% DMSO).
-
Incubate & Observe: Mix the plate and incubate at room temperature for 1-2 hours. Visually inspect for any signs of precipitation against a dark background. A nephelometry plate reader can also be used for quantitative measurement of light scattering caused by precipitate.[16][33]
-
Analysis: The buffer system that results in the clearest solution is the most suitable for your experiment.
By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole and ensure the generation of reliable and reproducible experimental data.
References
- Vertex AI Search. (n.d.). Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved January 15, 2026.
- DiFranco, N., & Glassco, J. (2022). Novel excipients for solubility enhancement. European Pharmaceutical Review.
- Lubrizol. (n.d.).
- Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved January 15, 2026.
- American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. Retrieved January 15, 2026.
- Pharma Excipients. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
- Wikipedia. (n.d.). Cosolvent. Retrieved January 15, 2026.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved January 15, 2026.
- RSC Education. (n.d.). Solubility and pH of amines. Retrieved January 15, 2026.
- Pharma Excipients. (2021). Enhance the solubility of poorly soluble drugs with AFFINISOL™.
- BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved January 15, 2026.
- Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
- Al-Akayleh, F., et al. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH.
- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. Retrieved January 15, 2026.
- FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved January 15, 2026.
- ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Retrieved January 15, 2026.
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
- Bitesize Bio. (n.d.). Top Ten Tips for Making Stock Solutions. Retrieved January 15, 2026.
- Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved January 15, 2026.
- PubChem. (n.d.). 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole. Retrieved January 15, 2026.
- ChemicalBook. (n.d.). (R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole. Retrieved January 15, 2026.
- Journal of Drug Delivery and Therapeutics. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved January 15, 2026.
- CymitQuimica. (n.d.). CAS 273-53-0: Benzoxazole. Retrieved January 15, 2026.
- Journal of Drug Delivery and Therapeutics. (2021).
- Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Retrieved January 15, 2026.
- Bitesize Bio. (n.d.). How to Make Accurate Stock Solutions. Retrieved January 15, 2026.
- Lee, H. Y., et al. (n.d.).
- CLEARSYNTH. (n.d.). (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole hydrochloride. Retrieved January 15, 2026.
- LookChem. (n.d.). Cas 1266975-27-2,(R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole. Retrieved January 15, 2026.
- Fluorochem. (n.d.). (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (2S,3S)-2,3-bis(benzoyloxy)
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
- ResearchGate. (n.d.). (PDF)
- UNT Digital Library. (n.d.).
- ChemicalBook. (n.d.). Benzoxazole CAS#: 273-53-0. Retrieved January 15, 2026.
- ResearchGate. (n.d.). Solubility of Chlordiazepoxide, Diazepam, and Lorazepam in Ethanol + Water Mixtures at 303.2 K | Request PDF. Retrieved January 15, 2026.
- ResearchGate. (n.d.). Determination of partial solubility parameters of five benzodiazepines in individual solvents | Request PDF. Retrieved January 15, 2026.
- PMC - NIH. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
- Benchchem. (n.d.). Technical Support Center: Optimizing Small Molecule Solubility for In Vivo Studies. Retrieved January 15, 2026.
- Wikipedia. (n.d.). Benzoxazole. Retrieved January 15, 2026.
- Chemistry LibreTexts. (2023). Advanced Properties of Amines.
- ResearchGate. (n.d.). (PDF)
- Enamine. (n.d.). Aqueous Solubility Assay. Retrieved January 15, 2026.
- CymitQuimica. (n.d.). CAS 1266975-27-2: 5-Chloro-2-[(5R)-hexahydro-5-methyl-1H-1…. Retrieved January 15, 2026.
- ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved January 15, 2026.
- ResearchGate. (n.d.). In Vitro Solubility Assays in Drug Discovery | Request PDF. Retrieved January 15, 2026.
- askIITians. (n.d.). How does pH affect solubility?. Retrieved January 15, 2026.2026.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. CAS 273-53-0: Benzoxazole | CymitQuimica [cymitquimica.com]
- 3. Benzoxazole - Wikipedia [en.wikipedia.org]
- 4. issr.edu.kh [issr.edu.kh]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. How does pH affect solubility? - askIITians [askiitians.com]
- 8. 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | C13H16ClN3O | CID 53260164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. fluorochem.co.uk [fluorochem.co.uk]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. sygnaturediscovery.com [sygnaturediscovery.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. Cosolvent - Wikipedia [en.wikipedia.org]
- 20. bepls.com [bepls.com]
- 21. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 22. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 26. fastercapital.com [fastercapital.com]
- 27. info.gbiosciences.com [info.gbiosciences.com]
- 28. bitesizebio.com [bitesizebio.com]
- 29. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. digital.library.unt.edu [digital.library.unt.edu]
- 31. researchgate.net [researchgate.net]
- 32. bitesizebio.com [bitesizebio.com]
- 33. enamine.net [enamine.net]
Technical Support Guide: Purification Strategies for 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole
Introduction
Welcome to the technical support center for 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. This molecule, a key intermediate in the synthesis of pharmacologically active compounds like Suvorexant, presents unique purification challenges due to its structural features—specifically the basic 1,4-diazepane moiety attached to the benzoxazole core.[1][2] This guide is structured to provide researchers and process chemists with actionable strategies, troubleshooting advice, and robust protocols to achieve high purity and yield. Our approach is grounded in first principles of separation science, addressing the causality behind common purification hurdles to empower you to make informed decisions in your work.
Section 1: Initial Assessment & Physicochemical Profile
Before embarking on a purification strategy, a thorough understanding of the compound's properties and an initial assessment of the crude material's purity are paramount.
Key Physicochemical Properties
A compound's behavior in different separation techniques is dictated by its physical and chemical properties. The properties of the target compound are summarized below.
| Property | Value | Implication for Purification |
| Molecular Formula | C₁₃H₁₆ClN₃O | - |
| Molecular Weight | 265.74 g/mol [3] | Low volatility; suitable for high-vacuum drying. |
| pKa (Predicted) | 10.18 ± 0.40[4] | The diazepane nitrogens are basic. This allows for acid-base extraction but can cause tailing on acidic silica gel. |
| cLogP (Predicted) | 3.4[3] | Moderately lipophilic, suggesting good solubility in organic solvents like DCM, EtOAc, but poor solubility in water at neutral or high pH. |
| Structure | Benzoxazole with a diazepane substituent | The rigid benzoxazole core promotes crystallinity, while the flexible diazepane can complicate it. The multiple nitrogen atoms are hydrogen bond acceptors. |
Initial Purity Assessment Workflow
A quick analytical assessment of your crude material is a critical first step. This allows for the selection of the most appropriate purification strategy, avoiding overly aggressive methods for relatively clean material or insufficient methods for highly impure samples.
Caption: Initial workflow for assessing crude product purity.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound sample?
A1: While dependent on the specific synthetic route, impurities in benzoxazole syntheses typically include unreacted starting materials (e.g., substituted 2-aminophenols), coupling reagents, and byproducts from incomplete cyclization.[5][6] Given the structure, potential impurities could also arise from reactions on the diazepane ring.
Q2: My compound is streaking severely on a standard silica gel TLC plate and column. What causes this and how can I fix it?
A2: This is a classic problem for basic compounds on standard silica gel. The diazepane moiety (pKa ≈ 10.18) has basic nitrogen atoms that interact strongly with the acidic silanol (Si-OH) groups on the silica surface. This strong, non-linear adsorption isotherm leads to significant band tailing or streaking. To resolve this, you must add a basic modifier to your eluent system. A common and effective choice is 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide in the mobile phase. This deactivates the acidic sites on the silica, allowing for symmetrical peak shapes.[5]
Q3: Is chromatography always necessary? What are the alternatives?
A3: Not at all. In fact, avoiding chromatography at scale is often desirable to improve process efficiency.[7] If your crude product is of reasonable purity (>80-90%), recrystallization is an excellent alternative. Given the compound's basicity, another powerful technique is acid-base extraction, which can efficiently remove neutral or acidic impurities. Forming the hydrochloride salt, purifying it by recrystallization, and then liberating the free base is also a viable and potent strategy.[8][9]
Q4: How can I be confident in the purity of my final product?
A4: Purity should be assessed by orthogonal methods. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative analysis of benzoxazole and related heterocyclic structures.[10][11] An ideal assessment includes:
-
HPLC with UV detection: Run at two different wavelengths to check for co-eluting impurities with different chromophores. Purity should typically be >98%.
-
LC-MS: To confirm the mass of the main peak corresponds to the target compound (M+H⁺ ≈ 266.1).
-
¹H NMR: To confirm the chemical structure and look for the absence of impurity-related signals.
-
Residual Solvent Analysis (by GC or ¹H NMR): To ensure solvents used in the purification are removed.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during purification experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield After Column Chromatography | On-Column Degradation/Irreversible Adsorption: The basic compound is strongly binding to or degrading on the acidic silica gel. | • Deactivate the Silica: Add 1-2% triethylamine (TEA) or 0.5% ammonium hydroxide to your mobile phase. • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. • Use Reverse-Phase Chromatography: If the compound is stable, purification on a C18 column using an acetonitrile/water mobile phase with a modifier like formic acid or trifluoroacetic acid is an excellent alternative.[10] |
| Poor Separation from a Key Impurity (Co-elution) | Similar Polarity: The impurity and the product have very similar polarities in the chosen solvent system. | • Optimize Mobile Phase: Change the solvent composition. For example, switch from an ethyl acetate/heptane system to a dichloromethane/methanol system. The different solvent selectivities can often resolve overlapping spots. • Employ Gradient Elution: Start with a low-polarity mobile phase and gradually increase the polarity. This can improve the resolution between closely eluting compounds. • Reduce Column Loading: Overloading the column significantly degrades separation performance. As a rule of thumb, load no more than 1-5 g of crude material per 100 g of silica gel. |
| Product "Oils Out" During Recrystallization | Solvent is Too Good/Poor: The compound is too soluble in the chosen solvent, or it crashes out of solution as a liquid phase (oil) before it can form crystals. High Impurity Load: Impurities can disrupt the crystal lattice formation, leading to oiling out. | • Solvent/Anti-Solvent System: Dissolve the compound in a minimum amount of a good solvent (e.g., isopropanol, dichloromethane). While warm, slowly add a poor solvent (anti-solvent) in which the compound is insoluble (e.g., heptane, water) until the solution becomes faintly turbid. Re-warm to clarify, then allow to cool slowly. • Pre-Purification: Clean the material first with a quick acid-base wash or a silica plug filtration to remove the bulk of impurities before attempting recrystallization. • Slow Cooling: Ensure the solution cools as slowly as possible. An insulated Dewar or wrapping the flask in glass wool can promote the formation of high-quality crystals. |
| Incomplete Extraction During Acid-Base Wash | Incorrect pH: The pH of the aqueous layer is not sufficiently low to protonate and extract all of the basic compound, or not sufficiently high to deprotonate it for back-extraction. Emulsion Formation: Vigorous shaking can create stable emulsions, trapping the product between layers. | • Verify pH: Use a pH meter, not paper. For the acid wash, ensure the pH is < 2 to fully protonate the diazepine nitrogens. For the base wash to recover the product, ensure the pH is > 12, well above the pKa.[12] • Break Emulsions: If an emulsion forms, add a small amount of brine (saturated NaCl solution) and use gentle swirling rather than vigorous shaking to mix the layers. Centrifugation can also be effective. |
Section 4: Detailed Experimental Protocols
Protocol: Preparative Column Chromatography (Amine-Deactivated Silica)
This protocol is designed to mitigate the on-column issues associated with basic amines.
-
Prepare the Eluent: Create two mobile phase solutions.
-
Mobile Phase A (Low Polarity): 95:5 Heptane / Ethyl Acetate + 1% Triethylamine.
-
Mobile Phase B (High Polarity): 95:5 Dichloromethane / Methanol + 1% Triethylamine.
-
-
Pack the Column: Pack a glass column with silica gel using Mobile Phase A as the slurry solvent. Do not let the column run dry.
-
Sample Loading (Dry Loading Recommended):
-
Dissolve ~1 g of crude material in a minimal amount of dichloromethane.
-
Add ~5-10 g of silica gel to this solution.
-
Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with 100% Mobile Phase A.
-
Gradually increase the percentage of Mobile Phase B to increase the polarity. A typical gradient might be from 0% to 50% B over 10-20 column volumes.
-
Collect fractions and analyze them by TLC (using a plate developed in 90:10 DCM:MeOH + 1% TEA).
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol: Recrystallization from Isopropanol/Heptane
This bi-solvent system is often effective for compounds of moderate polarity.
-
Dissolution: Place the crude material (e.g., 1 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of warm (50-60°C) isopropanol until the solid is fully dissolved.
-
Induce Precipitation: While stirring the warm solution, add heptane dropwise. You will observe the solution becoming cloudy (turbid).
-
Re-homogenize: Once turbidity persists, add a few drops of warm isopropanol to make the solution clear again.
-
Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For best results, then place the flask in a 0-4°C refrigerator for several hours or overnight.
-
Isolation: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold heptane.
-
Drying: Dry the crystals under high vacuum to remove residual solvents.
Section 5: Purification Workflow Diagrams
General Purification Strategy
The following diagram outlines a decision-making process for selecting a purification strategy based on the scale and purity requirements of your experiment.
Caption: Decision tree for selecting a purification strategy.
Section 6: References
-
BenchChem. (n.d.). Technical Support Center: Purification of Benzoxazole Derivatives. Retrieved from
-
PubChem. (n.d.). 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. Retrieved from [Link]
-
Google Patents. (n.d.). WO2006096624A1 - Process for the purification of substituted benzoxazole compounds. Retrieved from
-
Li, Z., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Omega. Retrieved from [Link]
-
National Institutes of Health. (2023). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. National Library of Medicine. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Axios Research. (n.d.). This compound HCl. Retrieved from [Link]
-
Minds@UW. (2022). DESIGN AND SYNTHESIS OF CHIRAL AND ACHIRAL BENZODIAZEPINES AND IMIDAZODIAZEPINES AS α–SUBTYPE SELECTIVE GABAAR POSITIVE MODUL. Retrieved from [Link]
-
LookChem. (n.d.). (R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole. Retrieved from [Link]
-
ResearchGate. (2015). Analytical methods for determination of benzodiazepines. A short review. Retrieved from [Link]
-
Hindawi. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Retrieved from [Link]
-
Google Patents. (n.d.). US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. Retrieved from
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound HCl | Axios Research [axios-research.com]
- 3. 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | C13H16ClN3O | CID 53260164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. minds.wisconsin.edu [minds.wisconsin.edu]
- 8. clearsynth.com [clearsynth.com]
- 9. 1266664-66-7|(R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole hydrochloride|BLD Pharm [bldpharm.com]
- 10. Separation of Benzoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds - Google Patents [patents.google.com]
Technical Support Center: A Researcher's Guide to (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (Eplivanserin)
Welcome to the technical support center for (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, a compound also known by its investigational name, Eplivanserin. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of this selective 5-HT2A receptor antagonist. Here, we address potential challenges, offer troubleshooting strategies, and provide standardized protocols to ensure the integrity and reproducibility of your research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the use of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole in experimental settings.
Q1: What is the primary mechanism of action for (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole?
(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, or Eplivanserin, is a potent and selective inverse agonist of the serotonin 5-HT2A receptor.[1] Unlike many other centrally acting agents, it has been reported to have minimal affinity for dopamine, histamine, and adrenergic receptors, which theoretically contributes to a more specific pharmacological profile.[1][2]
Q2: My experimental results are not what I anticipated for a 5-HT2A antagonist. Could off-target effects be the cause?
While Eplivanserin is noted for its high selectivity, unexpected results warrant a systematic investigation.[1][2] Off-target effects are a possibility with any small molecule.[3] Consider these factors:
-
Functional Selectivity: The compound might be acting as a biased agonist, blocking one signaling pathway (e.g., G-protein signaling) while promoting another (e.g., β-arrestin recruitment).[3]
-
Dose-Dependence: High concentrations can lead to interactions with lower-affinity targets. It is crucial to perform a thorough dose-response study to identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.[3]
-
Cellular Context: The specific expression profile of receptors and signaling proteins in your experimental model can influence the compound's effects.
Q3: What are the known adverse effects from clinical trials, and what might they suggest about potential off-target interactions?
In clinical trials for insomnia, the most frequently reported adverse events included headache, dizziness, nausea, and dry mouth, with dry mouth being more common in the Eplivanserin group than in the placebo group.[4][5] While these are not definitive proof of specific off-target interactions, they can guide further investigation. For instance, dry mouth could suggest an interaction with muscarinic receptors, although this has not been reported in primary binding assays.
Q4: How can I be sure the compound I'm using is active and stable?
Compound integrity is paramount for reproducible results.[4]
-
Source and Purity: Always use a compound from a reputable supplier with documented purity (e.g., HPLC, NMR).
-
Storage: Adhere to the manufacturer's storage recommendations, typically in a cool, dry, and dark place.
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO and store them in single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
Section 2: Troubleshooting Unexpected Results
This section provides a structured approach to diagnosing and resolving common issues encountered during experimentation with (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole.
Issue 1: Lack of Expected 5-HT2A Antagonism
If you are not observing the expected antagonism of 5-HT2A receptor activity, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting lack of 5-HT2A antagonism.
Step-by-Step Guide:
-
Verify Compound Integrity & Solubility:
-
Confirm the purity and proper storage of your compound stock.
-
Check for precipitation in your assay medium. Poor solubility can drastically reduce the effective concentration.
-
-
Confirm 5-HT2A Receptor Expression & Function:
-
Use Western blotting or qPCR to confirm the expression of the 5-HT2A receptor in your cell line or tissue.
-
Use a known 5-HT2A agonist (e.g., DOI) as a positive control to ensure the receptor is functional in your assay system.
-
-
Optimize Assay Conditions:
-
Review incubation times, reagent concentrations, and cell health.
-
Ensure the agonist concentration used is appropriate for observing competitive antagonism.
-
-
Perform Target Engagement Assay:
-
A Cellular Thermal Shift Assay (CETSA) can confirm if the compound is binding to the 5-HT2A receptor in your cells.
-
Issue 2: Observation of Unexpected Phenotypes
If you observe a phenotype that is inconsistent with 5-HT2A antagonism, a systematic approach is needed to determine if it is an off-target effect.
Caption: Workflow for investigating unexpected phenotypes.
Step-by-Step Guide:
-
Confirm On-Target 5-HT2A Antagonism:
-
In parallel with observing the unexpected phenotype, confirm that the compound is indeed antagonizing the 5-HT2A receptor in your system at the concentration used.
-
-
Use a Structurally Different 5-HT2A Antagonist:
-
Repeat the experiment with another selective 5-HT2A antagonist that has a different chemical scaffold (e.g., Ketanserin, although be mindful of its known off-targets).[6] If the unexpected phenotype is not replicated, it is more likely an off-target effect of Eplivanserin.
-
-
Perform Broad Off-Target Screening:
-
If resources permit, submit the compound for screening against a broad panel of receptors, kinases, and ion channels. This is the most direct way to identify potential off-target interactions.
-
-
Investigate Potential Downstream Pathways:
-
Based on the phenotype, hypothesize which signaling pathways might be involved and use appropriate assays (e.g., Western blotting for phosphorylated proteins, reporter gene assays) to investigate their activation or inhibition.
-
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the on- and off-target effects of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole.
Protocol 1: In Vitro Kinase Selectivity Profiling
To assess potential off-target effects on protein kinases, a biochemical kinase assay is recommended. The ADP-Glo™ Kinase Assay is a common method.
Principle: This assay measures the amount of ADP produced during a kinase reaction. A luminescent signal is generated that is proportional to the ADP concentration, and thus, kinase activity.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole in 1% DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the compound dilutions.
-
Add the kinase and its specific substrate to initiate the reaction. Incubate for the recommended time (e.g., 2 hours) at room temperature.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 30 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the percent inhibition against the compound concentration to determine the IC50 value for each kinase.
Protocol 2: Cell-Based Target Engagement using CETSA
The Cellular Thermal Shift Assay (CETSA) can be used to verify that the compound binds to the 5-HT2A receptor in intact cells.
Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Procedure:
-
Cell Treatment: Treat cells expressing the 5-HT2A receptor with (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Detection: Analyze the amount of soluble 5-HT2A receptor at each temperature using Western blotting.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Section 4: Data Presentation
Table 1: Selectivity Profile of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (Hypothetical Data)
| Target | IC50 / Ki (nM) | Assay Type | Reference |
| 5-HT2A Receptor | 1.5 | Radioligand Binding | [Hypothetical] |
| Dopamine D2 Receptor | >10,000 | Radioligand Binding | [1] |
| Histamine H1 Receptor | >10,000 | Radioligand Binding | [1] |
| Alpha-1 Adrenergic Receptor | >10,000 | Radioligand Binding | [1] |
| Example Off-Target Kinase | 5,000 | Biochemical Assay | [Hypothetical] |
This table presents a combination of reported high selectivity and hypothetical data for illustrative purposes.
References
- Sanofi. (2005, June 2). These results are supplied for informational purposes only. Prescribing decisions should be made based on the approved package insert in the country of prescription.
- MDEdge. (2018, April 16). Eplivanserin Soothes Insomnia Without Next-Morning Effects.
- Casey, B. et al. (n.d.). “Selective” serotonin 5-HT2A receptor antagonists. PMC - PubMed Central - NIH.
- Benchchem. (n.d.). Technical Support Center: Interpreting Unexpected Results in 5-HT2A Antagonist Experiments.
- Wikipedia. (n.d.). Eplivanserin.
- Geppert, H. et al. (2012, April 30). A quantitative way to estimate clinical off-target effects for human membrane brain targets in CNS research and development. PubMed Central.
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
- ResearchGate. (n.d.). “Selective” serotonin 5-HT2A receptor antagonists | Request PDF.
- ClinicalTrials.gov. (n.d.). Efficacy and Safety of Eplivanserin 5mg/Day in Insomnia Characterized by Sleep Maintenance Difficulties.
- Davis, R. E. et al. (n.d.). Role of 5-HT2A receptor antagonists in the treatment of insomnia. PMC - PubMed Central.
- ClinicalTrials.gov. (2016, March 1).
- Taylor & Francis. (n.d.). Eplivanserin – Knowledge and References.
- AdisInsight. (2023, November 5). Eplivanserin.
- MDEdge. (2010, January 1). Eplivanserin Beats Flurazepam On Next-Day Cognitive Effects.
- Vohora, D. et al. (2019, July 16). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- Patsnap Synapse. (2024, June 21). What are 5-HT2A receptor antagonists and how do they work?
- CRISPR Medicine News. (2023, November 22). Off-Target Effects and Where to Find Them.
- ResearchGate. (n.d.). The 5-HT2A receptor antagonist eplivanserin increases low-frequency...
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- MDPI. (n.d.). The Novel Pimavanserin Derivative ST-2300 with Histamine H3 Receptor Affinity Shows Reduced 5-HT2A Binding, but Maintains Antidepressant- and Anxiolytic-like Properties in Mice.
- PMC - NIH. (2025, June 17). Real-Time SPR Biosensing to Detect and Characterize Fast Dissociation Rate Binding Interactions Missed by Endpoint Detection and Implications for Off-Target Toxicity Screening.
- PMC. (2023, June 9). Empowering drug off-target discovery with metabolic and structural analysis.
- PMC. (2022, February 24). Physiological Considerations for Modeling in vivo Antibody-Target Interactions.
Sources
- 1. Eplivanserin - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sanofi.com [sanofi.com]
- 5. Eplivanserin Soothes Insomnia Without Next-Morning Effects | MDedge [ma1.mdedge.com]
- 6. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole. This document is designed for researchers, chemists, and process development professionals engaged in the scale-up of this important benzoxazole derivative, a key intermediate in the synthesis of advanced pharmaceutical agents.[][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles to ensure a robust, scalable, and reproducible process.
Synthetic Strategy Overview
The successful scale-up of the target molecule hinges on a well-controlled, multi-step synthesis. The most common and scalable approach involves the formation of an activated 2-substituted-5-chlorobenzoxazole, followed by a nucleophilic substitution or cross-coupling reaction with (R)-1-methyl-1,4-diazepane. This strategy isolates the key challenges to the final C-N bond formation, which is often the most complex step to optimize and scale.
Below is a visualization of the overall synthetic workflow.
Caption: High-level workflow for the synthesis of the target molecule.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems that may arise during the synthesis in a practical question-and-answer format.
Low Yield or Stalled C-N Coupling Reaction
Question: My final coupling reaction between the activated benzoxazole and the diazepane is giving low yields or stalling before completion. What are the primary causes and how can I fix them?
Answer: This is the most critical and often challenging step in the synthesis. Low conversion is typically traced back to issues with the catalyst, reagents, or reaction conditions.
-
Potential Cause 1: Catalyst Inactivity or Decomposition.
-
Expertise & Experience: Palladium catalysts used in Buchwald-Hartwig type aminations are sensitive to air and moisture, especially at the low catalytic loadings used in scale-up.[3] The active Pd(0) species can be oxidized to inactive Pd(II), halting the catalytic cycle. Modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) are often more stable and form the active catalytic species more cleanly than traditional sources like Pd(OAc)₂.[3]
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[4]
-
Use High-Purity Reagents: Use anhydrous solvents and high-purity starting materials. Water can hydrolyze the base and interfere with the catalyst.
-
Consider a Pre-activation Step: Stirring the palladium source, ligand, and base together in the solvent for a short period before adding the substrates can sometimes improve results by ensuring the active catalyst is formed.[3]
-
Evaluate Catalyst/Ligand Choice: The choice of phosphine ligand is critical. For coupling with a secondary amine like 1-methyl-1,4-diazepane, bulky, electron-rich ligands such as RuPhos or BrettPhos are often effective.[3] If using an aryl chloride, a more specialized ligand may be necessary to facilitate the difficult oxidative addition step.[3][5]
-
-
-
Potential Cause 2: Inappropriate Base Selection or Strength.
-
Expertise & Experience: The base's role is to deprotonate the amine nucleophile. A base that is too weak will result in a slow reaction, while an overly strong or poorly soluble base can cause side reactions or handling issues at scale.
-
Troubleshooting Steps:
-
Base Strength: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[3]
-
Solubility and Physical Form: In large reactors, poor solubility of bases like potassium phosphate can lead to poor mixing and reproducibility. Using a soluble base or ensuring high agitation is key. The particle size of solid bases can also impact reactivity.[3]
-
-
-
Potential Cause 3: Sub-optimal Temperature.
-
Expertise & Experience: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side-product formation. Each catalyst/ligand system has an optimal temperature window.
-
Troubleshooting Steps:
-
Run a Temperature Screen: Conduct small-scale experiments (e.g., in a parallel synthesizer) to determine the optimal temperature.[6] Monitor both conversion and impurity formation. An optimal temperature might be 80-100 °C, but this must be determined experimentally.[4]
-
Ensure Uniform Heating: On scale-up, inadequate mixing can lead to localized hot spots, causing thermal degradation. Ensure the reactor's heating and mixing systems are performing to specification.[7]
-
-
| Parameter | Bench-Scale Observation | Potential Scale-Up Issue | Recommended Action |
| Catalyst | High yield with Pd(OAc)₂/XPhos | Inconsistent results, dark color | Switch to a more robust precatalyst (e.g., XPhos Pd G3). Ensure strict inert atmosphere. |
| Base | K₃PO₄ works well | Slow reaction, clumping | Switch to NaOtBu or LHMDS. If K₃PO₄ must be used, ensure fine particle size and vigorous agitation. |
| Temperature | Reaction at 110 °C is fast | Increased impurity profile | Re-optimize temperature at scale. A lower temperature (e.g., 90 °C) for a longer time may give a cleaner profile. |
Formation of Key Impurities
Question: I am observing a significant impurity in my final product that is difficult to remove. How can I identify and mitigate it?
Answer: Impurity formation is a major hurdle in scaling up. The two most common byproducts in this type of synthesis are hydrodehalogenation of the starting material and homocoupling products.
-
Impurity 1: Hydrodehalogenation Product (2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole)
-
Expertise & Experience: This occurs when the aryl halide is reduced instead of undergoing amination. It is often promoted by catalyst systems that are too reactive or when there are trace sources of hydrogen.
-
Mitigation Strategy:
-
Optimize Catalyst/Ligand: Some ligands are more prone to promoting this side reaction. Screening different ligands can identify a more selective system.
-
Control Temperature: Lowering the reaction temperature can often reduce the rate of hydrodehalogenation relative to the desired amination.
-
Reagent Purity: Ensure the amine and solvent are free from impurities that could act as hydrogen donors.
-
-
-
Impurity 2: Dimerization/Homocoupling Byproducts
-
Expertise & Experience: Homocoupling of the aryl halide or the amine can occur, especially at high catalyst loadings or temperatures.
-
Mitigation Strategy:
-
Optimize Catalyst Loading: Use the minimum effective catalyst concentration. High loadings can sometimes favor side reactions.
-
Control Reagent Stoichiometry: Ensure precise control over the stoichiometry of the reactants. An excess of one reactant can sometimes lead to self-coupling.
-
-
The following decision tree can help diagnose common reaction failures.
Caption: Troubleshooting decision tree for the C-N coupling reaction.
Challenges in Product Purification
Question: My crude product is an oil or difficult-to-handle solid, making purification by crystallization challenging at scale. What are my alternatives?
Answer: The basic nature of the diazepane moiety can make the final product challenging to crystallize directly. A multi-pronged approach is recommended.
-
Strategy 1: Salt Formation and Crystallization.
-
Expertise & Experience: Converting the basic final product to a crystalline salt is a classic and highly effective strategy for improving handling and purity. The hydrochloride salt is a common choice.[8]
-
Protocol:
-
Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethyl acetate).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or dioxane) until the desired pH is reached.
-
The salt will often precipitate. This process can be optimized by controlling temperature, addition rate, and seeding to achieve a desired particle size and purity.
-
The resulting crystalline solid is much easier to filter and dry at scale than a crude oil.
-
-
-
Strategy 2: Large-Scale Chromatography.
-
Expertise & Experience: While often seen as a last resort at scale, modern automated chromatography systems can be effective. However, they generate significant solvent waste.
-
Considerations:
-
Stationary Phase: Use a stationary phase suitable for basic compounds, such as amine-functionalized or polymer-based media, to avoid streaking.
-
Solvent System: Optimize the solvent system for good separation and easy removal post-purification.
-
-
-
Strategy 3: Advanced Purification Technologies.
-
Expertise & Experience: For high-value pharmaceutical intermediates, emerging technologies can offer advantages.
-
Options:
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis? A1: The primary concerns are: 1) Thermal Runaway: The C-N coupling reaction can be exothermic. A reaction calorimetry study is essential before scale-up to understand the thermal profile and ensure the reactor's cooling capacity is sufficient.[7] 2) Handling of Reagents: Sodium tert-butoxide is flammable and moisture-sensitive. Palladium catalysts can be pyrophoric. All transfers should be conducted under an inert atmosphere by trained personnel. 3) Solvent Hazards: Toluene and other organic solvents are flammable and have associated health risks. Ensure proper ventilation and grounding of equipment.
Q2: How do I select the best solvent for scale-up? A2: The ideal solvent should meet several criteria: 1) Reaction Compatibility: It must be inert to the reaction conditions and effectively dissolve the key reactants. Toluene and dioxane are common for Buchwald-Hartwig reactions.[3] 2) Workup Efficiency: Consider a solvent that allows for easy extraction and separation from aqueous phases. 3) Safety and Environmental Profile: Evaluate the boiling point, flash point, and environmental impact. 4) Cost and Availability: The solvent must be available in bulk at a reasonable cost.
Q3: What are the most critical In-Process Controls (IPCs) to monitor? A3: For the final coupling step, the most critical IPC is monitoring the disappearance of the 2-substituted-5-chlorobenzoxazole starting material by HPLC or UPLC. This will determine the reaction endpoint. Monitoring the formation of key byproducts is also crucial for process control and ensuring the final product meets purity specifications.
Key Experimental Protocol: Scale-Up C-N Coupling
This protocol is a representative starting point for a 1 mole scale reaction and must be adapted and optimized for specific equipment and safety protocols.
Reaction: 2-Bromo-5-chlorobenzo[d]oxazole + (R)-1-Methyl-1,4-diazepane -> Final Product
-
Reactor Preparation:
-
Ensure a clean, dry, glass-lined reactor is purged with nitrogen. Equip the reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
-
Reagent Charging (under Nitrogen):
-
Charge the reactor with 2-Bromo-5-chlorobenzo[d]oxazole (1.0 mol, 232.5 g).
-
Add degassed toluene (2.5 L). Begin stirring to dissolve.
-
In a separate, inerted vessel, dissolve (R)-1-Methyl-1,4-diazepane (1.1 mol, 125.6 g) in degassed toluene (0.5 L).
-
-
Catalyst and Base Addition:
-
Charge the reactor with RuPhos Pd G3 precatalyst (0.01 mol, 8.4 g).
-
Charge the reactor with sodium tert-butoxide (1.4 mol, 134.5 g). Caution: Highly reactive and moisture-sensitive.
-
-
Reaction Execution:
-
Add the solution of (R)-1-Methyl-1,4-diazepane to the main reactor via a pressure-equalized addition funnel over 30 minutes.
-
Heat the reaction mixture to 90-95 °C.
-
Hold at temperature for 8-12 hours.
-
-
In-Process Control (IPC):
-
After 8 hours, carefully take a sample under inert atmosphere. Quench with water and extract with ethyl acetate. Analyze the organic layer by HPLC to check for the remaining 2-Bromo-5-chlorobenzo[d]oxazole. The reaction is considered complete when <1% of the starting material remains.
-
-
Workup and Isolation:
-
Cool the reactor to 20-25 °C.
-
Slowly and carefully quench the reaction by adding water (2 L). Caution: Quench may be exothermic.
-
Stir for 30 minutes, then allow the layers to separate.
-
Separate the aqueous layer and extract it with toluene (1 L).
-
Combine the organic layers, wash with brine (1 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield the crude product, typically as a viscous oil. Further purification is performed as described in Section 2.3.
-
References
- Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDHYoQpPI6bSBdt0Ah2aCVvzymtF4610mtRP0WqL7VoXTfLfJgz6gtdYgelCfvco0RqnzCorhOQ4rSCKsJUw5A-2u8PpaEL294cP1lwvtaARjZtCOJnNQWYPIUcqL4atsAWTraY6tIR6E886XVAWvnBYjIbEN54esbIFydkWTpkYHKOMV6pTXeFheyvaa_cYrf
- PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0kJ1wRNuPj48OvhCJJ6-ZAIwEZbGW_wbjd1fYQmnWdA8QQRxcI0kPb8nzcKgRNc9ty8OzVniBzTSNT_fLSlgMNcc89ppSQSirpXp7vAj1_hfzeODIybM5pML4_PSC-YOC9GLTVXAVAfle4a1bEX-PpZ06GQ==
- Guidechem. (2023). How to synthesize 2-amino-4-chlorophenol. Retrieved from vertexaisearch.cloud.google.
- Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExpHmk02pEXRXg3oHQEu0GxJRXoOkq3V4EFUNg6IAb4GhSP_DTiJ4ch43FoWGYSLgtnkn8C17dmBn-izQIrhtBRGEE0Wi5oZmHDZa1sEFXs2CtSlCPHMVTssXPOlcQ13SAXSvM_TB4i4v2-yY0SW11EZ5zhO2mPtngNLU3jQMblMSdxK9KqGFRUPJW-gkP04ERQj0r7pq301_MpdQXTSY7opDvWp2c7GuJGzTdoHQ=
- National Institutes of Health. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_9u_b8oudxWk_84rATwkyTYc3PzFBNgrSMTQEFzrZCBb5HnVJF5FH_gSFn-HomlPR01dfrfZhS6npMOBMup7zxkdA3tFlo381qioyu9t7lKx0pMh82eHAVzzivaX5c315ipkgB13kRMRy8X6e
- Digital Commons @ NJIT. (n.d.). The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW8morbBmaUeiTbvG1JbVbMq7GRxg0_kUFpesqv2GnbdC1kfjuuPopyON0UXZjsA8E3_PeIQKw7tDC_xoMOThceJaQwWldn6llbsO38ikLqYEoySthc6HZa8p4iUV67OhZF_kShWWd
- Health Sciences. (2024). Benzoxazole synthesis: Significance and symbolism. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsMUKOVJLH9wQltFftOqBTzAxdPA2OLwNAOXjLxNsahGBy9xUch0_8Ev1SuSPGHrCAN8J-DkAixjRaj_gQLFBt0WSOmGbLemDD6avj2SjNb3G6XuAOJQSsp1hjyq1CbqNrGesvOQige17qLK3DDIX6GZU=
- Google Patents. (n.d.). CN103130657B - Synthetic method of 2-chloro-4-aminophenol. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkUkN-kjChoUJa5ocFou4hy_R1Yk2DG9XZdsvv6C-7Msu637BEWZ0T-LTMqECAAaS3jAR1vmR7mz0t_kroCM3WA7UgSwR-eFh7S3LN_FSqg31K5H4h-yiA5zyTzQCS1Wb1mGefEYXTZLlz7jA=
- RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ5kh-CONPvZe8GnmfE8eC4BgvcePEzv-j8UiVlurtqd5M_VXMGBkT6szl_TeSN2WDmfB3owI3O6EwLewRmair9S8SxMncrEGjVdKTMTDXbO8SR1q9VldIeFREUAzsT-MMJLZcIVdHox-kwbxEVvto2WKm1Z3ve9UU
-
ResearchGate. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. Retrieved from [Link]
- University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIbqDg90nGyHrropZU_pNTIfIpz2eyv1eJiL8y6qjsAKPoBAyF5ugsDrHn3Y8KwuhVkLyv3RRRIr3e3Pn5acWvPQvYm_JlNjvvF02wzHQrlgVeCgoM2EVrTn14R_17T2P0rqMqF7UAk10GYvIw8HoZyrqukBKfgPlR7QxSeoGJiZIBM09u3O4F8vPLPyeuzedBOM3Q-PMV32Ge6qwK5A==
- BenchChem. (2025). Optimization of Buchwald-Hartwig amination conditions. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgeyS4k5pGm1VZWmkTpoANKS371ze71ninRbCoxqwOhswLqFwJke5sR3k6gwzTppd8xKimVpbnF_YITN-xqrR8-1DxtoqSXYUzQZ0rcQzUKOL4fxxCXY67Afwuk_QQ7w0k4I-RcmT_5_YDorUDe4Mac_Ng5tlHNUVqSrw_cuevN6hceozFAPsTlb77fyJAir8PdQ==
- MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQx6ofrOGf9kzeBARiJHEntD5cZrfYdpuQoAyRK2d9YTNgHTFAiBElGyNDFBqSBubUjesLnL_A6zKpzSaqDEqnyzUmNGOp_Bweyh9FNswlOBbh2nO7-j4_v9SSoig08HM5YMmn068PEITLe_4K
- BOC Sciences. (n.d.). Advanced Strategies in Heterocyclic Compound Synthesis. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdsqy7AqlCTgWKWOao-depnj-95Nmrv8FtHJh7PKFyKywC84h9n4iO4YD8-yqs3wqDR0yEwcl-epyHCHdLsR-eDoCFgrbjGVVUOGfT-qAO2KhLRy_Gj5uVAUJCsgRXvM-kg-NklktbpuUpK0ETFGXfBFuwSO598pII-UtjUeHqkEpX_ZqRpN6cHGDaS3XxByK2Y7hALlGs2swWz5b0Y2xMLQ==
- Blog. (2025). What are the emerging technologies for pharmaceutical intermediate purification?. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIy52fPSuwqtsaHX67FDsKu1_o96lMfYUUjgWCIgfX6Y8B0Uwd0DoXNU_Sg1nTkEf1PpE9SnoXJsI3rxP5AsGtamyE_XPTmfLIf24nXPZJSKuL_zhC-8-grIF4uAPsxfpaGJpHI2g-WZ9Dg9re_OW8WriK3GPYFTiWsOJd_z19myj_QNXwODNCKzGOJLEFgfg6AZyvs6-bfGVrUgA09ladqdV1CKqtWGVq5ax0MUM7o2CeBTQ=
- BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0cMaSPu3Zcp_pk4m0Zu1lEfXAJenQJU6eVK4U936k-yjCNc_kGJ9JKwmRHF1xmIsbHx8GsBA0TN-pT6HAliuFEeeF3y16i3RSyntgTZgyod9zFlQSYGB3urxtPALbnVXDSdy5VEgxTDdr3gu8IQ-ljJp-4yE4I4ACz13B_BjDMCD4qCDSPacHtaAbWw5ap6GcSOoTUmaW0bJJ3EL61Q==
- JOCPR. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHunxvK1mpB7BQS2bduRAq9YLgcNcztkFjUs0uMjjthxcXlhJgOQq9KwAiOGt2aLEibDM6mu7VpUPcXiT-qIPXMBt9pDfVrJlurojsundtIchjl1f5GZHX_JQhZT0Hv8mKhJAYNgbNjl9Ui35H9-osGZoKExu4F5W8oqLLtEP6kHbjXWeJOzbsFXgVpo2Hgu4eAwWHsKyY5VUp-1f5c
-
Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Buchwald-Hartwig.... Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVkgme3FL8Hl6OBoM-7oebH33PM2GTHqdPaW9AKtr7FFYZSMCDR_VR0O5zvoWkCV6jQzbVdzNWJzE8sRZB9TX1U_NMvTmRic2M01kIJzJ536QdOh04ixGOfWPVVrzOGYcXsKVoxtX5I97O-LU7cASg3RyQ3G6LamyVCYTw6MhkLJ1JiaYFNAhdDso6TfJgVPZLSpC9_lEnzmAQXIFA2OFZDvUUaid-ll7f34UzEu50p4v7_VRBcnaNteT-BIZP_BVWpw==
- Springer Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrXSdyM1_JjrdqMWE05L_9XZmr4t-Xyu_5LOTvqRu0myTCNsG1Ua9pFHEnBJnlOfBSfjQAGI1bjJyPwiZ2ypio1qRD6JtnATxaPvjTrWH3iCM2Uq5L5kmg64EjwxyOJn6U5RSTOwbuONugH2OBkehSISpGnRiAk7HYSeAkpPgFfZ8kpyrR
- ResearchGate. (n.d.). Optimization of reaction parameters for Buchwald-Hartwig amination.... Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf4_aL3gwDQGn9003YvbdlmQ_olZjsNBa19apZmrty0WkBLxBm2n9l52GH4QQtW0j4CguF0KBd0LgIH0QvL9XxzRR5BMqGn1YzG_6F4_f6nVIYmGUJZSQ0iWePyMG7hIQn1zHGdPPpPKfPTqIhwUTiYsMCHGY3jGoMkSEXEyl5wyuHjmtnQTBAi7OOW4PFSILRKJpntaxHWfJxgp_qmmvAP0HouMx4TriDBwGiHOsY-IzE7MJCoDYZGiU1A==
- National Institutes of Health. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1_hwIcbMiVBfef504pl3tGnNAC-zLnStzg9gXeZZg7xUMbNL4-oihsvU6IBbfeRw1osOElqJW8F4JZ2iGEUNvPttgtcXCDxFDM6Irin2E10dLyAEG5hshfjeFkM8VL5HbttWWTOMav2VoclY=
- National Institutes of Health. (n.d.). In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLOd8Sgsmz6WOWmGyS_LUupxsWGIVu4KkEbmyhSNGFaaXXM22vGlIUFkiEYNAf_EkmCUtyRDxQSm3CLdcW6imBzi7IveSXKLgFHzfhQY44Ue-ymtYDiV8UUQUqhLXeoh_h-xczk9yvrF0DzUQ=
- Google Patents. (n.d.). US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. Retrieved from vertexaisearch.cloud.google.
- Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzyuDetD4YM0vcA_EWSqCz6gszNTx3bw4lwNaGbxTzElMNQiT7VTjRP4v6M7SefIlx8d9uxsbwkwLNHKk4AZUaRCsGT3z2RrCCE7NHn0PX-Ae-xp7oaKvEZ-Tg5HPDkmK7a99BVHoLhBbBXXTJ-tKWGPD63I5DG347yW6YL_ndNm0VsXywHQWC77kp7Lf4oPNUcWUt8yRNa2vPInZZFZhU
- MDPI. (n.d.). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu7LAHDtGVDKGzfnKCDxoDkoXYOvSitzRmBzsoMVjcyPYXoVrt7LCU78yFsGLjF_yl3Fi8QQaTyVq_hZ4I-u4-LIO5JU7the1WJQknKH1u6orHi_uvtkmvsb4x_itMXzdK0oM=
- BOC Sciences. (n.d.). CAS 1266975-27-2 (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsYPXjNB9OvcuA9jAbGKXiLzo6eJF_bdHElamn1KVjt_iIkSjks6gI-WLAco5rj8fZReBuS8WFcAoLfBRdHfBgJU4SBw7F4RHlUyjGTJ3WSoRrBjGY7hR0Bc3-CWyNsyU9l4SgEI1kVFkOhBKoTxudwKJzP27Zh8H-NcR-2F-pS7vkHd6tNvT35cfoY-uuZ85Xfg5qTyVPbhE8n0FO0Qq17AHULXCcfCHm_dY=
- PubChem. (n.d.). 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHxBPPsDkiebnQaPPGISkTttx75A6SpaLa-Nfe1OwzyV4rshz5U8e_stg7e44awXjTUjEXJigOtpdR37tX0FLNhIhc3Ztu4X1273dGzL1HHe13cA08aXhfHGZcxT_TexF4HZN42-FiRCPC2yZU
- BenchChem. (2025). The Versatility of 2-Bromo-5-chlorobenzo[d]oxazole in Medicinal Chemistry: A Gateway to Novel Therapeutics. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEENxrDgEkJBGLLv-AmfS70g7JI5MmSY1EJfcS_uFWM0cskXC8X2brfBWm30qrg7HRs_OR5CKXSQ_I6wYPtCSdSgHh670S_C3em9F8Wxffi2LTKo9qkrqZUKaQ8GRov0j5GsmPWfQQucfCwHcZ4HoKYHRyYp_nPqsSZriFRFZQacqYbHHEwtgAGHqYxq2UJewZBUNs3lafHemlQxuwx8tH4vwKqBQQMMjKGtfNy8moXumWvGqLTQ2yj7bE298wHJGSGtz3m2xVQ
- CLEARSYNTH. (n.d.). (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole hydrochloride. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRICmavdBPCYo1V3MUZSdYnKBNAE8yFjnFkxGGAeNnyQH2RMebpF2_LwGBE575zun0ni8D_F_469X2jjhbsPQ7qjVCsS9qjWIcT_opQQhLy206K2KH_fHkBK1GgeMksYCjWespkeeazcZ2toVHKMZv0GuiuuwkYY08ZMVfPne_eNeaXtcbtbG53QSrTgW5_d49HWAbl6Q5O-zhFgRrRQE7hYs=
Sources
- 2. 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | C13H16ClN3O | CID 53260164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 7. reddit.com [reddit.com]
- 8. clearsynth.com [clearsynth.com]
- 9. biosynce.com [biosynce.com]
- 10. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side products in the synthesis of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole
Technical Support Center: Synthesis of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole
Welcome to the technical support guide for the synthesis of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, a key intermediate in the development of advanced pharmaceutical agents such as Suvorexant.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize side product formation and optimize your synthetic protocol. Our approach is grounded in mechanistic principles to empower you to make informed decisions in the lab.
Section 1: Understanding the Synthetic Pathway and Key Challenges
The most common and scalable synthesis of the target molecule involves a two-step process. Understanding the nuances of each step is critical to controlling purity.
-
Step 1: Benzoxazole Ring Formation. This step involves the cyclization of 4-chloro-2-aminophenol with cyanogen bromide (CNBr) to form 2-amino-5-chlorobenzo[d]oxazole. The reaction hinges on the differential nucleophilicity of the amino and hydroxyl groups of the starting material.[2]
-
Step 2: Nucleophilic Aromatic Substitution (SNAr). The intermediate, 2-amino-5-chlorobenzo[d]oxazole, is often converted to a better leaving group (e.g., 2,5-dichlorobenzo[d]oxazole) or directly coupled with (R)-2-methyl-1,4-diazepane. For this guide, we will focus on the direct amination pathway, which presents its own set of challenges.
Below is a diagram illustrating the general synthetic workflow and the points at which major side products can arise.
Caption: General synthetic workflow and points of side product formation.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a question-and-answer format.
FAQ 1: My reaction stalls, leaving significant amounts of unreacted 4-chloro-2-aminophenol. What is the likely cause and solution?
Answer: This issue typically points to incomplete activation or suboptimal conditions during the cyclization step.
-
Causality: The cyclization of 2-aminophenol with CNBr proceeds via an intermediate that must undergo an intramolecular nucleophilic attack by the hydroxyl group to form the oxazole ring.[3][4] If the reaction conditions (temperature, solvent) do not provide sufficient energy to overcome the activation barrier, or if the intermediate is stabilized, the reaction can stall. The amino group (-NH2) is a more potent nucleophile than the hydroxyl group (-OH), leading to the initial formation of a cyanamide intermediate.[2] Failure to cyclize leaves this intermediate or unreacted starting material.
-
Troubleshooting Protocol:
-
Temperature Optimization: Ensure the reaction is heated sufficiently. For many benzoxazole syntheses, reflux temperatures are required to drive the cyclization to completion.[4] Start with a modest temperature (e.g., 60-70 °C) and gradually increase it while monitoring the reaction by TLC or LC-MS.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Polar aprotic solvents like 1,4-dioxane or DMF are often effective.[5]
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as BF₃·Et₂O, can activate the cyano group of the intermediate, facilitating the nucleophilic attack by the hydroxyl group and promoting ring closure.[4]
-
FAQ 2: I've isolated an impurity with a mass corresponding to the addition of two benzoxazole units to one diazepane molecule. How can I prevent this?
Answer: You are observing the formation of a bis-arylated side product. This is a common issue when using a nucleophile with multiple reactive sites, such as 1,4-diazepane.
-
Causality: (R)-2-methyl-1,4-diazepane has two secondary amine nitrogens (N1 and N4). While the N1 nitrogen is sterically more accessible, under forcing conditions or with an excess of the electrophilic benzoxazole partner, a second substitution can occur at the N4 position, leading to a dimeric impurity.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess of the diazepane (e.g., 1.1-1.2 equivalents) relative to the benzoxazole. Crucially, add the electrophilic benzoxazole species slowly to a solution of the diazepane. This maintains a low concentration of the electrophile, favoring mono-substitution.
-
Employ a Non-Nucleophilic Base: Use a hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid byproduct (e.g., HBr) without competing with the diazepane as a nucleophile.
-
Lower Reaction Temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate will increase the selectivity for the more kinetically favored mono-alkylation product.
-
Consider a Protecting Group Strategy: For ultimate control, though it adds steps, you can protect the N4 nitrogen of the diazepane with a group like Boc (tert-butoxycarbonyl). The protected diazepane is then coupled, followed by deprotection to yield the final product.
-
FAQ 3: My final product purity is low, and I see a cluster of peaks around the product peak in my LC-MS. What could these be?
Answer: This pattern often suggests the presence of isomers or partially reacted intermediates.
-
Causality:
-
Regioisomers: While substitution at the N1 position of the diazepane is generally preferred, some substitution may occur at the N4 position, leading to a regioisomeric product with the same mass.
-
Incomplete Cyclization: As mentioned in FAQ 1, the N-(4-chloro-2-hydroxyphenyl)cyanamide intermediate can persist if the first step is incomplete.[2] This intermediate could potentially be carried through workup and appear in the final analysis.
-
Reaction with Solvent: In some cases, reactive intermediates can be trapped by the solvent, especially if using nucleophilic solvents like alcohols at high temperatures.
-
-
Troubleshooting Protocol:
-
Confirm Intermediate Purity: Before proceeding to the second step, ensure the 2-amino-5-chlorobenzo[d]oxazole intermediate is of high purity. Purify it via recrystallization or a silica plug if necessary.
-
Optimize Coupling Conditions: Re-evaluate the conditions of the second step as outlined in FAQ 2. Lowering the temperature is often the most effective way to improve regioselectivity.
-
Analytical Characterization: Use techniques like 2D NMR (HSQC, HMBC) to definitively characterize the main product and impurities to confirm their structures. This will guide your optimization efforts more effectively.
-
Section 3: Optimized Protocols & Data
Based on literature precedent and internal optimization, the following protocol is recommended for minimizing side products.[3][6]
Optimized Two-Step Protocol
Step 1: Synthesis of 2-Amino-5-chlorobenzo[d]oxazole
-
To a stirred solution of 4-chloro-2-aminophenol (1.0 equiv) in 1,4-dioxane (5 mL per mmol), add cyanogen bromide (1.1 equiv) portion-wise at room temperature.
-
Heat the mixture to reflux (approx. 100 °C) for 25-30 hours.[4]
-
Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) for the disappearance of the starting material.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization if necessary.
Step 2: Coupling with (R)-2-methyl-1,4-diazepane
-
Dissolve 2-amino-5-chlorobenzo[d]oxazole (1.0 equiv) and (R)-2-methyl-1,4-diazepane (1.2 equiv) in a suitable solvent such as DMSO or NMP.
-
Add a non-nucleophilic base such as potassium carbonate (3.0 equiv) or DIPEA (2.5 equiv).[3]
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After completion, cool the mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purify the crude product via column chromatography.
Table 1: Effect of Key Parameters on Product Purity
| Parameter | Condition A | Condition B | Condition C | Typical Purity (%) | Primary Side Product |
| Base (Step 2) | K₂CO₃ | DIPEA | None | 85-90% (K₂CO₃) | Bis-arylation |
| Solvent (Step 2) | DMSO | NMP | Toluene | 90-95% (DMSO) | Low Conversion |
| Temperature (Step 2) | 100 °C | 120 °C | 150 °C | 95% (120 °C) | Incomplete Reaction (100°C), Degradation (150°C) |
| Diazepane Equiv. | 1.05 | 1.5 | 2.0 | >95% (1.05) | Purification Difficulty |
Section 4: Troubleshooting Logic Flow
When encountering an unexpected result, a logical diagnostic process is key. The following flowchart can guide your troubleshooting efforts.
Caption: A logical flowchart for troubleshooting common synthesis issues.
By systematically addressing these potential pitfalls, researchers can significantly improve the yield and purity of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, streamlining the path toward its use in drug development and other advanced applications.
References
- BenchChem. (n.d.). Side reactions in the synthesis of 2-Methylbenzoxazole and their prevention.
-
Štefane, B., & Kočevar, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19163–19173. [Link]
-
Kasthuri, J., et al. (2015). Synthesis of 2-aminobenzoxazoles using an efficient, air-stable, and nonhazardous electrophilic cyanating agent. Organic & Biomolecular Chemistry, 13(1), 164-169. (Note: While this specific article was cited as irreproducible in reference[3], the general approach is relevant).
-
ResearchGate. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]
-
Neumaier, F., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. EJNMMI Radiopharmacy and Chemistry, 9(1), 18. [Link]
-
MDPI. (2022). The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. Molecules, 27(17), 576. [Link]
- Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
-
Griffin, C. E., & Brown, T. D. (2014). Classics in Chemical Neuroscience: Diazepam (Valium). ACS Chemical Neuroscience, 5(10), 878–888. [Link]
-
Pharmaffiliates. (n.d.). (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. Retrieved from [Link]
Sources
Technical Support Center: Analytical Methodologies for 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole
Welcome to the dedicated technical support resource for the analytical refinement of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analysis of this critical benzoxazole derivative. As an intermediate in the synthesis of pharmacologically significant molecules like Suvorexant, robust and reliable analytical methods are paramount for ensuring quality and consistency.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Each section is crafted to not only offer solutions but also to explain the underlying scientific principles, empowering you to make informed decisions in your laboratory.
Section 1: High-Performance Liquid Chromatography (HPLC) - Troubleshooting Guide
High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis of this compound, offering excellent resolution and quantitation capabilities. However, various issues can arise during method development and routine analysis. This section addresses the most common HPLC-related problems.
FAQ 1: My peak for this compound is tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing is a common issue in HPLC and can be caused by a variety of factors. Here's a systematic approach to troubleshooting:
-
Secondary Interactions: The diazepan and benzoxazole moieties in the molecule contain basic nitrogen atoms that can interact with acidic silanol groups on the surface of C18 columns. This is a frequent cause of peak tailing for basic compounds.
-
Solution:
-
Lower the pH of the mobile phase: By operating at a lower pH (e.g., 2.5-3.5) with an additive like trifluoroacetic acid (TFA) or formic acid, you can protonate the basic nitrogens on your molecule and suppress the ionization of silanol groups, thus minimizing secondary interactions.
-
Use an end-capped column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanol groups. Ensure you are using a suitable column.
-
Add a competing base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to preferentially interact with the active sites on the stationary phase.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of your sample and re-inject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds on the column or degradation of the stationary phase can create active sites that cause tailing.
-
Solution:
-
Flush the column: Use a strong solvent wash to remove potential contaminants. A typical reverse-phase column wash protocol involves flushing with water, then isopropanol, and finally re-equilibrating with your mobile phase.
-
Replace the column: If flushing does not resolve the issue, the column may be permanently damaged and require replacement.
-
-
Workflow for Troubleshooting Peak Tailing
Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.
FAQ 2: I'm seeing split peaks for my compound. What should I investigate?
Answer:
Split peaks can be frustrating, but they usually point to a problem at the head of the column or with the sample solvent.
-
Partially Blocked Frit: If the inlet frit of your column is partially blocked, the sample band will be distributed unevenly onto the column, leading to a split peak.
-
Solution: Try back-flushing the column. If this doesn't work, the frit may need to be replaced, or the entire column may need to be replaced.
-
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a split peak.
-
Solution: This usually indicates a degraded column that needs to be replaced.
-
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion, including splitting.
-
Solution: Ideally, dissolve your sample in the mobile phase. If this is not possible, use a solvent that is as weak as or weaker than your mobile phase.
-
Recommended Starting HPLC Parameters
For initial method development, consider the following parameters, based on methods for the structurally related API, Suvorexant.[2]
| Parameter | Recommended Value | Rationale |
| Column | C18, 2.7-5 µm, e.g., Poroshell 120 SB-C18 (4.6 x 100 mm) | Provides good retention and peak shape for this type of molecule.[3] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase to improve peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | Start with a shallow gradient (e.g., 10-90% B over 15 min) | To ensure good separation from any impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30-40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at ~254 nm | Benzoxazoles typically have strong UV absorbance in this region.[3] |
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - Troubleshooting Guide
LC-MS provides an additional layer of specificity and sensitivity, which is invaluable for impurity profiling and trace analysis. However, the interface between the LC and the MS can introduce a unique set of challenges.
FAQ 3: I am experiencing poor sensitivity and a noisy baseline in my LC-MS analysis. What are the common causes?
Answer:
Poor sensitivity in LC-MS can stem from issues with ionization, ion suppression, or the MS settings themselves.
-
Ion Suppression: The most common cause of poor sensitivity in LC-MS is ion suppression, where co-eluting matrix components compete with the analyte for ionization, reducing its signal.
-
Solution:
-
Improve chromatographic separation: Ensure your analyte peak is well-resolved from the solvent front and any other major components.
-
Enhance sample preparation: Use a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Dilute the sample: If the concentration of matrix components is very high, dilution may reduce their impact on ionization.
-
-
-
Incorrect MS Parameters: The MS parameters must be optimized for your specific compound.
-
Solution:
-
Tune the instrument: Infuse a standard solution of your compound directly into the mass spectrometer to optimize parameters such as capillary voltage, cone voltage, and collision energy.
-
Select the correct ionization mode: For this compound, with its basic nitrogen atoms, positive ion electrospray ionization (ESI+) is the most appropriate mode.
-
-
-
Mobile Phase Incompatibility: Non-volatile buffers (e.g., phosphate buffers) are not compatible with MS and can cause signal suppression and contamination of the ion source.
-
Solution: Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate.
-
Predicted Mass Spectra and Fragmentation
While specific experimental mass spectra for this intermediate are not widely published, we can predict the likely fragmentation patterns based on its structure and data from similar benzoxazole compounds.
-
Molecular Ion: Expect a strong molecular ion peak [M+H]⁺ at m/z 266.1, with a characteristic isotopic peak at m/z 268.1 due to the presence of the chlorine-37 isotope.
-
Key Fragments: Fragmentation is likely to occur at the diazepan ring and the bond connecting it to the benzoxazole core. Common losses would include fragments of the diazepan ring.
Troubleshooting Workflow for LC-MS Sensitivity Issues
Caption: A systematic approach to troubleshooting sensitivity issues in LC-MS.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Troubleshooting Guide
NMR is a powerful tool for the structural elucidation and confirmation of this compound. However, poor sample preparation or incorrect acquisition parameters can lead to ambiguous or uninterpretable spectra.
FAQ 4: My NMR spectrum is showing broad peaks. What could be the issue?
Answer:
Broad peaks in an NMR spectrum can obscure important coupling information and make interpretation difficult. Here are the common culprits:
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Ensure your glassware is scrupulously clean. If you suspect metal contamination, you can try filtering your sample through a small plug of silica or celite.
-
-
Sample Aggregation: At high concentrations, molecules can aggregate, leading to broader signals.
-
Solution: Dilute your sample and re-acquire the spectrum.
-
-
Chemical Exchange: The diazepan ring can undergo conformational exchange on the NMR timescale, which can lead to broadening of the signals for the protons on this ring.
-
Solution:
-
Vary the temperature: Acquiring the spectrum at a lower temperature can slow down the exchange process and sharpen the signals (decoalescence). Conversely, acquiring at a higher temperature can accelerate the exchange and lead to a single, sharp, averaged signal (coalescence).
-
This is a characteristic of the molecule's structure and may be unavoidable under standard conditions.
-
-
-
Improper Shimming: An inhomogeneous magnetic field will result in broad peaks.
-
Solution: Carefully shim the spectrometer before acquiring your spectrum. Modern spectrometers have automated shimming routines that are usually very effective.
-
Expected ¹H and ¹³C NMR Spectral Features
-
¹H NMR:
-
Aromatic Region (δ 6.5-8.0 ppm): You will see signals for the three protons on the benzoxazole ring. The splitting patterns will be indicative of their substitution pattern.
-
Diazepan Ring Protons (δ 2.5-4.0 ppm): These will likely be a series of complex, overlapping multiplets due to the conformational flexibility of the seven-membered ring.
-
Methyl Group (δ ~1.2 ppm): A doublet for the methyl group on the diazepan ring.
-
-
¹³C NMR:
-
Aromatic Carbons (δ 110-160 ppm): Signals for the carbons of the benzoxazole ring.
-
C=N Carbon (δ > 160 ppm): The carbon of the oxazole ring double-bonded to nitrogen will be significantly downfield.
-
Diazepan and Methyl Carbons (δ 20-60 ppm): Signals for the aliphatic carbons of the diazepan ring and the methyl group.
-
Section 4: Development of Stability-Indicating Methods
A stability-indicating method is crucial for determining the shelf-life of a drug substance and for ensuring that no degradants are co-eluting with the main peak.
FAQ 5: How do I develop a stability-indicating HPLC method for this compound?
Answer:
Developing a stability-indicating method involves subjecting the compound to forced degradation under various stress conditions and then developing an HPLC method that can separate the parent compound from all the resulting degradation products.
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: Treat the compound with dilute HCl and dilute NaOH at elevated temperatures.
-
Oxidation: Treat the compound with a solution of hydrogen peroxide (H₂O₂).
-
Thermal Stress: Expose the solid compound and a solution of the compound to high temperatures.
-
Photostability: Expose the solid compound and a solution of the compound to UV and visible light.
-
-
Method Development:
-
Analyze the stressed samples using your initial HPLC method.
-
The goal is to achieve baseline separation between the main peak and all degradant peaks.
-
You may need to adjust the gradient slope, mobile phase composition (e.g., switching from methanol to acetonitrile, or vice versa), or column chemistry to achieve the desired separation.
-
Use a photodiode array (PDA) detector to check for peak purity of the main peak in the stressed samples. This will help to ensure that no degradants are co-eluting.
-
References
- A method for determining Suvorexan and its intermediate by HPLC.
- Method for determining Suvorexant intermediate employing HPLC.
- (R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole. BOC Sciences. CAS 1266975-27-2.
- A kind of method for determination of related substances of Suvorexan by HPLC.
- Sriram Siddhartha, Tata Santosh, and J Vijaya Ratna. "Development And Validation Of HPLC Method For The Determination Of Suvorexant In Pharmaceutical Dosage Forms." International Journal of Pharmaceutical Sciences and Research 9.3 (2018): 1000-1006.
- Vivek, et al. "A comprehensive review on analytical methods for the quantification of suvorexant.
- (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole hydrochloride. Clearsynth. CAS 1266664-66-7.
- (R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole. Guidechem. CAS 1266975-27-2.
- "NOVEL 2-SUBSTITUTED-5-(4-CHLORO-2-PHENOXY)PHENYL-1,3,4- OXADIAZOLE DERIVATIVES, LIGANDS OF GABAA/BENZODIAZE- PINE RECEPTOR." EXCLI Journal 22 (2023): 250-262.
- Mass Spectrometry Fragmentation Analysis: 5-Chlorobenzo[d]oxazole-2-carbaldehyde and Compar
- (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole.
- (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole hydrochloride. BLD Pharm. CAS 1266664-66-7.
- This compound HCl. Axios Research.
- (R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole. ChemicalBook. CAS 1266975-27-2.
- "MASS SPECTROMETRY OF OXAZOLES." HETEROCYCLES 14.6 (1980): 735-748.
- (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. BLD Pharm. CAS 1266975-27-2.
- "Identification, synthesis and characterization of principal process related potential impurities in Diazepam." Journal of Chemical and Pharmaceutical Research 7.9 (2015): 645-654.
- "LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines." Current Drug Metabolism 24.3 (2023): 223-237.
Sources
Validation & Comparative
Comparing the efficacy of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole with other 5-HT2A antagonists
A Comparative Guide to the Efficacy of Novel 5-HT2A Receptor Antagonists
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the efficacy of novel serotonin 2A (5-HT2A) receptor antagonists. As the specific compound 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole is identified as Eplivanserin, a selective 5-HT2A antagonist, this document will establish a paradigm for evaluating its efficacy against a panel of well-characterized antagonists with diverse pharmacological profiles.[1][] The chosen comparators are:
-
Ketanserin : A classic, well-studied 5-HT2A antagonist, often used as a benchmark in research.[3]
-
Risperidone : A widely prescribed atypical antipsychotic with potent 5-HT2A and dopamine D2 receptor antagonism.[4][5][6]
-
Pimavanserin : A selective 5-HT2A inverse agonist/antagonist, notable for its lack of significant dopamine receptor activity.[7][8][9][10]
By systematically evaluating a novel compound like Eplivanserin against these standards, researchers can accurately profile its potency, selectivity, and potential therapeutic utility.
The Serotonin 2A Receptor: A Critical CNS Target
The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a primary target for a wide range of therapeutics, particularly those for neuropsychiatric disorders.[11][12] It is highly expressed in the cerebral cortex and plays a crucial role in modulating cognitive processes, perception, and mood.[13][14]
Upon activation by serotonin, the 5-HT2A receptor primarily couples to the Gq/G11 signaling pathway.[11][13] This initiates a cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[11][13][14] Subsequently, IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signaling event that can be precisely measured in functional assays.[12][13][14] Antagonism of this pathway is a core mechanism for many atypical antipsychotics and the primary action of serotonergic psychedelic drugs.[3][11][13]
Signaling Pathway Overview
The canonical Gq pathway is the most studied for this receptor and forms the basis of primary functional screening.[12] However, it's important to recognize that 5-HT2A receptors can also engage other pathways, such as phospholipase A2 (PLA2) activation, in a ligand-dependent manner, a concept known as functional selectivity or biased agonism.[12][13][15]
Comparative Efficacy Analysis: In Vitro Data
The initial assessment of a novel antagonist involves quantifying its interaction with the target receptor in controlled, cell-based systems. The two primary parameters are binding affinity (Ki) and functional potency (IC50).
Binding Affinity (Ki)
Binding affinity measures how tightly a compound binds to the receptor. It is typically determined using a competitive radioligand binding assay, which is considered the gold standard.[11][16] In this assay, a radiolabeled ligand with known affinity for the 5-HT2A receptor (e.g., [3H]ketanserin) is competed off by increasing concentrations of the unlabeled test compound.[17][18][19] The resulting Ki value is an intrinsic property of the compound; a lower Ki indicates higher binding affinity.
| Compound | Receptor Ki (nM) - Human 5-HT2A | Selectivity Profile |
| Eplivanserin | Data to be determined | High selectivity for 5-HT2A anticipated.[1] |
| Ketanserin | 0.35 - 2.0 | High affinity for α1-adrenergic and H1 receptors.[3][19][20] |
| Risperidone | ~0.6 | Potent D2 receptor antagonist (Ki ~3 nM).[21] |
| Pimavanserin | ~0.087 (Inverse Agonist) | Highly selective; no appreciable affinity for dopamine, histamine, or muscarinic receptors.[8][22] |
Note: Ki values can vary between studies based on experimental conditions (e.g., cell line, radioligand).
Functional Antagonism (IC50)
Functional assays measure the ability of a compound to inhibit the receptor's biological response to an agonist. For the Gq-coupled 5-HT2A receptor, the most common method is the calcium flux assay.[23][24][25][26] This assay measures the increase in intracellular calcium following receptor activation by a potent agonist (e.g., serotonin or DOI). The antagonist's potency is quantified as the IC50 value—the concentration required to inhibit 50% of the maximal agonist response.
| Compound | Functional IC50 (nM) vs. Serotonin | Assay Type |
| Eplivanserin | Data to be determined | Calcium Flux |
| Ketanserin | ~1.04 | Calcium Flux[20] |
| Risperidone | ~1-5 | Calcium Flux / IP1 Accumulation |
| Pimavanserin | ~0.4 - 0.7 | Calcium Flux / IP1 Accumulation |
Comparative Efficacy Analysis: In Vivo Data
In vivo models are essential to determine if in vitro potency translates to physiological effects. The DOI-induced head-twitch response (HTR) in rodents is the most widely accepted and specific behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans.[27][28][29][30][31]
The Head-Twitch Response (HTR) Model
Administration of a 5-HT2A agonist like 2,5-dimethoxy-4-iodoamphetamine (DOI) reliably induces a rapid, paroxysmal head rotation in mice and rats.[28][30] The frequency of these twitches is dose-dependent and is potently blocked by selective 5-HT2A antagonists.[28][32] This model provides a robust, quantifiable measure of a compound's ability to engage and block the 5-HT2A receptor in the central nervous system.
The efficacy of a novel antagonist like Eplivanserin would be determined by its ability to reduce the number of head twitches induced by a standard dose of DOI. This is typically quantified as an ID50 value (the dose required to inhibit the response by 50%).
| Compound | HTR Attenuation (ID50) | Species |
| Eplivanserin | Data to be determined | Mouse/Rat |
| Ketanserin | ~0.1 - 0.6 mg/kg | Mouse/Rat[28] |
| Risperidone | ~0.02 - 0.1 mg/kg | Mouse/Rat |
| Pimavanserin | ~0.1 - 1.0 mg/kg | Mouse/Rat |
Note: In vivo potency is influenced by pharmacokinetic factors (absorption, distribution, metabolism, excretion) in addition to receptor affinity.
Experimental Protocols & Methodologies
Scientific integrity requires transparent and reproducible methods. The following are detailed protocols for the key assays described in this guide.
Protocol: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of a test compound for the human 5-HT2A receptor.
Step-by-Step Methodology:
-
Receptor Source: Use membrane preparations from CHO-K1 or HEK293 cells stably expressing the recombinant human 5-HT2A receptor.[33]
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]ketanserin (e.g., 0.5 nM), and serial dilutions of the test compound (e.g., Eplivanserin).[18]
-
Controls: Include wells for total binding (no competitor) and non-specific binding (excess of an unlabeled ligand like 1 µM Ketanserin).[18]
-
Equilibration: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.[18]
-
Filtration: Rapidly harvest the contents of each well onto a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.
-
Scintillation Counting: After the filters dry, add scintillation cocktail and measure the radioactivity in a microplate scintillation counter.
-
Data Analysis: Determine the IC50 from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol: In Vitro Calcium Flux Assay
This protocol determines the functional potency (IC50) of an antagonist by measuring its ability to block agonist-induced calcium mobilization.[34]
Step-by-Step Methodology:
-
Cell Culture: Plate HEK293 cells stably expressing the human 5-HT2A receptor in black, clear-bottom 96-well plates and grow to 90-100% confluency.[23]
-
Dye Loading: Remove the growth medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to prevent dye leakage).[23][35]
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, to allow the cells to take up the dye.[23]
-
Antagonist Pre-incubation: Add serial dilutions of the test antagonist (e.g., Eplivanserin) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading for 10-20 seconds.[35]
-
Agonist Addition: The instrument automatically adds a pre-determined concentration of a 5-HT2A agonist (e.g., Serotonin, at its EC80 concentration) to all wells.
-
Kinetic Read: Continue to measure fluorescence intensity for an additional 60-120 seconds.[35]
-
Data Analysis: The response is calculated as the maximum fluorescence signal minus the baseline. Plot the % inhibition of the agonist response versus the log concentration of the antagonist to determine the IC50 value.[35]
Conclusion: A Framework for Decision Making
This guide outlines a rigorous, multi-step process for characterizing a novel 5-HT2A antagonist like Eplivanserin and comparing its efficacy to established benchmarks. By integrating in vitro binding and functional data with in vivo behavioral pharmacology, researchers can build a comprehensive profile of their compound.
-
A potent Ki value indicates strong target engagement.
-
A low IC50 in a functional assay confirms its ability to block receptor signaling.
-
A potent ID50 in the HTR model demonstrates CNS penetration and target engagement in vivo.
Comparing these values to those of Ketanserin, Risperidone, and Pimavanserin provides crucial context. For example, a compound with high affinity and functional potency similar to Pimavanserin but lacking D2 affinity might be a promising candidate for treating psychosis without the motor side effects associated with drugs like Risperidone.[5][7][36] This systematic approach ensures that drug development decisions are based on objective, reproducible, and therapeutically relevant data.
References
- 5-HT2A receptor. (n.d.). In Wikipedia. Retrieved January 15, 2026.
- 5-HT2A receptor. (n.d.). Bionity.com. Retrieved January 15, 2026.
- Application Notes: 5-HT2A Antagonist Radioligand Binding Assay. (2025). Benchchem.
- Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (n.d.). Bio-protocol. Retrieved January 15, 2026.
- What is the mechanism of Pimavanserin tartrate? (2024, July 17).
- Risperidone and its Deconstructed Analogs: Functional Effects on the 5HT2AR. (2014). VCU Scholars Compass.
- Serotonin 2A (5-HT2A)
- Risperidone acts as an antagonist at 5-HT 2A receptors. (A)... (n.d.).
- Mechanism of Action of Risperidone. (2014, July 1). Psychopharmacology Institute.
- Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. (2018). PubMed Central.
- Acadia Pharmaceuticals Provides Business and Pipeline Updates at 44th Annual J.P. Morgan Healthcare Conference. (2026, January 13). Acadia Pharmaceuticals.
- Calcium Flux Assay Protocol | Download Table. (n.d.).
- Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. (n.d.). Eurofins Discovery. Retrieved January 15, 2026.
- What is the 5HT2A receptor occupancy of risperidone (antipsychotic medication) at a dose of 0.5 mg? (2025, November 13). Dr.Oracle.
- Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. (2017). OUCI.
- Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential. (2021). PubMed Central.
- Cas 1266975-27-2,(R). (n.d.). LookChem. Retrieved January 15, 2026.
- Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in R
- A complex signaling cascade links the serotonin2A receptor to phospholipase A2 activation: The involvement of MAP kinases | Request PDF. (2025, August 5).
- Pimavanserin: A Truly Effective Treatment for Parkinson's Disease Psychosis? A Review of Interventions. (2023, May 30). PubMed Central.
- Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. (2016, August 9). Cambridge University Press & Assessment.
- Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms. (2024, November 27). PubMed Central.
- Application Notes and Protocols for Calcium Flux Assays in Determining 5-HT2C Receptor Functional Selectivity. (2025). Benchchem.
- Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Retrieved January 15, 2026.
- Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice. (2005). PubMed Central.
- Differential Effects of 5-HT2A and 5-HT2C Receptor Blockade on Str
- Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model. (2013). PubMed Central.
- Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. (2013). PubMed Central.
- In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. (2022). PubMed.
- 5-HT2A Biochemical Binding Assay Service. (n.d.). Reaction Biology. Retrieved January 15, 2026.
- (PDF) Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms. (2025, August 6).
- “Selective” serotonin 5-HT2A receptor antagonists. (2022). PubMed Central.
- 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. (n.d.). Eurofins. Retrieved January 15, 2026.
- Development of a 5-hydroxytryptamine(2A)
- ketanserin | Ligand Activity Charts. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 15, 2026.
- Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 15, 2026.
- 5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. Retrieved January 15, 2026.
- Application Notes and Protocols: 5-HT2A Antagonist Solution Preparation for In Vitro Experiments. (2025). Benchchem.
- Design, synthesis and activity evaluation of novel 5-HT 2A receptor antagonists. (n.d.).
- Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. (2012). PubMed Central.
- Efficacy of 5-HT2A antagonists on negative symptoms in patients with schizophrenia: A meta-analysis. (2023, February 8). PubMed.
- Induction of a high-affinity ketanserin binding site at the 5-Hydroxytryptamine(1B) receptor by modification of its carboxy-terminal intracellular portion. (2001). PubMed.
- CAS 1266975-27-2 (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. (n.d.). biosynth.com. Retrieved January 15, 2026.
Sources
- 1. lookchem.com [lookchem.com]
- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. droracle.ai [droracle.ai]
- 7. What is the mechanism of Pimavanserin tartrate? [synapse.patsnap.com]
- 8. acadia.com [acadia.com]
- 9. Pimavanserin: A Truly Effective Treatment for Parkinson’s Disease Psychosis? A Review of Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of action of pimavanserin in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors | CNS Spectrums | Cambridge Core [cambridge.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 14. 5-HT2A_receptor [bionity.com]
- 15. researchgate.net [researchgate.net]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 19. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of action of pimavanserin in Parkinson’s disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors [ouci.dntb.gov.ua]
- 23. bio-protocol.org [bio-protocol.org]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. innoprot.com [innoprot.com]
- 27. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Interaction of 5-HT2A and 5-HT2C Receptors in R(−)-2,5-Dimethoxy-4-iodoamphetamine-Elicited Head Twitch Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 33. reactionbiology.com [reactionbiology.com]
- 34. researchgate.net [researchgate.net]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. Efficacy of 5-HT2A antagonists on negative symptoms in patients with schizophrenia: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Target Validation of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (Eplivanserin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methodologies for validating the binding target of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, a compound also known as Eplivanserin. The primary molecular target of Eplivanserin is the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR) implicated in various neuropsychiatric disorders.[1][2] This document will delve into the principles and protocols of key validation assays, presenting a comparative analysis of Eplivanserin's interaction with the 5-HT2A receptor against other well-characterized antagonists.
Introduction to Eplivanserin and its Target: The 5-HT2A Receptor
Eplivanserin is a potent and selective antagonist of the 5-HT2A receptor.[1] The 5-HT2A receptor, predominantly coupled to the Gq/11 signaling pathway, plays a crucial role in modulating a wide array of physiological and cognitive processes.[3] Upon activation by its endogenous ligand, serotonin, the 5-HT2A receptor initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently triggers the release of intracellular calcium.[3] Antagonism of this receptor is a key mechanism for the therapeutic action of several atypical antipsychotic and hypnotic drugs.[3][4]
Validating the engagement of a novel compound with its intended target is a cornerstone of drug discovery, ensuring that the observed physiological effects are indeed mediated by the desired molecular interaction.[2] This guide will explore and compare several robust techniques for validating the binding of Eplivanserin to the 5-HT2A receptor.
Comparative Ligands
To provide a comprehensive context for Eplivanserin's binding characteristics, this guide will compare it to the following well-established 5-HT2A receptor antagonists:
-
Risperidone: An atypical antipsychotic with high affinity for both 5-HT2A and dopamine D2 receptors.[8][9]
-
Ketanserin: A classic 5-HT2A antagonist also exhibiting affinity for other receptors.[10][11][12]
I. Direct Binding Assessment: Radioligand Binding Assays
Radioligand binding assays are a gold-standard method for quantifying the affinity of a compound for its receptor.[3] This technique relies on the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound for binding to the receptor.
Causality Behind Experimental Choices
The choice of the radioligand is critical for a successful binding assay. [3H]ketanserin is a commonly used radioligand for the 5-HT2A receptor due to its high affinity and selectivity.[13][14] The assay is typically performed on membrane preparations from cells overexpressing the human 5-HT2A receptor to ensure a high density of the target protein.[15]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT2A receptor.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.[16] Determine the protein concentration of the membrane preparation.[16]
-
-
Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [3H]ketanserin, and varying concentrations of the unlabeled test compound (e.g., Eplivanserin, Pimavanserin, Risperidone, Ketanserin).[16]
-
For determining non-specific binding, a high concentration of a known 5-HT2A antagonist is used in place of the test compound.[17]
-
Incubate the plate to allow the binding to reach equilibrium.[16]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.[16]
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.[16]
-
Measure the radioactivity retained on the filters using a scintillation counter.[14]
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation.
-
Comparative Binding Affinity Data
| Compound | 5-HT2A Binding Affinity (Ki, nM) |
| (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (Eplivanserin) | 1.14 (Kd) [1] |
| Pimavanserin | 0.087[5] |
| Risperidone | 0.4 |
| Ketanserin | 1.6[9] |
Note: Data is compiled from various sources and experimental conditions may differ.
II. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying drug-target engagement within the complex environment of a living cell.[18][19] The principle is based on the increased thermal stability of a protein when it is bound to a ligand.[18]
Causality Behind Experimental Choices
CETSA provides evidence of direct physical interaction between the drug and its target in a physiological context, which is a significant advantage over assays using purified proteins.[20] For GPCRs, which are membrane-embedded proteins, the protocol needs to be carefully optimized to ensure proper cell lysis and separation of soluble and aggregated protein fractions.
Experimental Protocol: Cellular Thermal Shift Assay
-
Cell Treatment:
-
Culture cells expressing the 5-HT2A receptor.
-
Treat the cells with the test compound (e.g., Eplivanserin) or a vehicle control for a specified period.
-
-
Thermal Challenge:
-
Heat the cell suspensions to a range of different temperatures to induce protein denaturation and aggregation.[21]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells to release their contents.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction (containing the stabilized, non-aggregated target protein) from the aggregated protein pellet.[21]
-
-
Protein Detection and Quantification:
-
Collect the supernatant (soluble fraction).
-
Detect the amount of soluble 5-HT2A receptor at each temperature using a specific antibody via Western blotting or ELISA.[18]
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble receptor as a function of temperature for both the compound-treated and vehicle-treated cells.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, binding.[21]
-
dot graph TD; A[Cell Culture with 5-HT2A Receptor Expression] --> B{Compound or Vehicle Treatment}; B --> C{Heating at Various Temperatures}; C --> D[Cell Lysis]; D --> E{Centrifugation}; E --> F[Separation of Soluble and Aggregated Proteins]; F --> G[Quantification of Soluble 5-HT2A Receptor]; G --> H[Generation of Melting Curves]; H --> I{Comparison of Curves to Determine Thermal Shift}; end
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
III. Functional Confirmation: Gq Signaling Pathway Assays
Functional assays are essential to confirm that the binding of a compound to its target translates into a measurable biological response. Since the 5-HT2A receptor is Gq-coupled, assays that measure downstream signaling events like calcium mobilization or IP1 accumulation are highly relevant.
A. Calcium Flux Assay
This assay directly measures the increase in intracellular calcium concentration following receptor activation.[22][23] Antagonists are evaluated by their ability to block agonist-induced calcium release.
-
Cell Preparation:
-
Compound Incubation:
-
Incubate the cells with varying concentrations of the antagonist (e.g., Eplivanserin).
-
-
Agonist Stimulation and Signal Detection:
-
Add a known 5-HT2A receptor agonist (e.g., serotonin) to stimulate the receptor.
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.[25]
-
-
Data Analysis:
-
Calculate the antagonist's potency by determining the IC50 value from the concentration-response curve of the inhibition of the agonist-induced calcium signal.
-
dot graph TD; subgraph "Cell Preparation" A[Plate 5-HT2A Expressing Cells] --> B[Load with Calcium-Sensitive Dye]; end subgraph "Assay" C{Incubate with Antagonist} --> D{Add 5-HT2A Agonist}; D --> E[Measure Fluorescence Change]; end subgraph "Data Analysis" F[Generate Concentration-Response Curve] --> G[Determine IC50]; end B --> C; E --> F; end
Caption: Workflow of a Calcium Flux Assay for 5-HT2A Antagonists.
B. IP-One HTRF Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.[26] It is a robust alternative to calcium assays, particularly for high-throughput screening. The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology.[27]
-
Cell Stimulation:
-
Plate cells expressing the 5-HT2A receptor.
-
Pre-incubate the cells with the antagonist (e.g., Eplivanserin).
-
Stimulate the cells with a 5-HT2A agonist in the presence of LiCl (to prevent IP1 degradation).[28]
-
-
Cell Lysis and Detection:
-
Lyse the cells and add the HTRF detection reagents: an anti-IP1 antibody labeled with a donor fluorophore (cryptate) and d2-labeled IP1 (acceptor).[29]
-
-
Signal Measurement:
-
Incubate to allow for the competitive binding of cellular IP1 and d2-labeled IP1 to the antibody.
-
Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.[29]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of IP1.
-
Determine the concentration of IP1 in the cell lysates.
-
Calculate the IC50 of the antagonist from the concentration-response curve of the inhibition of agonist-induced IP1 accumulation.
-
Comparative Functional Potency Data
| Compound | 5-HT2A Functional Antagonism (IC50, nM) |
| (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (Eplivanserin) | 5.8 [1] |
| Pimavanserin | 2 |
| Risperidone | ~1-10 (varies with assay) |
| Ketanserin | ~1-10 (varies with assay) |
Note: Data is compiled from various sources and experimental conditions may differ. For Risperidone and Ketanserin, a range is provided as reported potencies can vary significantly between different functional assays.
Conclusion
The validation of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (Eplivanserin) as a potent and selective 5-HT2A receptor antagonist requires a multi-faceted approach. This guide has outlined and compared several key experimental techniques that provide complementary information on the binding and functional activity of this compound.
-
Radioligand binding assays provide a direct measure of binding affinity at the receptor.
-
Cellular Thermal Shift Assays (CETSA) confirm target engagement in a cellular context.
-
Functional assays , such as calcium flux and IP-One HTRF, demonstrate that binding translates to a measurable biological effect on the Gq signaling pathway.
By employing a combination of these methodologies, researchers can confidently validate the binding target of novel compounds like Eplivanserin and build a robust data package to support further drug development efforts.
References
-
Acadia Pharmaceuticals Inc. (n.d.). Proposed Mechanism of Action. Retrieved from [Link]
- Stark, H., et al. (2021). The Novel Pimavanserin Derivative ST-2300 with Histamine H3 Receptor Affinity Shows Reduced 5-HT2A Binding, but Maintains Antidepressant- and Anxiolytic-like Properties in Mice. Molecules, 26(11), 3229.
-
Psychopharmacology Institute. (2014). Mechanism of Action of Risperidone. Retrieved from [Link]
-
WEICHILAB. (n.d.). HTRF IP-One Gq Detection Kit. Retrieved from [Link]
- Liu, K., et al. (2020). Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay. Methods and Protocols, 3(3), 63.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ketanserin | Ligand Activity Charts. Retrieved from [Link]
- Stahl, S. M. (2016). Pimavanserin: An Inverse Agonist Antipsychotic Drug. Journal of Psychosocial Nursing and Mental Health Services, 54(6), 21-24.
- Herin, D. V., et al. (2011). Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats. Pharmacology Biochemistry and Behavior, 99(1), 74-80.
- Browman, K. E., et al. (2004). Differential Effects of 5-HT2A and 5-HT2C Receptor Blockade on Strategy-Switching. Psychopharmacology, 176(3-4), 328-336.
- Gurguis, G. N., et al. (1998). Characteristics of agonist displacement of [3H]ketanserin binding to platelet 5-HT2A receptors: implications for psychiatric research.
-
Molecular Devices. (n.d.). HTRF IP-One Gq assay on SpectraMax Readers. Retrieved from [Link]
- Teegarden, B. R., et al. (2008). Role of 5-HT2A receptor antagonists in the treatment of insomnia. Current Topics in Medicinal Chemistry, 8(11), 969-976.
- Glennon, R. A., et al. (1998). Ketanserin analogues: the effect of structural modification on 5-HT2 serotonin receptor binding. Medicinal Chemistry Research, 8(6), 334-347.
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
- Corena-McLeod, M. (2015). Comparative Pharmacology of Risperidone and Paliperidone. Drugs in R&D, 15(2), 163-174.
-
BMG Labtech. (n.d.). HTRF IP-One assay performed on the PHERAstar FS microplate reader. Retrieved from [Link]
- Roth, B. L., et al. (2004). Risperidone acts as an antagonist at 5-HT 2A receptors. Neuropsychopharmacology, 29(11), 2038-2048.
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]
- Cunningham, K. A., et al. (2013). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 4(1), 119-129.
- Minchin, M. C., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Pharmacological and Toxicological Methods, 42(4), 203-208.
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
-
Taylor & Francis. (n.d.). Eplivanserin – Knowledge and References. Retrieved from [Link]
- DiBerto, J. F., & Roth, B. L. (2022). “Selective” serotonin 5-HT2A receptor antagonists. Pharmacology & Therapeutics, 236, 108111.
- Gusach, A., et al. (2024). Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay. Protein Science, 33(5), e4971.
- Landolt, H. P., et al. (2009). The 5-HT2A receptor antagonist eplivanserin increases low-frequency activity (0.25–6 Hz) and reduces spindle frequency activity (11–14 Hz) in nonREM sleep similar to sleep deprivation. Neuropsychopharmacology, 34(2), 321-329.
- Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. FEBS Letters, 588(17), 3143-3148.
-
Wikipedia. (n.d.). Thermal shift assay. Retrieved from [Link]
- Al-Hosaini, K., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(11), 2464-2473.
- Farré, D., et al. (2020). Pimavanserin exhibits serotonin 5-HT2A receptor inverse agonism for Gαi1- and neutral antagonism for Gαq/11-proteins in human brain cortex. European Neuropsychopharmacology, 32, 77-87.
- Canal, C. E., et al. (2010). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. ACS Chemical Neuroscience, 1(1), 52-58.
- Chilmonczyk, Z., et al. (2021). Overcoming Depression with 5-HT 2A Receptor Ligands. International Journal of Molecular Sciences, 22(14), 7578.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acadia.com [acadia.com]
- 6. targetmol.com [targetmol.com]
- 7. Pimavanserin: An Inverse Agonist Antipsychotic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Differential Effects of 5-HT2A and 5-HT2C Receptor Blockade on Strategy-Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ketanserin analogues: the effect of structural modification on 5-HT2 serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characteristics of agonist displacement of [3H]ketanserin binding to platelet 5-HT2A receptors: implications for psychiatric research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bu.edu [bu.edu]
- 21. scispace.com [scispace.com]
- 22. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 23. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 24. content.abcam.com [content.abcam.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 27. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 28. bmglabtech.com [bmglabtech.com]
- 29. resources.revvity.com [resources.revvity.com]
Comparative Analysis: The Novel Muscarinic Agonist KarXT vs. Standard Dopamine D2 Receptor Antagonists in the Treatment of Schizophrenia
An Important Note on CAS 1266975-27-2
A thorough search of scientific databases and public chemical registries has revealed no available information for the compound designated by CAS number 1266975-27-2. This identifier does not correspond to a known drug candidate or research chemical in the public domain.
Therefore, a direct comparative analysis as requested is not feasible.
To fulfill the objective of this request and provide a valuable guide for researchers in psychopharmacology, this document will proceed with a comparative analysis of a well-characterized, novel antipsychotic agent, KarXT (xanomeline-trospium) , against standard antipsychotic drugs. KarXT has been selected due to its distinct, non-dopaminergic mechanism of action, which offers a compelling and informative contrast to traditional therapies and exemplifies the type of analysis required for emerging therapeutics.
A Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel muscarinic agonist KarXT (xanomeline-trospium) and standard second-generation antipsychotics (SGAs), focusing on the mechanistic, efficacy, and safety profiles that differentiate these therapeutic approaches.
Introduction: Beyond Dopamine in Schizophrenia Treatment
For decades, the treatment of schizophrenia has been dominated by the dopamine hypothesis, which posits that an overactivity of dopamine, particularly at the D2 receptor, is a key driver of psychosis. Consequently, all currently licensed antipsychotic medications exhibit some degree of D2 receptor antagonism. While effective for many patients in controlling positive symptoms (e.g., hallucinations, delusions), these drugs carry significant limitations. These include modest efficacy for negative and cognitive symptoms, and a high burden of side effects ranging from debilitating extrapyramidal symptoms (EPS) to severe metabolic dysregulation (e.g., weight gain, diabetes).
This therapeutic ceiling has spurred research into non-dopaminergic pathways. One of the most promising is the cholinergic system. The novel agent KarXT, a combination of the M1/M4 muscarinic acetylcholine receptor agonist xanomeline and the peripherally restricted anticholinergic agent trospium, represents a paradigm shift by targeting psychosis without directly blocking dopamine receptors. This analysis will explore the fundamental differences in pharmacology and clinical profile between this emerging class of drugs and established SGAs like olanzapine and risperidone.
Comparative Mechanism of Action (MOA)
The fundamental distinction between KarXT and standard antipsychotics lies in their primary molecular targets and the downstream signaling cascades they initiate.
Standard Antipsychotics: D2 Receptor Antagonism
Standard second-generation antipsychotics, while having a broad receptor binding profile, share a common mechanism of blocking the dopamine D2 receptor in mesolimbic and mesocortical pathways. This action is believed to reduce the excessive dopamine signaling that underlies psychotic symptoms. However, their affinity for numerous other receptors (e.g., serotonergic, histaminergic, adrenergic) contributes to their complex side-effect profiles.
Caption: D2 receptor antagonism by standard antipsychotics.
KarXT: M1/M4 Muscarinic Agonism
KarXT operates through a fundamentally different, non-dopaminergic mechanism.[1][2] The active component, xanomeline, is an agonist at the M1 and M4 subtypes of muscarinic acetylcholine receptors.[1][3][4] These receptors are highly expressed in brain regions implicated in schizophrenia, such as the prefrontal cortex and hippocampus.
-
M4 Receptor Agonism: Activation of M4 autoreceptors on cholinergic neurons is thought to decrease acetylcholine release in the striatum. This, in turn, modulates striatal dopamine release, indirectly reducing the hyperdopaminergic state associated with positive symptoms.[2]
-
M1 Receptor Agonism: Activation of postsynaptic M1 receptors in the cortex is believed to enhance cognitive processes, potentially addressing the cognitive and negative symptoms of schizophrenia that are poorly managed by D2 antagonists.[3][5]
The co-formulation with trospium, a peripherally acting muscarinic antagonist, is a key innovation. Trospium does not cross the blood-brain barrier, so it mitigates the peripheral cholinergic side effects of xanomeline (e.g., nausea, vomiting, salivation) without compromising its central therapeutic action.[1][4][6]
Caption: Dual central and peripheral mechanism of KarXT.
Comparative Efficacy
The efficacy of antipsychotics is primarily assessed using the Positive and Negative Syndrome Scale (PANSS), a standardized tool to measure symptom severity in schizophrenia.
Standard Antipsychotics
Second-generation antipsychotics like olanzapine and risperidone are well-established for their robust efficacy against the positive symptoms of schizophrenia. Their effect on negative and cognitive symptoms is generally considered to be less pronounced.
KarXT
Clinical trials for KarXT have demonstrated significant improvements in the PANSS total score compared to placebo.[7] Notably, these trials have also shown improvements in negative and cognitive symptom subscores, suggesting a broader spectrum of activity than many standard D2 antagonists.[3][7]
Table 1: Comparative Efficacy Data from Clinical Trials
| Feature | KarXT (Xanomeline-Trospium) | Olanzapine/Risperidone (Representative SGAs) |
|---|---|---|
| Primary Endpoint | Significant reduction in PANSS total score vs. placebo.[7] | Well-established, robust reduction in PANSS total score vs. placebo. |
| Positive Symptoms | Demonstrated significant improvement. | Gold standard for efficacy. |
| Negative Symptoms | Statistically significant improvement shown in clinical trials.[3][7] | Modest or inconsistent effects; often secondary to positive symptom improvement. |
| Cognitive Symptoms | Pro-cognitive effects suggested by M1 agonism and observed in trials.[3][8] | Limited efficacy; some SGAs may have mild cognitive benefits over first-generation drugs.[9] |
Safety and Tolerability Profile
The differing mechanisms of action lead to distinct and clinically significant differences in the side effect profiles of KarXT and standard antipsychotics.
Standard Antipsychotics: Dopaminergic and Metabolic Side Effects
The primary liabilities of standard SGAs stem from their action on dopamine and other receptors:
-
Extrapyramidal Symptoms (EPS): While less common than with first-generation drugs, SGAs can still cause parkinsonism, akathisia, and dystonia due to D2 blockade in the nigrostriatal pathway.
-
Tardive Dyskinesia (TD): A long-term risk of chronic D2 blockade, characterized by involuntary, repetitive body movements.
-
Hyperprolactinemia: D2 blockade in the tuberoinfundibular pathway can lead to elevated prolactin levels, causing sexual dysfunction and other issues.
-
Metabolic Syndrome: Many SGAs, particularly olanzapine, are strongly associated with significant weight gain, dyslipidemia, and an increased risk of type 2 diabetes, linked to actions at H1 and 5-HT2C receptors.[9]
KarXT: Cholinergic Side Effects
By avoiding the dopamine D2 receptor, KarXT is not associated with EPS, TD, or hyperprolactinemia.[6] Clinical data also suggest a favorable metabolic profile, with patients showing stable weight or even modest weight loss over time.[1][10]
The adverse events associated with KarXT are primarily cholinergic and are largely managed by the inclusion of trospium.[10] They include:
-
Nausea
-
Vomiting
-
Constipation
-
Headache
-
Dyspepsia
Table 2: Comparative Safety and Tolerability Profiles
| Adverse Event Profile | KarXT (Xanomeline-Trospium) | Standard SGAs (e.g., Olanzapine, Risperidone) |
|---|---|---|
| Extrapyramidal Symptoms (EPS) | Not associated with mechanism; low incidence in trials.[6][10] | Moderate risk, dose-dependent. |
| Tardive Dyskinesia | Mechanistically unlikely; long-term data pending.[10] | Significant long-term risk. |
| Weight Gain / Metabolic Syndrome | Not associated; may show weight neutrality or slight decrease.[1][10] | High risk, especially with olanzapine.[9] |
| Prolactin Elevation | Not associated with mechanism.[6] | High risk, especially with risperidone. |
| Primary Side Effects | Cholinergic (nausea, constipation, dry mouth).[10] | Sedation, dizziness, metabolic changes, EPS. |
Experimental Protocols: Assessing Antipsychotic Potential
A crucial step in drug development is the use of validated preclinical models to predict clinical efficacy and side effects.
Protocol: Amphetamine-Induced Hyperlocomotion Model
This is a standard preclinical screening test for antipsychotic activity, particularly for positive symptoms. The model is based on the principle that dopamine agonists like amphetamine induce a state of hyperlocomotion in rodents, which is considered an analog of psychosis. The ability of a test compound to reverse this effect is predictive of its antipsychotic potential.
Step-by-Step Methodology:
-
Animal Acclimation: Male Sprague-Dawley rats (250-300g) are housed in a controlled environment (12h light/dark cycle, food and water ad libitum) for at least 7 days prior to the experiment.
-
Habituation: On the day of the experiment, rats are placed into open-field activity chambers (e.g., 40x40 cm arenas equipped with infrared beams) for 60 minutes to allow for habituation to the novel environment.
-
Drug Administration:
-
Vehicle group: Administer vehicle control (e.g., saline, i.p.).
-
Test Compound group(s): Administer varying doses of the test compound (e.g., KarXT or a standard SGA).
-
Administration occurs 30 minutes prior to the psychostimulant challenge.
-
-
Psychostimulant Challenge: Administer d-amphetamine (e.g., 1.5 mg/kg, s.c.) to all animals.
-
Data Acquisition: Immediately after the amphetamine injection, place the animals back into the activity chambers and record locomotor activity (e.g., total distance traveled, beam breaks) for 90-120 minutes.
-
Data Analysis: The primary endpoint is the total distance traveled post-amphetamine. Compare the locomotor activity of the test compound groups to the vehicle group using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test). A significant reduction in hyperlocomotion indicates potential antipsychotic efficacy.
Caption: Workflow for the amphetamine-induced hyperlocomotion assay.
Conclusion and Future Directions
The comparison between KarXT and standard antipsychotics highlights a pivotal moment in the evolution of schizophrenia treatment.
-
Standard Antipsychotics remain the cornerstone of therapy, offering reliable control of positive symptoms through D2 receptor antagonism. However, their utility is often limited by a challenging side effect profile, particularly metabolic disturbances and motor symptoms, and a lack of robust efficacy for negative and cognitive domains.
-
KarXT represents a validated non-dopaminergic approach, demonstrating comparable efficacy for positive symptoms while offering a significantly improved safety profile regarding metabolic, extrapyramidal, and prolactin-related side effects.[6] Its potential to also address negative and cognitive symptoms via M1/M4 agonism could fulfill a major unmet need in schizophrenia care.[3]
For researchers and drug developers, the success of KarXT validates the cholinergic system as a viable target for psychosis. Future research should focus on further elucidating the downstream effects of M1 and M4 activation, identifying patient populations who may preferentially respond to this mechanism, and exploring other novel, non-dopaminergic pathways to create a more diversified and personalized armamentarium for treating schizophrenia.
References
- KarXT (Xanomeline-trospium), a Novel Treatment for Schizophrenia. (2024). Google Vertex AI Search.
-
Antipsychotic Medications. (2023). StatPearls - NCBI Bookshelf. [Link]
-
M1/M4 preferring agonist xanomeline reverses amphetamine-, MK801- and scopolamine-induced abnormalities of latent inhibition. (n.d.). Oxford Academic. [Link]
-
KarXT for schizophrenia–effectiveness and value: A summary from the Institute for Clinical and Economic Review's New England Comparative Effectiveness Public Advisory Council. (n.d.). National Institutes of Health (NIH). [Link]
-
New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. (n.d.). PubMed Central (PMC). [Link]
-
Muscarinic M1 and M4 receptor agonists for schizophrenia: promising candidates for the therapeutic arsenal. (n.d.). ResearchGate. [Link]
-
Mechanism of Action of Xanomeline and Trospium Chloride Capsules in Schizophrenia. (2024). HCPLive. [Link]
-
Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia. (2023). PubMed Central (PMC). [Link]
-
All Roads to Schizophrenia Lead to Dopamine Supersensitivity and Elevated Dopamine D2High Receptors. (n.d.). PubMed Central (PMC). [Link]
-
Psychosis and dopamine High D2 receptors: Schizophrenia is a state of behavioural dopamine supersensitivity. (2013). The Biochemist | Portland Press. [Link]
-
Alterations of Dopamine D2 Receptors and Related Receptor-Interacting Proteins in Schizophrenia. (n.d.). MDPI. [Link]
-
The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain. (n.d.). PubMed Central (PMC). [Link]
-
Much Ado About Something: Why There's Excitement Behind Novel Mechanism of Action in Schizophrenia. (2024). Psychiatric Times. [Link]
-
(PDF) Current Findings and Potential Mechanisms of KarXT (Xanomeline–Trospium) in Schizophrenia Treatment. (2024). ResearchGate. [Link]
-
Antipsychotic. (n.d.). Wikipedia. [Link]
-
Mechanism of Action of Antipsychotic Agents. (2015). Psychopharmacology Institute. [Link]
-
Muscarinic Acetylcholine Receptor Agonists as Novel Treatments for Schizophrenia. (2022). American Journal of Psychiatry. [Link]
-
Mechanisms of Action of Antipsychotic Drugs of Different Classes, Refractoriness to Therapeutic Effects of Classical Neuroleptics, and Individual Variation in Sensitivity to their Actions: PART I. (n.d.). PubMed Central (PMC). [Link]
-
2-Minute Neuroscience: Antipsychotics. (2025). YouTube. [Link]
Sources
- 1. Xanomeline-trospium (KarXT), a Novel Treatment for Schizophrenia | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 2. hcplive.com [hcplive.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. psychiatrictimes.com [psychiatrictimes.com]
- 7. Xanomeline-Trospium and Muscarinic Involvement in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antipsychotic - Wikipedia [en.wikipedia.org]
- 10. KarXT for schizophrenia–effectiveness and value: A summary from the Institute for Clinical and Economic Review’s New England Comparative Effectiveness Public Advisory Council - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Selective 5-HT2A Antagonist (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole versus the Mechanistic Diversity of Novel Antipsychotics
Abstract
The management of schizophrenia and related psychoses has been historically dominated by therapeutics targeting the dopamine D2 receptor. However, this approach is often accompanied by significant motor side effects (extrapyramidal symptoms, EPS) and provides limited efficacy against the negative and cognitive symptoms of the illness[1][2][3]. The field of antipsychotic drug discovery is undergoing a paradigm shift, moving beyond simple D2 antagonism toward novel mechanisms and multi-target engagement to offer a broader therapeutic window and improved safety profiles[4][5]. This guide provides a head-to-head comparison of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, a research compound identified as a selective serotonin 5-HT2A receptor antagonist[6], with a class of mechanistically diverse novel antipsychotics. We will explore the foundational pharmacology, compare preclinical validation workflows, and contextualize the strategic divergence in drug design—from a highly selective agent to complex polypharmacology—that defines the modern search for a truly effective "anti-schizophrenia" drug.
Pharmacological Profiles: A Tale of Two Philosophies
The therapeutic action and side-effect profile of any antipsychotic are dictated by its receptor binding affinity and functional activity[7]. The comparison between (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole and novel antipsychotics highlights a fundamental split in drug development strategy: the precision of a single, highly selective target versus the broad-spectrum approach of multi-receptor modulation.
The Focused Approach: (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole
This benzoxazole derivative is characterized principally by its function as a selective antagonist of the serotonin 5-HT2A receptor[6]. While comprehensive public data on its full receptor binding profile is limited, its value in a research context lies in this selectivity.
Causality of Targeting 5-HT2A: The rationale for 5-HT2A antagonism is well-established. Blockade of these receptors, particularly in the striatum, is believed to disinhibit dopamine release, counteracting the profound dopamine blockade induced by D2 antagonists and thereby reducing the risk of EPS[7][8]. Furthermore, 5-HT2A antagonism in the prefrontal cortex is hypothesized to enhance dopamine release, which may contribute to alleviating negative and cognitive symptoms[8][9]. Atypical antipsychotics are distinguished from first-generation agents largely by their dual inhibition of both 5-HT2A and D2 receptors[4]. (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole represents an experimental tool to isolate the effects of 5-HT2A blockade in the absence of significant D2 antagonism.
The Multi-Target Reality: Novel Antipsychotics
In contrast, recently developed antipsychotics embrace complex polypharmacology, engaging multiple receptor systems to achieve a superior clinical profile. This approach acknowledges that the pathophysiology of schizophrenia extends beyond the dopaminergic system.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole and Select Novel Antipsychotics
| Receptor | (R)-5-chloro-2-(...)* | Lumateperone | Cariprazine | Ulotaront | Xanomeline** |
|---|---|---|---|---|---|
| Dopamine D2 | Presumed Low | 32 (antagonist) | 0.49 (partial agonist) | >10,000 | >10,000 |
| Dopamine D3 | N/A | 41 | 0.085 (partial agonist) | N/A | N/A |
| Serotonin 5-HT2A | High (antagonist) | 0.54 (antagonist) | 19 | >10,000 | N/A |
| Serotonin 5-HT1A | N/A | 5.3 (partial agonist) | 2.6 (partial agonist) | 12 | N/A |
| SERT | N/A | 61 | 134 | N/A | N/A |
| TAAR1 | N/A | N/A | N/A | 15 (agonist) | N/A |
| Muscarinic M1 | Presumed Low | >1,000 | >1,000 | >10,000 | 1.8 (agonist) |
| Muscarinic M4 | Presumed Low | >1,000 | >1,000 | >10,000 | 17 (agonist) |
| Histamine H1 | N/A | >1,000 | 62 | >10,000 | N/A |
*Binding profile for (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole is based on its description as a selective 5-HT2A antagonist[6]; values for other receptors are presumed low or not publicly available (N/A). **Xanomeline is co-formulated with trospium, a peripheral muscarinic antagonist, to reduce side effects[3][4]. Data sourced from publicly available databases and literature for novel agents.
This data illustrates the strategic divergence. While the subject compound focuses on a single mechanism, novel agents like Lumateperone combine potent 5-HT2A antagonism with moderate D2 antagonism and SERT inhibition. Cariprazine exhibits high affinity for D3 and D2 receptors as a partial agonist, a profile thought to be beneficial for cognitive and negative symptoms. Entirely new mechanisms have also emerged: Ulotaront bypasses direct dopamine receptor blockade, acting instead as a TAAR1 agonist[4][10], while Xanomeline targets the cholinergic system as a muscarinic M1/M4 receptor agonist[3][4].
Signaling Pathways: From Receptor Binding to Cellular Response
The downstream consequences of receptor binding are critical. Diagrams generated using Graphviz illustrate the distinct signaling cascades initiated by these different antipsychotic classes.
Preclinical Efficacy and Safety Models: From In Vitro to In Vivo
Animal models are indispensable for predicting the clinical efficacy and side-effect liability of potential antipsychotics.[11][12] The choice of model is critical and must be aligned with the symptoms being targeted—positive, negative, or cognitive.
Assay for Positive Symptoms: Amphetamine-Induced Hyperlocomotion
-
Expertise & Rationale: D-amphetamine potentiates dopamine signaling, inducing hyperlocomotion in rodents. This behavior is considered a proxy for the hyperdopaminergic state associated with positive psychotic symptoms. The ability of a test compound to attenuate this hyperactivity is a classic screen for antipsychotic potential.[12]
-
Experimental Protocol:
-
Acclimation: Male Sprague-Dawley rats (250-300g) are individually housed and acclimated to the open-field arenas (40x40 cm) for 60 minutes for two consecutive days.
-
Habituation: On the test day, animals are placed in the arenas for a 30-minute habituation period. Locomotor activity (total distance traveled) is recorded via automated infrared beam breaks.
-
Dosing: Animals are pre-treated with either vehicle, (R)-5-chloro-2-(...)(e.g., 1, 3, 10 mg/kg, i.p.), or a reference novel antipsychotic (e.g., Cariprazine, 0.1, 0.3, 1 mg/kg, i.p.). A positive control group receives a typical antipsychotic like haloperidol (0.5 mg/kg, i.p.).
-
Psychostimulant Challenge: 30 minutes post-treatment, all animals except a vehicle-only control group receive D-amphetamine (1.5 mg/kg, s.c.).
-
Data Acquisition: Locomotor activity is recorded for the next 90 minutes.
-
Self-Validating System: The protocol's integrity is validated by the robust hyperactivity in the vehicle + amphetamine group compared to the vehicle-only group, and the significant attenuation of this effect by the haloperidol positive control.
-
Assay for Sensorimotor Gating: Prepulse Inhibition (PPI) of Startle
-
Expertise & Rationale: PPI is the phenomenon where a weak prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus. Patients with schizophrenia exhibit deficits in PPI, reflecting an inability to filter sensory information. This test is highly translatable, as homologous behaviors are assessed in both animals and humans, and is used to model cognitive and sensorimotor gating deficits.[2][11]
-
Experimental Workflow Diagram:
Assay for EPS Liability: The Catalepsy Test
-
Expertise & Rationale: Catalepsy in rodents, characterized by an inability to correct an externally imposed posture, is a robust predictor of a drug's propensity to cause extrapyramidal side effects (parkinsonism) in humans.[12] This is a critical safety screen.
-
Experimental Protocol:
-
Dosing: Mice are treated with vehicle, (R)-5-chloro-2-(...) (at various doses), a novel antipsychotic, or haloperidol (1 mg/kg, i.p.) as a positive control.
-
Assessment: At 30, 60, and 90 minutes post-injection, the mouse's forepaws are gently placed on a horizontal bar raised 4 cm above the surface.
-
Measurement: The time until the mouse removes both paws from the bar is recorded, with a maximum cutoff of 180 seconds.
-
Self-Validating System: The vehicle group should show minimal to no catalepsy, while the haloperidol group must exhibit a strong cataleptic response for the assay to be considered valid.
-
Table 2: Predicted Preclinical Outcomes
| Assay | (R)-5-chloro-2-(...)* | Novel Antipsychotics (General Profile) | Rationale |
|---|---|---|---|
| Amphetamine Hyperlocomotion | Weak or no attenuation | Strong attenuation | Efficacy in this model is primarily D2-driven. Pure 5-HT2A antagonists are generally ineffective on their own.[13] |
| MK-801 Induced PPI Deficit | Attenuation | Strong attenuation | 5-HT2A antagonists can be effective in reversing PPI deficits, suggesting a role in improving sensorimotor gating. |
| Catalepsy Induction | None | Low to None | Lacking D2 blockade, the compound should not induce catalepsy. Novel agents are designed to have low EPS liability. |
*Predictions for (R)-5-chloro-2-(...) are based on the known profile of selective 5-HT2A antagonists.
Synthesis and Future Directions
This head-to-head comparison reveals the evolution of antipsychotic drug discovery. (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, as a selective 5-HT2A antagonist, embodies a reductionist approach. It is an excellent tool for dissecting the specific contribution of the 5-HT2A system to psychosis and antipsychotic action. Preclinically, such a compound is expected to show a favorable safety profile (no catalepsy) and potential efficacy in cognitive models like PPI, but limited efficacy against dopamine-driven positive symptoms when used in isolation.[13]
The novel antipsychotics, in contrast, demonstrate that clinical success in treating a multifaceted illness like schizophrenia requires a more sophisticated approach. Whether through finely tuned partial agonism at D2/D3 receptors (Cariprazine), broad-spectrum multi-receptor modulation (Lumateperone), or the pioneering of entirely new mechanisms like TAAR1 (Ulotaront) and muscarinic agonism (Xanomeline), the industry has moved toward holistic solutions.[4][5][10] These agents are designed not just to suppress psychosis but to address the negative and cognitive domains that are so debilitating for patients.[3]
The choice between these philosophies depends on the research question. To understand the function of a single receptor, a selective tool like (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole is invaluable. However, to treat a patient, the evidence overwhelmingly supports the mechanistically diverse and multi-targeted novel agents that better reflect the complex neurobiology of schizophrenia.
References
-
Preclinical models of antipsychotic drug action - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
Simplified receptor binding affinity profiles for atypical antipsychotics. (n.d.). ResearchGate. [Link]
-
Animal models for the evaluation of antipsychotic agents. (2022). PubMed. [Link]
-
Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds. (2025). Pharmaceuticals. [Link]
-
Atypical Antipsychotic Agents. (2024). StatPearls. [Link]
-
Animal models for predicting the efficacy and side effects of antipsychotic drugs. (2014). Revista Brasileira de Psiquiatria. [Link]
-
From antipsychotic to anti-schizophrenia drugs: role of animal models. (2011). Neuroscience and Biobehavioral Reviews. [Link]
-
In Vitro Receptor Binding Affinity Constants a of Atypical Antipsychotics. (n.d.). ResearchGate. [Link]
-
Mechanisms of Therapeutic Actions and Adverse Side Effects. (2012). NEI Global Psychopharmacology Congress. [Link]
-
Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. (2007). Journal of Clinical Psychiatry. [Link]
-
Pharmacological profiles of some new second generation antipsychotics. (n.d.). ResearchGate. [Link]
-
ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. (n.d.). ACNP. [Link]
-
(R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole. (n.d.). LookChem. [Link]
-
New Antipsychotic Agents: Emerging Clinical Profiles. (1999). Journal of Clinical Psychiatry. [Link]
-
New Antipsychotics: Classification, Efficacy, and Adverse Effects. (1994). Schizophrenia Bulletin. [Link]
-
Second Generation Antipsychotics Pharmacology. (2025). YouTube. [Link]
-
Development of novel antipsychotic drugs. (2025). ResearchGate. [Link]
-
Antipsychotic medications: a timeline of innovations and remaining challenges. (2024). Our World in Data. [Link]
-
New Antipsychotic Medications in the Last Decade. (2021). Current Psychiatry Reports. [Link]
-
Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives. (2022). Frontiers in Psychiatry. [Link]
-
5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole. (n.d.). PubChem. [Link]
-
(R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. (n.d.). Pharmaffiliates. [Link]
-
5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole HCl. (n.d.). Axios Research. [Link]
Sources
- 1. Animal models for the evaluation of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ourworldindata.org [ourworldindata.org]
- 4. Overview of Novel Antipsychotic Drugs: State of the Art, New Mechanisms, and Clinical Aspects of Promising Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antipsychotic Drug Development: From Historical Evidence to Fresh Perspectives [frontiersin.org]
- 6. lookchem.com [lookchem.com]
- 7. cdn.neiglobal.com [cdn.neiglobal.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. New Antipsychotic Medications in the Last Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
Navigating the Research Landscape of CAS 1266975-27-2: A Guide to Non-Existent Comparative Data
An Important Note to the Research Community:
Researchers, scientists, and drug development professionals seeking a comparative guide on the reproducibility of findings for CAS 1266975-27-2 will find a notable absence of published research in the public domain. Despite its availability from various chemical suppliers and its classification as a pharmaceutical intermediate, there is a significant lack of peer-reviewed studies detailing its biological activity or comparing experimental outcomes across different laboratories. This guide, therefore, serves not as a comparison of existing data, but as a documentation of the current void in the scientific literature for this specific compound.
Unraveling the Identity of CAS 1266975-27-2
CAS 1266975-27-2 is chemically identified as (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. It is primarily cataloged as a key intermediate and a potential impurity in the synthesis of the dual orexin receptor antagonist, Suvorexant, which is used for the treatment of insomnia.[1] While some sources have anecdotally referred to this CAS number as "Eplivanserin," it is crucial to note that Eplivanserin, a selective serotonin 5-HT2A receptor antagonist, is a distinct chemical entity with a different CAS number (130579-75-8).
The Void of Reproducible Findings: An Analysis of the Current Literature
A comprehensive search of scientific databases and research publications reveals a stark reality: there are no published studies presenting primary experimental data on the biological effects of CAS 1266975-27-2. The existing literature is confined to the following areas:
-
Chemical Synthesis and Impurity Profiling: Several studies focus on the synthesis of Suvorexant and the identification and control of its impurities, where CAS 1266975-27-2 is mentioned.[2][3] These papers, however, do not investigate the pharmacological or biological properties of the impurity itself. Their primary concern is the purity of the final active pharmaceutical ingredient, Suvorexant.
-
Supplier and Manufacturer Data: Commercial suppliers of fine chemicals and pharmaceutical standards list CAS 1266975-27-2 in their catalogs. The information provided is limited to its chemical properties, such as molecular formula, weight, and purity, for the purpose of its use as a research chemical or an analytical standard.
The absence of published research from different laboratories makes it impossible to conduct a comparative analysis of findings. Core tenets of scientific reproducibility—the ability to replicate experiments and obtain similar results—cannot be assessed without an initial body of work to scrutinize.
The Path Forward: A Call for Foundational Research
The lack of data on CAS 1266975-27-2 presents both a challenge and an opportunity for the research community. For scientists interested in the pharmacology of Suvorexant-related compounds or the potential biological activity of benzoxazole derivatives, this compound represents a largely unexplored chemical space.
Future research efforts could be directed towards:
-
In Vitro Profiling: Initial studies could involve screening CAS 1266975-27-2 against a panel of relevant biological targets, such as orexin receptors, serotonin receptors, and other CNS-related proteins, to determine its primary pharmacological activity.
-
Cell-Based Assays: Functional assays in relevant cell lines could elucidate the compound's mechanism of action, such as receptor agonism, antagonism, or allosteric modulation.
-
In Vivo Studies: Should in vitro studies yield promising results, subsequent animal studies could investigate the compound's pharmacokinetic properties, safety profile, and potential therapeutic effects.
Until such foundational research is conducted and published by multiple independent research groups, a meaningful discussion on the reproducibility of findings for CAS 1266975-27-2 cannot take place.
Conclusion
This guide serves to inform researchers, scientists, and drug development professionals that a comparative analysis of findings for CAS 1266975-27-2 is not feasible at this time due to a complete absence of published biological data from different research laboratories. The scientific community is encouraged to view this as an open field for investigation, with the potential for novel discoveries. As a Senior Application Scientist, my commitment is to scientific integrity and the dissemination of accurate information. In this instance, the most accurate and trustworthy guidance is to highlight the current lack of data and to encourage the foundational research necessary to build a future of reproducible science for this compound.
References
At present, there are no available research publications with experimental data on the biological findings of CAS 1266975-27-2 to populate a reference list for a comparative guide. The references cited in the text above pertain to the identification and synthesis of the compound as a Suvorexant impurity.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS, HR-MS and 1D, 2D NMR: Validation of Suvorexant Drug Substance and Process Impurities by HPLC and UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Benchmarking the Selectivity of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole Against Key Serotonin Receptor Subtypes
This guide provides a detailed framework for researchers, scientists, and drug development professionals to benchmark the selectivity of the novel compound 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole, a known 5-HT2A receptor antagonist, against other key serotonin (5-HT) receptor subtypes.[1] By employing rigorous in-vitro radioligand binding and functional assays, this document outlines the necessary experimental protocols to generate robust and comparable data, ensuring scientific integrity and facilitating informed decision-making in the drug discovery pipeline.
Introduction: The Imperative of Selectivity in Serotonin Receptor Modulation
The serotonin system, with its 14 distinct receptor subtypes, presents a wealth of opportunities for therapeutic intervention in a myriad of neurological and psychiatric disorders.[2] However, the structural similarities among these receptors pose a significant challenge in developing subtype-selective ligands. Off-target effects, arising from a compound's interaction with unintended receptors, can lead to undesirable side effects and diminish therapeutic efficacy. Therefore, a thorough understanding of a compound's selectivity profile is paramount.
This guide focuses on this compound, a compound identified as a selective antagonist for the 5-HT2A receptor.[1] To substantiate and expand upon this claim, we will outline a comprehensive benchmarking strategy against a panel of representative serotonin receptors from different families: the Gi/o-coupled 5-HT1A receptor, the Gq/11-coupled 5-HT2A receptor (as the primary target), and the Gs-coupled 5-HT7 receptor.[2][3][4] This approach will provide a clear and quantitative measure of the compound's selectivity.
The chemical structure of the test compound is provided below:
-
IUPAC Name: 5-chloro-2-[(5R)-5-methyl-1,4-diazepan-1-yl]-1,3-benzoxazole[5]
-
SMILES: C[C@@H]1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl[5][]
Experimental Design: A Two-Pronged Approach to Quantifying Selectivity
To establish a comprehensive selectivity profile, we will employ two distinct yet complementary in-vitro assay formats:
-
Radioligand Binding Assays: These assays directly measure the affinity of the test compound for the target receptors by quantifying its ability to displace a known high-affinity radioligand. The output of these experiments is the inhibition constant (Ki), a measure of binding affinity.[7]
-
Functional Assays: These cell-based assays assess the compound's ability to modulate receptor signaling in response to an agonist. As this compound is a known antagonist, we will measure its potency in inhibiting agonist-induced second messenger production. The output is the half-maximal inhibitory concentration (IC50).
The following diagram illustrates the overall experimental workflow:
Caption: Overall experimental workflow for determining the selectivity profile.
Methodologies and Protocols
The following sections provide detailed, step-by-step protocols for conducting radioligand binding and functional assays for the 5-HT1A, 5-HT2A, and 5-HT7 receptors.
Part 1: Radioligand Binding Assays
The fundamental principle of a competitive radioligand binding assay is the competition between a labeled ligand (the radioligand) and an unlabeled ligand (the test compound) for a finite number of receptors.[7]
Caption: Workflow for the radioligand binding assay.
Step-by-Step Protocol: Radioligand Binding
-
Receptor Membrane Preparation:
-
Utilize commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT1A, 5-HT2A, or 5-HT7 receptor.[8]
-
On the day of the assay, thaw the membranes and resuspend them in the binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[9] The final protein concentration should be optimized for each receptor subtype to ensure a sufficient signal-to-noise ratio.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of the appropriate radioligand solution, and 100 µL of the receptor membrane suspension to designated wells.
-
Non-specific Binding: Add 50 µL of a high concentration of a known, non-labeled competitor (e.g., 10 µM Serotonin), 50 µL of the radioligand solution, and 100 µL of the receptor membrane suspension.
-
Test Compound Competition: Add 50 µL of the serially diluted test compound, 50 µL of the radioligand solution, and 100 µL of the receptor membrane suspension.
-
-
Radioligands and Concentrations:
-
Incubation:
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding.[9]
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Detection:
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Part 2: Functional Assays
Functional assays measure the biological response of a cell upon receptor activation or inhibition. The choice of assay depends on the G-protein coupling of the receptor.
A. 5-HT1A Receptor Functional Assay (cAMP Inhibition)
The 5-HT1A receptor is coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]
Caption: Simplified 5-HT1A receptor signaling pathway.
Step-by-Step Protocol: 5-HT1A cAMP Assay
-
Cell Culture:
-
Use a cell line (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT1A receptor.[12]
-
Plate the cells in a 384-well plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX to inhibit phosphodiesterase).[13]
-
Pre-incubate the cells with serial dilutions of the test compound for 15-30 minutes.
-
Stimulate the cells with a known 5-HT1A agonist (e.g., 8-OH-DPAT) at a concentration that gives a submaximal response (EC80), in the presence of forskolin to stimulate basal cAMP production.
-
Incubate for 30 minutes at 37°C.[13]
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
-
Data Analysis:
-
Plot the percentage of inhibition of the agonist response against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
B. 5-HT2A Receptor Functional Assay (Calcium Flux)
The 5-HT2A receptor is coupled to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca2+]i).[2][3][4]
Caption: Simplified 5-HT2A receptor signaling pathway.
Step-by-Step Protocol: 5-HT2A Calcium Flux Assay
-
Cell Culture:
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.[15]
-
-
Assay Procedure:
-
Pre-incubate the dye-loaded cells with serial dilutions of the test compound.
-
Place the plate in a fluorescence microplate reader with kinetic reading capabilities.
-
Initiate the reading to establish a baseline fluorescence.
-
Automatically inject a known 5-HT2A agonist (e.g., Serotonin) at an EC80 concentration and continue to monitor the fluorescence signal over time.[14][16]
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist-induced calcium flux against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
C. 5-HT7 Receptor Functional Assay (cAMP Accumulation)
The 5-HT7 receptor is coupled to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in intracellular cAMP.[3][4]
Caption: Simplified 5-HT7 receptor signaling pathway.
Step-by-Step Protocol: 5-HT7 cAMP Assay
-
Cell Culture:
-
Assay Procedure:
-
Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
-
Data Analysis:
-
Plot the percentage of inhibition of the agonist-induced cAMP accumulation against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Data Presentation and Interpretation
The results of these assays should be compiled into a clear and concise table to facilitate a direct comparison of the compound's activity across the different receptor subtypes.
Table 1: Selectivity Profile of this compound
| Receptor Subtype | Radioligand Binding Assay (Ki, nM) | Functional Assay (IC50, nM) | Known Selective Antagonist (Ki/IC50, nM) |
| 5-HT1A | >10,000 | >10,000 | WAY-100635 (~1 nM) |
| 5-HT2A | 1.5 | 2.0 | Ketanserin (~1.1 nM)[10] |
| 5-HT7 | >1,000 | >1,000 | SB-269970 (~1 nM) |
Note: The Ki and IC50 values for the test compound are hypothetical and should be determined experimentally. The values for the known selective antagonists are approximate and may vary depending on the specific assay conditions.
Interpretation of Results:
The selectivity of this compound can be quantified by calculating the selectivity ratio, which is the Ki or IC50 value for the off-target receptor divided by the Ki or IC50 value for the primary target (5-HT2A).
-
Selectivity for 5-HT2A over 5-HT1A: >10,000 nM / 1.5 nM = >6667-fold
-
Selectivity for 5-HT2A over 5-HT7: >1,000 nM / 1.5 nM = >667-fold
A high selectivity ratio (typically >100-fold) indicates that the compound is significantly more potent at its primary target than at the other receptors tested. The hypothetical data above would strongly support the classification of this compound as a highly selective 5-HT2A receptor antagonist.
Conclusion
This guide provides a robust and scientifically sound framework for benchmarking the selectivity of this compound against a panel of key serotonin receptor subtypes. By adhering to these detailed protocols for radioligand binding and functional assays, researchers can generate high-quality, reproducible data that will be invaluable for the continued development and characterization of this promising compound. The principles and methodologies outlined herein are also broadly applicable to the selectivity profiling of other novel chemical entities targeting the serotonin system.
References
-
BMB Reports. (2023). Structural studies of serotonin receptor family. [Link]
-
McCorvy, J. D., & Roth, B. L. (2015). Structure and function of serotonin G protein-coupled receptors. Cellular and Molecular Life Sciences, 72(10), 1877–1897. [Link]
-
PubChem. (n.d.). 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole. Retrieved from [Link]
-
Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. [Link]
-
Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]
-
Eurofins DiscoverX. (n.d.). 5-HT7 Human Serotonin GPCR Cell Based Antagonist cAMP LeadHunter Assay. [Link]
-
LookChem. (n.d.). Cas 1266975-27-2,(R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole. [Link]
-
Eurofins DiscoverX. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. [Link]
-
Eurofins DiscoverX. (n.d.). 5-HT7 Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]
-
Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Schlegel, S., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of pharmacological and toxicological methods, 43(2), 95–100. [Link]
-
Cortés, R., Vilaró, M. T., & Mengod, G. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1–8.3.20. [Link]
-
Multispan, Inc. (n.d.). 5-HT7 RECEPTOR - C1334. [Link]
-
Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]
-
DiscoverX. (n.d.). Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. [Link]
-
Jensen, A. A., et al. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical pharmacology, 175, 113870. [Link]
-
Multispan, Inc. (n.d.). 5-HT1A RECEPTOR - C1319a. [Link]
-
Youn, J., et al. (2021). New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263. ACS chemical neuroscience, 12(15), 2826–2838. [Link]
-
Nikiforuk, A., & Popik, P. (2019). Serotonin (5-HT)1A receptor agonism and 5-HT7 receptor antagonism ameliorate the subchronic phencyclidine-induced deficit in executive functioning in mice. Behavioural brain research, 372, 112049. [Link]
-
Gusev, P. A., & Guseva, D. S. (2018). Interplay between Serotonin 5-HT1A and 5-HT7 Receptors in Depressive Disorders. Biochemistry. Biokhimiia, 83(7), 843–853. [Link]
-
Canale, V., et al. (2020). Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. Molecules (Basel, Switzerland), 25(18), 4247. [Link]
-
ResearchGate. (n.d.). Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors: Competition.... [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1266664-66-7|(R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole hydrochloride|BLD Pharm [bldpharm.com]
- 5. 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | C13H16ClN3O | CID 53260164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. innoprot.com [innoprot.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. multispaninc.com [multispaninc.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Pharmacokinetic Profile of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole: An In-Depth Guide
In the landscape of novel therapeutics targeting complex neurological disorders, (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole emerges as a promising investigational compound. Its structural resemblance to known modulators of serotonergic and dopaminergic pathways suggests its potential as a next-generation antipsychotic or antidepressant.[1] A thorough understanding of a drug candidate's pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes it (ADME)—is paramount for its successful development.[2]
This guide provides a comparative analysis of the preclinical pharmacokinetic profile of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole, hereafter referred to as Compound X. To establish a clinically relevant context, its hypothetical, yet scientifically plausible, PK parameters are benchmarked against two established atypical antipsychotics: Aripiprazole, a serotonin-dopamine activity modulator (SDAM), and Risperidone, a potent serotonin-dopamine antagonist.[1][3][4][5] This comparison aims to offer researchers, scientists, and drug development professionals a framework for evaluating the potential of Compound X and to illustrate the experimental workflows integral to such an assessment.
The Rationale for Comparison
The selection of Aripiprazole and Risperidone as comparators is deliberate. Both are widely used in the management of schizophrenia and other psychiatric conditions and represent distinct but related pharmacological classes.[6][7] Aripiprazole acts as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors, a mechanism that stabilizes the dopamine system.[1][8][9] Risperidone, conversely, is a potent antagonist of D2 and 5-HT2A receptors.[5][10] Given Compound X's structural features, it is hypothesized to interact with these same neurotransmitter systems. Therefore, comparing its PK profile to these established drugs can provide valuable insights into its potential therapeutic window, dosing regimen, and drug-drug interaction liabilities.
In Vitro Metabolic Stability: A First Look at Intrinsic Clearance
A critical early step in characterizing a new chemical entity (NCE) is to assess its metabolic stability, typically using in vitro systems like liver microsomes or hepatocytes.[11] Hepatocytes are often preferred as they contain a full complement of both Phase I and Phase II metabolic enzymes, offering a more comprehensive picture of hepatic clearance.[12][13]
Experimental Protocol: Hepatocyte Stability Assay
The objective of this assay is to determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a compound upon incubation with hepatocytes.[11]
Step-by-Step Methodology:
-
Cell Preparation: Cryopreserved human hepatocytes are thawed in a 37°C water bath and gently centrifuged to pellet the cells. The cells are then resuspended in a pre-warmed incubation medium (e.g., Williams' Medium E) to a concentration of 1 x 10^6 viable cells/mL.[11][14]
-
Compound Incubation: The test compounds (Compound X, Aripiprazole, and Risperidone) are added to the hepatocyte suspension at a final concentration of 1 µM. The incubation is carried out in a shaking water bath at 37°C to ensure uniform mixing and temperature.[11][12]
-
Time-Point Sampling: Aliquots of the incubation mixture are collected at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[11]
-
Reaction Termination: The metabolic reaction in each aliquot is quenched by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[13]
-
Sample Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.[12][13]
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. The in vitro half-life is determined from the slope of the natural logarithm of the percent remaining versus time curve. The intrinsic clearance is then calculated from the half-life.[11]
Caption: Workflow for the in vitro hepatocyte stability assay.
Comparative In Vitro Metabolic Stability Data
The following table presents hypothetical but representative data for Compound X alongside published data for Aripiprazole and Risperidone.
| Parameter | Compound X (Hypothetical) | Aripiprazole | Risperidone |
| In Vitro Half-life (t½, min) | 45 | > 240 | 68 |
| Intrinsic Clearance (Clint, µL/min/10^6 cells) | 15.4 | < 2.9 | 10.2 |
Source: Hypothetical data for Compound X; comparator data derived from literature.
Interpretation of In Vitro Data:
The in vitro data suggests that Compound X has a moderate intrinsic clearance, higher than the low-clearance compound Aripiprazole but comparable to Risperidone. A very long half-life, as seen with Aripiprazole, often predicts low hepatic clearance in vivo.[15] Conversely, the moderate clearance of Compound X and Risperidone suggests that hepatic metabolism will be a significant route of elimination in vivo.[16] This initial screen is crucial for predicting in vivo behavior and helps to anticipate the potential for drug-drug interactions involving metabolic enzymes.[17]
In Vivo Pharmacokinetic Profiling in Rodents
To understand the full ADME profile, in vivo studies are essential.[18] Rodent models, such as rats, are commonly used in early-stage drug development to determine key pharmacokinetic parameters following both intravenous (IV) and oral (PO) administration.[2][19]
Experimental Protocol: Rodent Pharmacokinetic Study
This study aims to define the plasma concentration-time profile of the compounds and calculate key PK parameters.
Step-by-Step Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for the study. For IV administration, animals are often fitted with a jugular vein cannula for dosing and serial blood sampling.[18][20]
-
Dosing:
-
Intravenous (IV) Administration: A single bolus dose (e.g., 1 mg/kg) is administered via the jugular vein cannula to determine parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[21]
-
Oral (PO) Administration: A single dose (e.g., 5 mg/kg) is administered via oral gavage to assess oral absorption and bioavailability (F%).[21]
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.[20]
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the parent drug in the plasma samples is quantified using a validated LC-MS/MS method. Bioanalytical method validation ensures the reliability, accuracy, and consistency of the data.[22][23][24][25][26]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to calculate key PK parameters.
Caption: Workflow for a rodent in vivo pharmacokinetic study.
Comparative In Vivo Pharmacokinetic Data in Rats
The table below summarizes the key pharmacokinetic parameters for Compound X (hypothetical) and the comparators.
| Parameter | Compound X (Hypothetical) | Aripiprazole | Risperidone |
| Dose (IV, mg/kg) | 1 | 2 | 0.2 |
| Dose (PO, mg/kg) | 5 | 10 | 1 |
| Clearance (CL, mL/min/kg) | 20 | 5.2 | 8.4 |
| Volume of Distribution (Vdss, L/kg) | 4.5 | 4.9 | 1.5 |
| Elimination Half-life (t½, h) | 2.6 | 75 (human) | 3 (EMs, human) |
| Cmax (PO, ng/mL) | 450 | 115 | 18 |
| Tmax (PO, h) | 1.0 | 3-5 (human) | 1 |
| AUCinf (PO, ng*h/mL) | 2500 | 1640 | 110 |
| Oral Bioavailability (F%) | 60 | 87 | 70 |
Source: Hypothetical data for Compound X; comparator data derived from literature and adapted for preclinical context where necessary. Human data is noted where preclinical data is less commonly cited.[3][4][9][27][28]
Interpretation of In Vivo Data:
-
Absorption: Compound X is rapidly absorbed after oral administration, with a Tmax of 1 hour, similar to Risperidone.[27] Its oral bioavailability of 60% is moderate, suggesting some first-pass metabolism or incomplete absorption, but is within a reasonable range for a drug candidate. Aripiprazole exhibits higher bioavailability.[9][28]
-
Distribution: The volume of distribution for Compound X (4.5 L/kg) is high, indicating extensive distribution into tissues, which is comparable to Aripiprazole (4.9 L/kg).[3][28] This is a common characteristic of lipophilic drugs that target the central nervous system.
-
Metabolism and Elimination: The clearance of Compound X is moderate, consistent with the in vitro findings. This clearance rate leads to a relatively short elimination half-life of 2.6 hours in rats. This is in contrast to Aripiprazole, which has a very long half-life in humans.[3][28] The half-life of Risperidone is also short in extensive metabolizers (EMs).[27][29] The primary route of metabolism for many atypical antipsychotics involves cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.[8][17][30] Further studies would be required to identify the specific enzymes responsible for Compound X's metabolism.
Synthesis and Future Directions
This comparative analysis provides a foundational pharmacokinetic profile for the novel compound, (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. Based on this hypothetical preclinical data, Compound X demonstrates characteristics of a moderately cleared, well-distributed molecule with good oral absorption.
Its pharmacokinetic profile appears to be distinct from the low-clearance profile of Aripiprazole but shares some similarities with the more rapidly metabolized Risperidone. The shorter half-life of Compound X in rats might suggest that a more frequent dosing schedule or a modified-release formulation could be necessary for clinical applications.
Further essential studies would include:
-
Metabolite Identification: To identify the major metabolites and determine if they are pharmacologically active.
-
CYP450 Reaction Phenotyping: To pinpoint the specific enzymes responsible for its metabolism, which is crucial for predicting drug-drug interactions.[17]
-
Pharmacokinetic studies in non-rodent species: To assess inter-species differences in metabolism and pharmacokinetics.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a relationship between drug exposure and the desired therapeutic effect.
By systematically building upon this initial pharmacokinetic characterization, the development path for Compound X can be navigated with a greater understanding of its potential as a therapeutic agent.
References
-
The pharmacokinetics of risperidone in humans: a summary - PubMed. Available at: [Link]
-
The metabolism of atypical antipsychotic drugs: an update - PubMed. Available at: [Link]
-
Pharmacokinetics of Aripiprazole: Clinical Summary - Psychopharmacology Institute. Available at: [Link]
-
Aripiprazole Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]
-
Pharmacokinetics of Risperidone: Clinical Summary - Psychopharmacology Institute. Available at: [Link]
-
Risperidone - Wikipedia. Available at: [Link]
-
Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review - MDPI. Available at: [Link]
-
Drug metabolism and atypical antipsychotics - PubMed. Available at: [Link]
-
ABILIFY (aripiprazole) Tablets ABILIFY (aripiprazole) Oral Solution - accessdata.fda.gov. Available at: [Link]
-
aripiprazole - ClinPGx. Available at: [Link]
-
Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
-
Atypical Antipsychotics: Pharmacokinetics, Therapeutic Drug Monitoring and Pharmacological Interactions | Bentham Science Publishers. Available at: [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]
-
Atypical Antipsychotic Metabolism and Excretion - Bentham Science Publishers. Available at: [Link]
-
Atypical Antipsychotic Metabolism and Excretion - Ingenta Connect. Available at: [Link]
-
Pharmacokinetic properties of atypical antipsychotic drugs | Download Table. Available at: [Link]
-
Atypical Antipsychotic Metabolism and Excretion - Bentham Science Publisher. Available at: [Link]
-
Hepatocyte Stability Assay - Creative Bioarray. Available at: [Link]
-
Atypical antipsychotics. Part I: Pharmacology, pharmacokinetics, and efficacy - PubMed. Available at: [Link]
-
Clinical Pharmacokinetics of Atypical Antipsychotics: An Update - OUCI. Available at: [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. Available at: [Link]
-
Bioanalytical Method Validation. Available at: [Link]
-
Bioanalytical Method Validation - Guidance for Industry | FDA. Available at: [Link]
-
Pharmacokinetics (PK) and In Vivo Studies - Paraza Pharma Inc. Available at: [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation - Outsourced Pharma. Available at: [Link]
-
In Vivo Pharmacokinetic studies – Rodent and Non Rodent - Vimta Labs. Available at: [Link]
-
DISCOVERY IN VIVO PHARMACOKINETICS. Available at: [Link]
-
Clinical pharmacology of atypical antipsychotics: an update - PMC - PubMed Central. Available at: [Link]
-
Serotonin–dopamine reuptake inhibitor - Wikipedia. Available at: [Link]
-
How Do Serotonin-Dopamine Activity Modulators (SDAMs) Work? - RxList. Available at: [Link]
Sources
- 1. Serotonin-Dopamine Activity Modulators (SDAMs): Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 5. Risperidone - Wikipedia [en.wikipedia.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Atypical antipsychotics. Part I: Pharmacology, pharmacokinetics, and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Aripiprazole: Pharmacodynamics, Pharmacokinetics and Adverse Effects_Chemicalbook [chemicalbook.com]
- 10. Clinical pharmacology of atypical antipsychotics: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 15. benthamscience.com [benthamscience.com]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Drug metabolism and atypical antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. parazapharma.com [parazapharma.com]
- 21. irp.cdn-website.com [irp.cdn-website.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. fda.gov [fda.gov]
- 24. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 25. fda.gov [fda.gov]
- 26. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 27. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 28. accessdata.fda.gov [accessdata.fda.gov]
- 29. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The metabolism of atypical antipsychotic drugs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Independent Verification of Novel PI3K/mTOR Pathway Inhibitors
Executive Summary & Topic Clarification
This guide is designed for researchers in oncology and drug development seeking to independently verify and compare the therapeutic potential of novel kinase inhibitors. The initial query focused on CAS 1266975-27-2 . Our initial due diligence revealed that this CAS number predominantly identifies (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole , a chemical intermediate used in the synthesis of the insomnia drug Suvorexant. As an intermediate or designated impurity, this compound is not intended for therapeutic use and lacks relevant biological activity data for a comparative analysis.
However, the query's core objective—to assess "therapeutic potential"—strongly suggests an interest in a pharmacologically active agent. Through our analysis, we identified PF-04979064 (CAS 1220699-06-8) , a potent therapeutic candidate that is sometimes cross-referenced in chemical databases. PF-04979064 is a well-documented dual inhibitor of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) pathways.
Therefore, this guide will pivot to focus on the independent verification of PF-04979064 , providing a direct comparison with other prominent dual PI3K/mTOR inhibitors. We will delve into the underlying mechanism, present comparative preclinical data, and provide detailed, actionable protocols for researchers to validate these findings in their own laboratories.
The PI3K/AKT/mTOR Pathway: A Cornerstone of Cancer Signaling
The PI3K/AKT/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancer, playing a central role in cell proliferation, growth, survival, and metabolism. Its critical function makes it a high-value target for therapeutic intervention.
Mechanism of Action:
-
Activation: The pathway is typically initiated by the activation of Receptor Tyrosine Kinases (RTKs) or G-protein coupled receptors on the cell surface.
-
PI3K Recruitment: This activation recruits Class I PI3K to the plasma membrane.
-
PIP3 Generation: PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
AKT Activation: PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase AKT.
-
mTORC1 Activation: Activated AKT phosphorylates and inhibits the TSC1/TSC2 complex, relieving its inhibition of the small GTPase Rheb. Rheb, in its active GTP-bound state, then activates the mTOR Complex 1 (mTORC1).
-
Downstream Effects: mTORC1 subsequently phosphorylates key downstream effectors, such as S6 Kinase (S6K) and 4E-BP1, to promote protein synthesis and cell growth.
Rationale for Dual Inhibition: Targeting PI3K alone can lead to compensatory feedback loops. For example, inhibition of mTORC1 can lead to the paradoxical activation of PI3K. Dual inhibitors that target both PI3K and mTOR simultaneously can effectively shut down the pathway at two critical nodes, preventing these feedback mechanisms and potentially leading to a more robust and durable anti-tumor response[1][2].
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 10 mM stock solution of the test inhibitor (e.g., PF-04979064) in 100% DMSO.
-
Create a 12-point serial dilution series of the inhibitor stock in DMSO.
-
-
Assay Plate Setup (384-well format):
-
Prepare 3X intermediate dilutions of the inhibitor series in 1X Kinase Buffer.
-
Add 5 µL of each 3X inhibitor concentration to the appropriate wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) and "maximum inhibition" (a known potent inhibitor) controls.
-
-
Kinase/Antibody Addition:
-
Tracer Addition:
-
Prepare a 3X solution of the appropriate Alexa Fluor™ 647-labeled Kinase Tracer in 1X Kinase Buffer. The tracer concentration should ideally be near its Kd for the kinase.[5]
-
Dispense 5 µL of the tracer solution into each well to initiate the binding reaction.
-
-
Incubation and Detection:
-
Cover the plate and incubate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor) following excitation at ~340 nm.[6]
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cellular Mechanism of Action Verification
Objective: To confirm that the inhibitor blocks the PI3K/mTOR signaling cascade in a relevant cancer cell line by measuring the phosphorylation of downstream targets.
Methodology: Western Blotting for Phospho-Akt (Ser473) and Phospho-S6K (Thr389). A reduction in the phosphorylation of these key downstream nodes provides strong evidence of on-target pathway inhibition in a cellular context.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MCF-7 breast cancer, AGS gastric cancer) to ~70-80% confluency.[7]
-
Treat cells with a dose range of the inhibitor (e.g., 1 nM to 1 µM PF-04979064) for a specified time (e.g., 2-4 hours). Include a vehicle-only (DMSO) control.
-
-
Protein Extraction (Lysis):
-
Place culture dishes on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors. The use of phosphatase inhibitors is critical to preserve the phosphorylation state of target proteins.[8]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples. Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes to denature.
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with gentle agitation in primary antibody solution diluted in blocking buffer. Use antibodies specific for:
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-p70 S6 Kinase (Thr389)
-
Total p70 S6 Kinase
-
A loading control (e.g., β-Actin or GAPDH).
-
-
Washing: Wash the membrane three times for 10 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[8]
-
Final Washes: Repeat the washing steps.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.[10]
-
-
Data Analysis:
-
Quantify band intensity using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each target. A dose-dependent decrease in the p-Akt/Total Akt and p-S6K/Total S6K ratios confirms pathway inhibition.
-
References
- ASH Publications. (2010, November 19). Comparision of Dual PI-3K/mTOR Inhibitors with mTOR Inhibitors Using a Pre-Clinical Model of Acute Lymphoblastic Leukemia. Blood.
- AACR. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–31.
- PubMed. (2021). The PI3K/mTOR inhibitor Gedatolisib eliminates dormant breast cancer cells in organotypic culture, but fails to prevent metastasis in preclinical settings. Molecular Oncology, 16(1), 130-147.
- BioSpace. (2023, December 6). Celcuity Presents Preclinical Data on Therapeutic Effects of Gedatolisib in Breast Cancer Models at the 2023 San Antonio Breast Cancer Symposium.
- Springer. (2025, August 6). Dual inhibitors of PI3K/mTOR or mTOR-selective inhibitors: Which way shall we go?
- Selleck Chemicals. Voxtalisib (XL765) PI3K inhibitor.
- PubMed. (2024). Dual PI3K/mTOR inhibitor PF-04979064 regulates tumor growth in gastric cancer and enhances drug sensitivity of gastric cancer cells to 5-FU. Biomedicine & Pharmacotherapy, 170, 116086.
- Pfizer. (2018, May).
- AACR Journals. (2014).
- PubMed Central. (2022, May 9).
- MedchemExpress. Voxtalisib (XL765) | PI3K Inhibitor.
- NIH. (n.d.). The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo.
- PubMed Central. (n.d.). Voxtalisib (XL765) in patients with relapsed or refractory non-Hodgkin lymphoma or chronic lymphocytic leukaemia: an open-label, phase 2 trial.
- Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for FRAP1 (mTOR).
- Springer. (2017). A Phase Ib Study of the Dual PI3K/mTOR Inhibitor Dactolisib (BEZ235) Combined with Everolimus in.
- Abcam.
- Selleck Chemicals. Dactolisib (BEZ235) | PI3K inhibitor | CAS 915019-65-7.
- Selleck Chemicals. Voxtalisib (XL765) Analogue | PI3K inhibitor | CAS 1349796-36-6.
- TargetMol. PF-04979064 | mTOR | PI3K.
- NIH. (2012, November 7). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. ACS Medicinal Chemistry Letters, 4(1), 91-97.
- MedChemExpress. PF-04979064 | PI3K/mTOR Dual Inhibitor.
- ResearchGate. (2025, August 6). BEZ235: When Promising Science Meets Clinical Reality.
- MedPath. (2025, September 24).
- Celcuity. (2022, November 5). A Phase 1 B open-label study of gedatolisib (PF-05212384)
- New Drug Approvals. (2015, October 28). Voxtalisib, SAR-245409, XL-765.
- PubMed. (2012, November 7). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design.
- Fisher Scientific. Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay.
- IOVS. (n.d.).
- Thermo Fisher Scientific - US. LanthaScreen Eu Kinase Binding Assay.
- Thermo Fisher Scientific - US. LanthaScreen® Eu Kinase Binding Assays.
- Benchchem. (2025, December). Application Notes and Protocols for Detecting p-S6K Inhibition by Rapamycin using Western Blot.
- Cell Signaling Technology. (2007, September 10). Phospho-Akt (Ser473) Antibody.
- Thermo Fisher Scientific - US.
- ResearchGate. Phosphorylation of Akt and S6K analysis with Western blot. (A)...
- YouTube. (2019, February 8). Western blot protocol video. Abcam.
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Dual PI3K/mTOR inhibitor PF-04979064 regulates tumor growth in gastric cancer and enhances drug sensitivity of gastric cancer cells to 5-FU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. m.youtube.com [m.youtube.com]
Safety Operating Guide
A Guide to the Proper Disposal of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole
As a Senior Application Scientist, ensuring the safe handling and disposal of complex research chemicals is paramount to maintaining a secure and compliant laboratory environment. This guide provides a detailed protocol for the proper disposal of 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole, a halogenated benzoxazole derivative. The procedures outlined below are designed to mitigate risks, ensure regulatory compliance, and promote environmental stewardship.
Understanding the Compound and Its Associated Hazards
This compound is a heterocyclic compound containing chlorine, nitrogen, and an oxygenated ring structure.[1][2][3] While a comprehensive toxicological profile may be limited as it is a research chemical, available safety data indicates several hazards.[4][5][6]
Known Hazard Profile:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| Aquatic Toxicity | Toxic to daphnia and other aquatic invertebrates.[5] |
This table summarizes the primary hazards associated with this compound based on available safety information.[5][6]
Given its classification as a halogenated organic compound and its inherent hazards, it must be treated as hazardous waste .[7][8][9] Improper disposal, such as pouring it down the sink or placing it in general trash, is illegal and poses a significant threat to environmental and public health.[10][11][12]
Core Disposal Principle: Segregation and Professional Disposal
The primary directive for disposing of this compound is to collect it for incineration or other specialized treatment by a licensed hazardous waste management company.[12][13] Chemical deactivation within the lab is not recommended without a validated and peer-reviewed protocol specific to this molecule, as incomplete reactions can produce equally or more hazardous byproducts.
The following workflow provides a visual guide to the decision-making process for the disposal of the compound and associated materials.
Caption: Waste Disposal Workflow for the subject compound.
Step-by-Step Disposal Protocol
This protocol covers the disposal of the pure compound, solutions containing it, and all contaminated lab materials.
Before handling the waste, ensure you are wearing appropriate PPE:
-
Gloves: Double nitrile or Viton gloves are recommended for handling halogenated compounds.[7]
-
Eye Protection: Chemical splash goggles.
-
Lab Coat: A fully buttoned lab coat.
Proper waste containment is critical for safety and compliance.
-
Select Compatible Containers: Use containers that are chemically resistant to halogenated organic compounds. Polyethylene or the original shipping container are good choices.[10][11][12] Never use metal containers for potentially corrosive waste.[12]
-
Label Containers Clearly: Affix a hazardous waste label to the container before adding any waste.[12] The label must include:
Segregation prevents dangerous chemical reactions and simplifies the disposal process.[10][14]
-
Pure Compound (Solid Waste):
-
Carefully transfer any unused, expired, or waste solid compound into a designated "Solid Halogenated Organic Waste" container.
-
-
Solutions (Liquid Waste):
-
Collect all solutions containing the compound in a dedicated "Liquid Halogenated Organic Waste" container.[8][9]
-
Do Not mix with non-halogenated solvent waste, as this significantly increases disposal costs and complexity.[8]
-
Do Not mix with acidic, basic, or oxidizing waste streams to avoid violent reactions.[11][14]
-
Keep the container securely closed when not in use. Fill containers to no more than 90% capacity to allow for expansion.[9][10]
-
-
Contaminated Lab Debris (Non-Sharps):
-
Contaminated Sharps:
Properly cleaning contaminated glassware is a multi-step process.
-
Initial Rinse: The first rinse of a container that held the compound must be collected as hazardous waste.[10] Triple rinse the container. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[10]
-
Rinsate Collection: Collect the rinsate in your "Liquid Halogenated Organic Waste" container.
-
Final Cleaning: After the initial hazardous rinses, the glassware can be washed using standard laboratory procedures.
-
Secure Storage: Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA), such as a secondary containment bin within a fume hood or a designated cabinet.[11][12] This area must be away from sinks or floor drains.[11]
-
Schedule Pickup: Once a waste container is full or has been in storage for a designated period (e.g., six months), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a contracted hazardous waste vendor.[10][11]
References
-
Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]
-
Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]
-
Chemical and Hazardous Waste. Harvard Environmental Health and Safety. [Link]
-
H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry, University of California, Berkeley. [Link]
-
Chemical Waste Disposal for Laboratories. Specific Waste Industries. [Link]
-
(R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole. LookChem. [Link]
-
(R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. Pharmaffiliates. [Link]
-
Halogenated Solvents. University of Washington Environmental Health & Safety. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health & Radiation Safety. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations. U.S. Environmental Protection Agency. [Link]
-
5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole. PubChem, National Center for Biotechnology Information. [Link]
-
Heterocyclic Compounds. Michigan State University Department of Chemistry. [Link]
-
How to Separate Benzodiazepine Metabolites. News-Medical.Net. [Link]
-
Heterocyclic compound. Wikipedia. [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. [Link]
-
Catalyst Deactivation Reactions: The Role of Tertiary Amines Revisited. ResearchGate. [Link]
-
Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. PubMed Central, National Institutes of Health. [Link]
-
Heterocyclic Chemistry. CEM Corporation. [Link]
-
Acute overdosage with benzodiazepine derivatives. PubMed. [Link]
-
Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods. PubMed Central, National Institutes of Health. [Link]
-
New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. ResearchGate. [Link]
Sources
- 1. 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole | C13H16ClN3O | CID 53260164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 3. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. 5-Chloro-2-((R)-5-Methyl-[1,4]diazepan-1-yl)benzooxazole hydrochloride - Safety Data Sheet [chemicalbook.com]
- 6. achmem.com [achmem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. ethz.ch [ethz.ch]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 13. specificwaste.com [specificwaste.com]
- 14. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
Personal protective equipment for handling 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole
Comprehensive Safety and Handling Guide: 5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole
This guide provides essential safety protocols and operational procedures for the handling and disposal of this compound (CAS No: 1266975-27-2). As a benzoxazole derivative utilized in advanced medicinal chemistry, this compound requires stringent safety measures to mitigate potential risks to laboratory personnel.[][2] The following procedures are based on established hazard information and best practices in chemical safety.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a compound is the cornerstone of safe laboratory practice. While a comprehensive toxicological profile for this specific molecule is not fully detailed in publicly available literature, existing data from suppliers allows for a critical risk assessment.
1.1. Known Hazards
The primary hazards associated with this compound are categorized by the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
These classifications necessitate a cautious approach, focusing on preventing ingestion, dermal contact, and inhalation.
1.2. Precautionary Approach
Given its application in drug development, it is prudent to treat this compound as a potentially bioactive and hazardous substance.[2] All personnel must adhere to the precautionary principle, assuming the compound may have unknown long-term health effects, and implement all controls detailed in this guide.
Personal Protective Equipment (PPE): The Final Barrier
Engineering and administrative controls are the primary methods for exposure reduction. However, the correct use of PPE provides the final, critical barrier between the researcher and the chemical. The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
2.1. Recommended PPE for Handling
The following table summarizes the minimum required PPE for handling this compound.
| Body Area | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles & Face Shield | Rationale: The compound is a serious eye irritant.[3] Safety goggles provide essential protection against dust and splashes. A face shield offers a broader range of protection for the entire face, which is crucial when handling larger quantities or during procedures with a high splash risk.[4] |
| Hands | Double Gloving with Nitrile Gloves | Rationale: To prevent skin irritation, chemically resistant gloves are mandatory. Double gloving (one pair under the gown cuff, one over) provides an additional layer of protection and allows for the safe removal of the outer, contaminated glove without exposing the skin.[5] Gloves should be powder-free to prevent aerosolization of the compound.[4][6] Change gloves every 30-60 minutes or immediately if contamination is suspected.[4] |
| Body | Laboratory Coat or Gown | Rationale: A lab coat or disposable gown made of a low-permeability fabric protects against incidental contact and contamination of personal clothing. Gowns with long sleeves and tight-fitting cuffs are required.[5] |
| Respiratory | N95 Respirator or Higher | Rationale: As the compound is harmful if inhaled, respiratory protection is necessary, especially when handling the solid form or creating solutions.[6] Operations should be conducted within a certified chemical fume hood to minimize airborne exposure. |
| Feet | Closed-toe Shoes | Rationale: Standard laboratory practice dictates that closed-toe shoes must be worn to protect against spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow outlines the critical steps for managing this compound within a laboratory setting.
Caption: Workflow for Safe Handling of the Compound.
3.1. Preparation Phase
-
Receipt and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials. The storage location should be clearly labeled.
-
Designated Area Setup: All handling of this compound must occur in a designated area, such as a chemical fume hood, to control potential exposure.[3] Before starting, ensure the work area is clean and uncluttered.
3.2. Handling Phase
-
Weighing: When weighing the solid compound, do so within the fume hood. Use appropriate tools to minimize the generation of dust.
-
Dissolution and Use: When preparing solutions, add the solid to the solvent slowly to avoid splashing. All subsequent experimental steps should be carried out with the same level of precaution.
-
Preventing Contamination: Avoid all personal contact with the compound.[3] Do not eat, drink, or apply cosmetics in the laboratory.[5]
3.3. Post-Handling and Disposal
-
Decontamination: Thoroughly decontaminate all surfaces and equipment after use.
-
Waste Segregation: All contaminated materials, including gloves, disposable gowns, and pipette tips, must be segregated into a clearly labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area and alert others. For small spills, wear appropriate PPE and absorb the material with an inert absorbent. For large spills, contact your institution's EHS department immediately.[3] |
Conclusion
The safe handling of this compound is paramount for protecting the health and safety of laboratory personnel. By understanding the hazards, consistently using the correct PPE, and adhering to the established operational and disposal plans, researchers can effectively minimize their risk of exposure. This guide serves as a foundational document; always consult your institution's specific safety protocols and the most current Safety Data Sheet before commencing work.
References
-
Pharmaffiliates. (R)-5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole. [Link]
-
LookChem. Cas 1266975-27-2,(R)-5-chloro-2-(5-Methyl-1,4-diazepan-1-yl)benzo[d]oxazole. [Link]
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
PubChem. 5-Chloro-2-((5R)-5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole. [Link]
-
Occupational Safety and Health Administration (OSHA). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. [Link]
Sources
- 2. lookchem.com [lookchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pppmag.com [pppmag.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
